molecular formula C4H9N3 B3132471 2-(3-Methyl-3H-diazirin-3-yl)ethan-1-amine CAS No. 36902-22-4

2-(3-Methyl-3H-diazirin-3-yl)ethan-1-amine

Cat. No.: B3132471
CAS No.: 36902-22-4
M. Wt: 99.13
InChI Key: WXVCSPSTLPNOAA-UHFFFAOYSA-N
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Description

2-(3-Methyl-3H-diazirin-3-yl)ethan-1-amine is a useful research compound. Its molecular formula is C4H9N3 and its molecular weight is 99.13. The purity is usually 95%.
BenchChem offers high-quality 2-(3-Methyl-3H-diazirin-3-yl)ethan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Methyl-3H-diazirin-3-yl)ethan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-methyldiazirin-3-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N3/c1-4(2-3-5)6-7-4/h2-3,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXVCSPSTLPNOAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N=N1)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

99.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Whitepaper: Synthesis and Optimization of 2-(3-Methyl-3H-diazirin-3-yl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Aliphatic diazirines are premier photophores in the field of chemical biology and drug discovery. Their exceptionally small steric footprint minimizes perturbations to natural ligand-protein interactions, while their ability to generate highly reactive carbenes upon UV irradiation (~350 nm) enables robust photoaffinity labeling (PAL)[1]. This technical guide details the optimized, self-validating synthesis protocol for 2-(3-Methyl-3H-diazirin-3-yl)ethan-1-amine (CAS: 36902-22-4)[2], a minimalist photo-cross-linker. By transitioning from traditional heavy-metal oxidations to a base-mediated one-pot methodology, researchers can achieve higher yields, superior scalability, and simplified purification[3].

Mechanistic Rationale & Strategic Route Design

The synthesis of aliphatic diazirines from ketone precursors fundamentally relies on the in situ formation of a diaziridine intermediate, followed by its oxidation[4]. If the starting material is 4-amino-2-butanone, the primary amine must first be masked (typically via Boc-protection) to prevent competitive self-condensation or unwanted imine formation.

Traditionally, the oxidation of the intermediate diaziridine to the 3H-diazirine required iodine (I₂/Et₃N) or silver oxide (Ag₂O)[5]. However, these oxidants complicate purification and limit scalability. Recent kinetic studies demonstrate that potassium hydroxide (KOH) can directly mediate the dehydrogenation of the NH–NH bond in a one-pot system[3].

Pathway K Ketone Precursor (N-Boc-4-amino-2-butanone) I Ketimine Intermediate K->I + Liquid NH3 - H2O A Aminal Intermediate I->A + HOSA D1 Diaziridine (Intramolecular Cyclization) A->D1 - HSO4- D2 3H-Diazirine (Dehydrogenation) D1->D2 + KOH (Oxidation)

Mechanistic pathway of base-mediated one-pot 3H-diazirine synthesis.

Comparative Yield & Efficiency Analysis

The transition to a KOH-mediated protocol provides a measurable improvement in overall synthetic efficiency. The data below summarizes the quantitative advantages of the modern approach.

Synthesis StrategyOxidant / BaseReaction TimeTypical YieldScalability & Safety
Conventional Method I₂ / Et₃N or Ag₂O12 h + 4 h30% – 40%Limited; generates heavy metal waste; complex extraction.
Base-Mediated (One-Pot) KOH12 h + 2 h67% – 90%Excellent (Gram-scale proven); cheap, easily handled reagents[1].

Step-by-Step Experimental Protocol

Workflow Step1 1. Amine Protection (Boc2O, Et3N) Step2 2. Amination (Liquid NH3, HOSA, -78°C) Step1->Step2 Step3 3. Oxidation (KOH, RT, 2h) Step2->Step3 Step4 4. Deprotection (TFA, DCM, RT) Step3->Step4 QC QC: 1H-NMR & ESI-MS Step4->QC

Step-by-step experimental workflow for 2-(3-Methyl-3H-diazirin-3-yl)ethan-1-amine.

Phase 1: Boc-Protection of 4-Amino-2-butanone
  • Preparation: Dissolve 4-amino-2-butanone (1.0 equiv) in anhydrous dichloromethane (DCM).

  • Base Addition: Add Triethylamine (Et₃N, 1.2 equiv) and cool the reaction flask to 0 °C.

  • Protection: Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) dropwise over 15 minutes.

  • Reaction: Stir at room temperature for 4 hours.

  • Workup: Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield N-Boc-4-amino-2-butanone.

  • Causality: Et₃N acts as an acid scavenger. The dropwise addition at 0 °C prevents thermal runaway and minimizes the formation of di-Boc protected byproducts.

Phase 2: Base-Mediated One-Pot Diazirine Formation
  • Ketimine Formation: In a heavy-walled sealed tube, dissolve N-Boc-4-amino-2-butanone (2.0 mmol) in liquid NH₃ (8 mL) at -78 °C[1].

    • Causality: Liquid NH₃ serves as both the solvent and the nucleophile, driving the thermodynamic equilibrium entirely toward the ketimine intermediate.

  • Amination: Carefully add Hydroxylamine-O-sulfonic acid (HOSA, 1.1 equiv) in three portions at -78 °C[6].

    • Causality: HOSA is a highly reactive aminating agent. Portion-wise addition at cryogenic temperatures is critical to control the exothermic intramolecular cyclization and prevent the degradation of the diaziridine[6].

  • Cyclization: Seal the tube and stir at room temperature for 12 hours[1].

  • Oxidation: Cool the mixture back to -78 °C, open the tube, and add KOH (3.3 to 4.3 equiv)[1]. Seal the tube again and stir at room temperature under air for 2 hours.

    • Causality: KOH acts as a basic catalyst that promotes the direct aerobic dehydrogenation of the diaziridine into the 3H-diazirine, bypassing the need for secondary oxidants[3].

  • Workup: Gradually evaporate the ammonia in a well-ventilated fume hood at room temperature. Extract the residue with ethyl acetate, wash with brine, dry, and purify via silica gel chromatography to yield tert-butyl (2-(3-methyl-3H-diazirin-3-yl)ethyl)carbamate.

Phase 3: Acidic Deprotection
  • Deprotection: Dissolve the Boc-protected diazirine in DCM. Add Trifluoroacetic acid (TFA, 10 equiv) at 0 °C.

  • Reaction: Stir for 2 hours at room temperature.

    • Causality: TFA selectively cleaves the tert-butyl carbamate without degrading the highly strained 3H-diazirine ring.

  • Isolation: Evaporate the solvent under reduced pressure. Triturate with cold diethyl ether to yield the final product, 2-(3-Methyl-3H-diazirin-3-yl)ethan-1-amine (as a TFA salt)[2].

In-Process Validation & Quality Control

To ensure a self-validating system, specific analytical checkpoints must be met before proceeding to subsequent phases.

Analytical MethodTarget Intermediate / ProductExpected Signal / ValueCausality / Significance
TLC (Ninhydrin) N-Boc-4-amino-2-butanoneNo color change (Negative)Confirms complete protection of the primary amine, ensuring no side-reactions in Phase 2.
¹H-NMR (CDCl₃) Diazirine Methyl Group~1.0 ppm (singlet)The distinct upfield shift (from ~2.1 ppm in the ketone) confirms the successful formation of the strained 3H-diazirine ring[7].
ESI-MS Final Deprotected Aminem/z 100.1 [M+H]⁺Confirms the exact molecular weight of the active, deprotected linker[2].

References

  • [4] New Trends in Diaziridine Formation and Transformation (a Review). MDPI Molecules. URL:[Link]

  • [1] Base-Mediated One-Pot Synthesis of Aliphatic Diazirines for Photoaffinity Labeling. PMC (NIH). URL:[Link]

  • [6] Short and High-Yielding Synthesis of a Minimalist Diazirine–Alkyne Photo-Cross-Linker and Photoaffinity Labeling Derivatives. ACS Omega. URL:[Link]

  • [5] Synthesis and applications of aliphatic diazirines. ResearchGate. URL:[Link]

  • [7] One-pot synthesis of aliphatic diazirine 2f. ResearchGate. URL:[Link]

  • [2] 2-(3-Methyl-3H-diazirin-3-yl)ethan-1-amine. PubChem (CID 55281506). URL:[Link]

  • [3] Base-Mediated One-Pot Synthesis of Aliphatic Diazirines for Photoaffinity Labeling. MDPI Molecules. URL:[Link]

Sources

2-(3-Methyl-3H-diazirin-3-yl)ethan-1-amine: Mechanism of Action and Protocol Guide for Photoaffinity Labeling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the field of chemical biology and drug discovery, target deconvolution and the mapping of protein-ligand interactions require tools that can covalently capture transient binding events without disrupting the native affinity of the ligand. 2-(3-Methyl-3H-diazirin-3-yl)ethan-1-amine is a highly specialized "minimalist" aliphatic diazirine building block designed precisely for this purpose. By utilizing its primary amine handle, researchers can conjugate this photophore to carboxylic acid-bearing ligands. Upon UV irradiation, it undergoes rapid photolysis to form covalent crosslinks with target proteins, enabling downstream identification via LC-MS/MS[1].

This whitepaper provides an in-depth technical analysis of the compound's dual-pathway mechanism of action, quantitative comparisons with alternative photophores, and self-validating experimental protocols for its application.

Structural Rationale: The "Minimalist" Advantage

The architectural design of 2-(3-Methyl-3H-diazirin-3-yl)ethan-1-amine solves a critical problem in 1[1]. Traditional photophores, such as benzophenones or aryl azides, are bulky and highly hydrophobic. Incorporating them into a small-molecule drug often abolishes its binding affinity due to steric clashes within the target's binding pocket.

Conversely, this aliphatic diazirine features:

  • Minimal Steric Bulk: The 3-methyl-3H-diazirine headgroup has a molecular weight of only ~80 Da, making it one of the smallest available photoreactive functional groups[2].

  • Bioorthogonal Conjugation Handle: The ethan-1-amine linker provides a highly nucleophilic primary amine, allowing for straightforward amide coupling to existing drug scaffolds[2].

Mechanistic Pathways of Photocrosslinking

Unlike traditional pharmacology, the "mechanism of action" for this compound is strictly photochemical. Upon exposure to long-wave UV light (350–365 nm), the diazirine ring is activated. Historically, this was thought to proceed via a single pathway; however, modern mechanistic studies reveal a bifurcated reaction network.

The Canonical Singlet Carbene Pathway

The primary and most desirable mechanism is the extrusion of molecular nitrogen (


) to yield a highly reactive singlet carbene [1].
  • Causality of Reactivity: Singlet carbenes possess a vacant p-orbital and a non-bonding electron pair, making them exceptionally electrophilic. They have a lifetime in the nanosecond range, ensuring that crosslinking occurs only with molecules in the immediate vicinity (<5 Å radius).

  • Insertion: The carbene undergoes rapid, direct insertion into adjacent C-H, N-H, or O-H bonds of the target protein, forming an irreversible covalent adduct[3].

The Competing Diazo-Diazonium Pathway

Recent bioorthogonal trapping experiments have demonstrated that aliphatic diazirines do not exclusively form carbenes. A significant fraction undergoes photoisomerization into a linear diazoalkane intermediate[4].

  • Causality of Acidic Preference: The diazo intermediate has a much longer lifetime (microseconds to milliseconds). In the acidic microenvironments of protein binding pockets (e.g., near Aspartate or Glutamate residues), the diazoalkane is protonated to form a highly reactive diazonium ion [5].

  • Alkylation: The diazonium ion acts as a potent electrophile, undergoing rapid nucleophilic attack by the carboxylate side chains. This hidden mechanism explains why LC-MS/MS proteomics frequently show a labeling preference for acidic residues when using aliphatic diazirines[5].

MoA Diazirine Aliphatic Diazirine (Probe-Target Complex) Carbene Singlet Carbene (Nanosecond Lifetime) Diazirine->Carbene UV (350-365 nm) - N₂ Diazo Diazo Intermediate (Microsecond+ Lifetime) Diazirine->Diazo UV Isomerization Adduct1 Direct Insertion (Covalent C-H/X-H Bond) Carbene->Adduct1 Rapid Insertion Diazo->Carbene UV / Heat - N₂ Diazonium Diazonium Ion (Protonated State) Diazo->Diazonium + H⁺ (Acidic Microenvironment) Adduct2 Nucleophilic Alkylation (E.g., Asp/Glu Residues) Diazonium->Adduct2 Nucleophilic Attack

Figure 1: Dual mechanistic pathways of aliphatic diazirine photocrosslinking upon UV activation.

Quantitative Comparison of Photophores

To understand the strategic selection of 2-(3-Methyl-3H-diazirin-3-yl)ethan-1-amine, it must be benchmarked against alternative photophores[1],[3].

Photophore ClassMolecular WeightExcitation (

)
Reactive IntermediateIntermediate Half-LifePrimary Insertion Preference
Aliphatic Diazirine ~80 Da350–365 nmSinglet Carbene / DiazoNanosecondsC-H, X-H / Acidic Residues
Aryl Azide ~120 Da250–300 nmSinglet NitreneMillisecondsNucleophiles (Prone to rearrangement)
Benzophenone ~180 Da~350–360 nmKetyl DiradicalMicrosecondsC-H Bonds (Prefers Met/Cys)

Self-Validating Experimental Protocols

The successful deployment of 2-(3-Methyl-3H-diazirin-3-yl)ethan-1-amine requires strict adherence to chemical and thermodynamic principles. The following protocols are designed with built-in validation steps to ensure data integrity.

Phase 1: Bioorthogonal Conjugation (EDC/NHS Coupling)

Objective: Covalently attach the diazirine amine to a carboxylate-bearing ligand.

Expertise & Causality: EDC activates the carboxylic acid, but the resulting O-acylisourea intermediate is highly susceptible to hydrolysis in ambient moisture. The addition of NHS converts this into a semi-stable NHS-ester, drastically improving the coupling efficiency when the primary amine of the diazirine is introduced.

  • Activation: Dissolve the carboxylate-ligand (1 eq) in anhydrous DMF. Add EDC-HCl (1.5 eq) and NHS (1.5 eq). Stir at room temperature for 2 hours.

  • Conjugation: Add 2-(3-Methyl-3H-diazirin-3-yl)ethan-1-amine (1.2 eq) and a catalytic amount of DIPEA (2 eq) to neutralize the hydrochloride salt of the amine.

  • Incubation: Stir overnight in the dark. (Critical: Diazirines are ambient-light sensitive; all reaction vessels must be wrapped in aluminum foil).

  • Self-Validation: Analyze an aliquot via LC-MS. A successful reaction is confirmed by a mass shift corresponding to the addition of the diazirine and the loss of

    
    .
    
Phase 2: Target Photocrosslinking Workflow

Objective: Covalently trap the ligand-protein interaction in vitro or in live cells.

Expertise & Causality: Irradiation must be performed at 365 nm. Using shorter wavelengths (<300 nm) causes direct excitation of tryptophan and tyrosine residues, leading to target protein denaturation, aggregation, and high background noise[6].

  • Incubation: Treat the biological sample (purified protein or live cells) with the diazirine-probe conjugate (typically 1–10 µM) for 30–60 minutes to reach binding equilibrium.

  • Cooling: Place the sample on ice. (Critical: UV lamps generate significant heat. Thermal fluctuations increase the dissociation constant (

    
    ), leading to reduced specific binding and increased off-target labeling).
    
  • Irradiation: Expose the sample to 365 nm UV light (e.g., a 100W Blak-Ray lamp) for 10–15 minutes at a distance of 5 cm.

  • Self-Validation: Always run two parallel controls:

    • "No-UV" Control: Validates that crosslinking is strictly photochemical and not an artifact of reactive metabolites.

    • "Competitor" Control: Co-incubate with 100x excess of unlabeled native ligand. This validates active-site specificity versus non-specific surface adsorption.

Workflow Step1 1. Conjugation EDC/NHS Coupling Step2 2. Incubation Live-Cell/In Vitro Step1->Step2 Step3 3. Activation UV (365 nm) on Ice Step2->Step3 Step4 4. Enrichment Click Chemistry Step3->Step4 Step5 5. Analysis LC-MS/MS Target ID Step4->Step5

Figure 2: Self-validating experimental workflow for diazirine-based photoaffinity labeling.

References

  • Current advances of carbene-mediated photoaffinity labeling in medicinal chemistry. RSC Advances / PMC. 1

  • Probing the Mechanism of Photoaffinity Labeling by Dialkyldiazirines through Bioorthogonal Capture of Diazoalkanes. Organic Letters / ACS Publications. 4

  • Aliphatic Diazirines as Photoaffinity Probes for Proteins: Recent Developments. Chemical Reviews / ResearchGate. 3

  • Mechanistic differences between linear vs. spirocyclic dialkyldiazirine probes for photoaffinity labeling. RSC Publishing. 6

  • Probing the Mechanism of Photoaffinity Labeling by Dialkyldiazirines through Bioorthogonal Capture of Diazoalkanes. NIH / PMC. 5

  • Base-Mediated One-Pot Synthesis of Aliphatic Diazirines for Photoaffinity Labeling. MDPI. 2

Sources

Whitepaper: Stability, Storage, and Handling of 2-(3-Methyl-3H-diazirin-3-yl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As photoaffinity labeling (PAL) and interactomics continue to evolve, "minimalist" aliphatic diazirines have become indispensable tools for mapping protein-protein interactions (PPIs) and target identification. 2-(3-Methyl-3H-diazirin-3-yl)ethan-1-amine —a primary amine-functionalized aliphatic diazirine structurally analogous to the side chain of photo-leucine—offers an exceptionally small steric footprint. This in-depth technical guide provides drug development professionals and application scientists with the mechanistic rationale and validated protocols required to maintain the stability, integrity, and reactivity of this critical chemical probe.

Mechanistic Basis of Stability and Reactivity

To master the handling of 2-(3-Methyl-3H-diazirin-3-yl)ethan-1-amine, one must first understand the thermodynamic and photochemical forces governing the diazirine ring.

Diazirines are strained, three-membered heterocyclic compounds containing an N=N double bond[1]. Despite the inherent angle strain, aliphatic diazirines are kinetically stable at room temperature due to a high activation energy barrier preventing the spontaneous extrusion of dinitrogen (N₂)[2]. However, when exposed to specific wavelengths of ultraviolet light (optimally 345–365 nm) or extreme heat (typically >110°C), the molecule undergoes rapid photolysis or thermolysis[3]. This activation expels N₂ gas and generates a highly reactive carbene intermediate (existing in a singlet or triplet state) that rapidly inserts into adjacent C-H, N-H, or O-H bonds to form stable covalent crosslinks[4].

If activation occurs prematurely during storage (due to ambient light exposure) or in the absence of a biological target, the carbene will rapidly quench by reacting with solvent molecules or ambient water, rendering the probe permanently inactive[5].

ActivationPathway Diazirine Aliphatic Diazirine (Stable Ground State) Carbene Singlet/Triplet Carbene (+ N2 Gas) Diazirine->Carbene UV Light (345-365 nm) or Heat (>110°C) Diazo Linear Diazo Isomer (Trace Byproduct) Diazirine->Diazo Photochemical Isomerization Crosslink C-H / O-H Insertion (Successful Crosslink) Carbene->Crosslink Target Proximity Quench Solvent/Water Quenching (Degradation) Carbene->Quench Aqueous/Solvent Exposure

Figure 1: Photochemical and thermal activation pathways of aliphatic diazirines.

Empirical Stability Profile

Unlike linear diazo compounds, aliphatic diazirines exhibit remarkable chemical stability. They are highly resistant to strong acidic and basic conditions, making them fully compatible with downstream organic reactions, including Fmoc solid-phase peptide synthesis (SPPS) and copper-catalyzed azide-alkyne cycloaddition (CuAAC)[5][6].

Below is a consolidated summary of the compound's quantitative stability parameters:

ParameterConditionStability / Half-lifeScientific Rationale
Thermal (Solid) -20°C to -80°C> 12 monthsLow kinetic energy prevents spontaneous thermal decomposition[1].
Thermal (Solid) 25°C (Ambient)Stable for weeksHigh activation energy barrier (peak >110°C) prevents rapid thermolysis[3].
Photochemical Ambient Room LightSlow degradation (days)Trace UV in fluorescent/incandescent lighting initiates slow photolysis[5][7].
Photochemical 345–365 nm UV

< 5 mins
Optimal wavelength for rapid carbene generation and crosslinking[3][8].
Chemical pH 2.0 – 10.0Highly stableResistant to strong acids/bases; compatible with SPPS and click chemistry[5][6].

Optimal Storage and Handling Directives

The primary modes of degradation for 2-(3-Methyl-3H-diazirin-3-yl)ethan-1-amine are photochemical quenching and hydrolytic degradation upon premature activation. To mitigate these risks, the following storage causality rules must be strictly observed:

  • Light Protection (The Amber Vial Rule): Because ambient laboratory lighting emits sufficient trace UV to slowly degrade the diazirine ring over several days, the compound must always be stored in amber borosilicate glass vials or wrapped in aluminum foil[1][7].

  • Temperature Control: While stable at room temperature for short periods (e.g., during shipping), long-term storage requires -20°C to -80°C to completely arrest slow kinetic degradation[1][9].

  • Moisture Exclusion: If the compound is activated by stray light in the presence of moisture, the resulting carbene will immediately react with water to form an alcohol byproduct. Store the solid compound in a desiccator to prevent condensation during freeze-thaw cycles[4].

StorageWorkflow Receipt Receive Lyophilized Powder (Protect from Light) QC QC: LC-MS / NMR (Verify Intact Mass) Receipt->QC LongTerm Long-Term Storage (-20°C, Desiccated, Dark) QC->LongTerm Pass Recon Reconstitution in Anhydrous DMSO (Under Dim Light) LongTerm->Recon When Needed Aliquots Single-Use Aliquots (Amber Vials) Recon->Aliquots Usage Immediate Assay Use (Avoid Freeze-Thaw) Aliquots->Usage

Figure 2: Self-validating workflow for the storage and reconstitution of diazirine compounds.

Self-Validating Experimental Methodologies

To guarantee experimental trustworthiness, protocols utilizing 2-(3-Methyl-3H-diazirin-3-yl)ethan-1-amine must be treated as closed, self-validating systems.

Protocol A: Reconstitution and Aliquoting

Causality Focus: Minimizing solvent-induced quenching and freeze-thaw degradation.

  • Equilibration: Remove the sealed, desiccated vial from -20°C storage and allow it to equilibrate to room temperature for 30 minutes before opening. This prevents atmospheric moisture from condensing on the cold powder.

  • Dim Light Handling: Turn off overhead fluorescent lights and perform manipulations under dim or yellow light.

  • Solvent Selection: Reconstitute the amine hydrochloride salt in anhydrous DMSO or DMF to create a highly concentrated stock (e.g., 50–100 mM). Do not store long-term in aqueous buffers , as the long-term stability of diazirines in aqueous media is unknown and prone to quenching[7][9].

  • Aliquoting: Dispense the stock solution into single-use, amber microcentrifuge tubes. Purge the headspace with Argon or Nitrogen gas to displace oxygen and moisture[1].

  • Storage: Snap-freeze the aliquots in liquid nitrogen and transfer to -80°C.

Protocol B: Conjugation and Photo-Crosslinking Assay

Causality Focus: Ensuring targeted C-H insertion over non-specific background labeling.

  • Conjugation: React the primary amine of 2-(3-Methyl-3H-diazirin-3-yl)ethan-1-amine with an NHS-ester functionalized ligand in a slightly basic buffer (pH 8.0). The diazirine ring is completely stable to these conditions[5].

  • Self-Validation (QC Step): Before proceeding to biological assays, analyze the conjugate via LC-MS. You must observe the intact mass of the conjugate. If you observe an [M+18] mass shift, the diazirine has prematurely photolyzed and quenched with water; the batch must be discarded.

  • Incubation: Incubate the validated probe with the target protein or cell lysate at 4°C to 37°C in the dark.

  • UV Activation: Transfer the sample to a shallow, uncovered multi-well plate (to prevent UV absorption by plastic lids). Irradiate at 345–365 nm using a high-intensity UV lamp for 5–15 minutes[5][8]. Keep the sample on ice during irradiation to prevent thermal degradation of the biological targets.

Conclusion

2-(3-Methyl-3H-diazirin-3-yl)ethan-1-amine is a highly robust and versatile photo-crosslinking building block. By understanding the thermodynamic stability of the diazirine ring and the photochemical triggers that unleash its reactive carbene, researchers can easily prevent premature degradation. Strict adherence to light-protected, moisture-free, and low-temperature storage protocols ensures that this minimalist probe retains its high crosslinking efficiency for advanced interactomics and drug discovery applications.

References

  • NIH PubMed Central. "Target Identification by Diazirine Photo-Cross-linking and Click Chemistry." [Link]

  • NIH PubMed Central. "The Versatility of Diazirines: Properties, Synthetic and Modern Applications."[Link]

  • Chemical Science (RSC). "Structure–function relationships in aryl diazirines reveal optimal design features to maximize C–H insertion." [Link]

  • ResearchGate. "Reducing Limitation in Probe Design: The Development of a Diazirine-Compatible Suzuki-Miyaura Cross Coupling Reaction." [Link]

  • Wikipedia. "L-Photo-leucine."[Link]

Sources

Comprehensive Technical Guide: 2-(3-Methyl-3H-diazirin-3-yl)ethan-1-amine Solubility, Photochemistry, and Application Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to Aliphatic Diazirines in Linkerology

2-(3-Methyl-3H-diazirin-3-yl)ethan-1-amine (commonly supplied as a hydrochloride salt, CAS: 25055-95-2) is a highly specialized building block utilized in Linkerology®, bioconjugation, and photoaffinity labeling (PAL)[1][2]. As an aliphatic diazirine, its steric footprint is exceptionally small—minimally larger than a standard methyl group[3]. This structural compactness ensures that its incorporation into pharmacological probes, peptides, or antibody-drug conjugates (ADCs) does not perturb native ligand-target interactions or compromise biological activity[4].

Physicochemical Properties and Solubility Data

The solubility profile of 2-(3-Methyl-3H-diazirin-3-yl)ethan-1-amine is dictated by its short aliphatic chain and highly polar primary amine functional group.

Table 1: Physicochemical and Solubility Profile
PropertyValue / Description
Chemical Name 2-(3-Methyl-3H-diazirin-3-yl)ethan-1-amine hydrochloride
CAS Number 25055-95-2 (HCl salt)[5]
Molecular Weight 99.13 g/mol (Free base) / 135.58 g/mol (HCl salt)[1]
Chemical Formula C₄H₉N₃ · HCl[1]
Water Solubility Highly Soluble (>100 mg/mL)[3][6]
DMSO Solubility Highly Soluble (≥ 1 M)[6]
DMF Solubility Highly Soluble
DCM / Chloroform Soluble (Free base) / Poorly Soluble (HCl salt)
Causality of Solvent Selection

While the hydrochloride salt exhibits excellent aqueous solubility[6], master stock solutions for bioconjugation are universally prepared in anhydrous organic solvents such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[3]. The Causality: The primary amine of this diazirine is typically reacted with electrophilic coupling partners (e.g., NHS-esters, isothiocyanates, or activated carboxylic acids). Preparing the diazirine stock in an anhydrous environment prevents the competitive hydrolysis of these moisture-sensitive electrophiles during the coupling phase, ensuring maximum conjugation yield.

Mechanistic Insights: Photochemical Activation

Aliphatic diazirines are activated by UV-A light, typically at wavelengths between 350 nm and 365 nm[7][8]. The Causality: This specific wavelength range is a deliberate choice in drug design. It provides sufficient energy to extrude nitrogen gas (


) and generate a highly reactive singlet carbene, while remaining biologically benign. Shorter wavelengths (UV-B/C, <300 nm) would cause non-specific oxidative damage and crosslinking of native aromatic amino acids in the target proteins[9][10].

Once irradiated, the singlet carbene has a half-life of mere nanoseconds. It rapidly inserts into nearby C-H, N-H, or O-H bonds of the target protein[8]. If no target is within immediate proximity, the carbene is safely quenched by surrounding water molecules to form a harmless alcohol byproduct[6][8].

Photochemistry A Aliphatic Diazirine (Ground State) B Diazo Isomer (Intermediate) A->B hν (>340 nm) C Singlet Carbene (Highly Reactive) A->C hν (350-365 nm) - N₂ B->C hν or spontaneous - N₂ D Covalent Adduct (C-H, N-H, O-H Insertion) C->D Target Proximity (Irreversible Bond)

Caption: Photochemical activation pathway of aliphatic diazirines to reactive carbenes via a diazo intermediate.

Self-Validating Experimental Protocols

Protocol 1: Amide Coupling to a Pharmacophore

Objective: Conjugate 2-(3-Methyl-3H-diazirin-3-yl)ethan-1-amine to a carboxylic acid-bearing ligand to create a photoaffinity probe.

  • Stock Preparation: Dissolve the diazirine-amine HCl salt in anhydrous DMSO to a final concentration of 100 mM[6].

    • Validation Check: The solution must be completely clear. Ensure the solvent is strictly anhydrous (moisture <0.1%) to protect downstream reagents.

  • Activation: In a light-protected vial, activate the carboxylate of your target ligand using HATU (1.1 eq) and DIPEA (3.0 eq) in DMF for 15 minutes.

  • Coupling: Add 1.2 eq of the diazirine-amine stock to the activated ligand. Stir at room temperature for 2 hours.

    • Causality: The reaction must be kept in the dark to prevent premature photolysis of the light-sensitive diazirine ring[9].

  • Quality Control (Self-Validation): Monitor the reaction via LC-MS. The diazirine moiety exhibits a distinct, trackable UV absorption at ~290 nm[2][11]. A successful conjugate will display a mass shift corresponding to the ligand plus the diazirine fragment (minus water), co-eluting with a distinct 290 nm UV peak.

Protocol 2: Photoaffinity Labeling (PAL) Workflow

Objective: Crosslink the synthesized diazirine-probe to a target protein in vitro.

  • Incubation: Dilute the diazirine-conjugated probe into the biological buffer (e.g., PBS, pH 7.4) containing the target protein.

    • Causality: Ensure the final DMSO concentration remains <2% (v/v) to prevent solvent-induced protein denaturation[3].

  • Equilibration: Incubate the mixture at 4°C for 1 hour.

    • Causality: Low temperature stabilizes the protein-ligand thermodynamic complex and minimizes background thermal degradation of the probe[7].

  • Irradiation: Place the samples on ice (in an open-top multiwell plate or quartz cuvette) and irradiate with a 365 nm UV-A LED array (e.g., 14 W/cm²) for 5 to 15 minutes[6][7].

  • Downstream Validation: Quench the reaction with 100 mM Tris (pH 8.0)[6]. Perform SDS-PAGE followed by LC-MS/MS peptide mapping to identify the exact residue of crosslinking, validating the binding pocket[3][6].

Workflow N1 1. Stock Preparation (100 mM in anhydrous DMSO) N2 2. Conjugation (Amide Coupling & LC-MS QC at 290nm) N1->N2 N3 3. Incubation (Target Protein + Probe at 4°C) N2->N3 N4 4. UV Irradiation (365 nm, 5-15 mins on ice) N3->N4 N5 5. Downstream Analysis (LC-MS/MS Peptide Mapping) N4->N5

Caption: Step-by-step experimental workflow for Photoaffinity Labeling (PAL) and downstream validation.

References

  • Alchimica.cz - 2-(3-Methyl-3H-diazirin-3-yl)ethan-1-amine hydrochloride CAS 25055-95-2 Catalog Data. Available at: [Link]

  • Sciclix - Linker Design, Connectivity, Degradability, and Drug-Antibody Ratio (DAR). Available at:[Link]

  • Iris Biotech GmbH (Issuu) - Photochemistry 2025 & Linkerology 2024. Available at:[Link]

  • bioRxiv - Proteome-Wide Photo-Crosslinking Enables Residue-Level Visualization of Protein Interaction Networks in vivo. Available at:[Link]

  • Beilstein Journals - Diazirine-functionalized mannosides for photoaffinity labeling: trouble with FimH. Available at: [Link]

  • MDPI - Recent Advances in Target Characterization and Identification by Photoaffinity Probes. Available at:[Link]

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2-(3-Methyl-3H-diazirin-3-yl)ethan-1-amine CAS number 25055-95-2

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-(3-Methyl-3H-diazirin-3-yl)ethan-1-amine: A Compact Photo-Crosslinker for Elucidating Molecular Interactions

Introduction: Capturing Transient Interactions with Light

In the intricate landscape of drug discovery and chemical biology, the identification of a small molecule's direct protein targets is a foundational challenge. Many crucial biological interactions are transient and non-covalent, making them difficult to capture and study. Photoaffinity labeling (PAL) has emerged as an indispensable technique to overcome this hurdle, providing a method to convert these fleeting interactions into stable, covalent bonds through the action of light.[1][2]

At the heart of a successful PAL experiment lies the photophore—a small, stable, yet photoreactive chemical group. Among the most effective photophores are the diazirines.[3][4] These three-membered heterocycles are valued for their small size, which minimizes perturbation of the parent molecule's binding activity, and their stability in a biological context until intentionally activated by UV light.

This guide provides a deep technical dive into a particularly versatile diazirine building block: 2-(3-Methyl-3H-diazirin-3-yl)ethan-1-amine . While noted by the user under CAS number 25055-95-2, it is more commonly cataloged under CAS Number 36902-22-4 .[5][6] We will explore its synthesis, the nuanced photochemical mechanism that dictates its reactivity, and its practical application in constructing sophisticated chemical probes for target identification and binding site mapping. This molecule's combination of a compact, photoreactive diazirine head and a versatile primary amine handle makes it a powerful tool for researchers aiming to covalently capture and identify biomolecular partners.[7]

Part 1: Core Characteristics and Synthesis

The utility of 2-(3-Methyl-3H-diazirin-3-yl)ethan-1-amine stems from its straightforward structure, which marries a photoreactive core with a functional group amenable to a wide array of conjugation chemistries.

Physicochemical Properties

A summary of the key properties of this reagent is presented below.

PropertyValueReference
CAS Number 36902-22-4[6]
Alternate CAS 25055-95-2User-provided
Molecular Formula C₄H₉N₃[5][6]
Molecular Weight 99.14 g/mol [5][6]
IUPAC Name 2-(3-methyldiazirin-3-yl)ethanamine[5]
Key Features Photoreactive diazirine, Conjugatable primary amine[7]
Synthesis: A Scalable One-Pot Approach

The synthesis of aliphatic diazirines, once a significant bottleneck due to harsh conditions and low yields, has been greatly improved.[3] A highly efficient, base-mediated one-pot synthesis is now commonly employed, making reagents like 2-(3-Methyl-3H-diazirin-3-yl)ethan-1-amine more accessible.[8] The process begins with a ketone precursor and proceeds through a diaziridine intermediate.

The general synthetic workflow is as follows:

  • A ketone is dissolved in liquid ammonia and treated with hydroxylamine-O-sulfonic acid to form an oxime derivative, which then cyclizes to a diaziridine intermediate.[8]

  • A strong base, such as potassium hydroxide (KOH), is added to promote the oxidation of the diaziridine to the final diazirine product.[8]

  • This method is advantageous because KOH is inexpensive, readily available, and easier to handle than other bases like potassium tert-butoxide, making it suitable for gram-scale production.[8]

Ketone Ketone Precursor (e.g., 4-aminobutan-2-one derivative) Reagents1 1. Liquid NH₃ 2. NH₂OSO₃H Ketone->Reagents1 Diaziridine Diaziridine Intermediate Reagents1->Diaziridine Reagents2 KOH (Oxidation) Diaziridine->Reagents2 Diazirine 2-(3-Methyl-3H-diazirin-3-yl)ethan-1-amine Reagents2->Diazirine

Conceptual workflow for the one-pot synthesis of aliphatic diazirines.

Part 2: The Photochemical Mechanism - A Tale of Two Intermediates

The power of diazirines lies in their ability to generate highly reactive carbenes upon UV irradiation.[4] However, the full story for aliphatic diazirines is more complex and understanding this dual-pathway mechanism is critical for the accurate interpretation of experimental results.

Upon irradiation with UV-A light (typically 350-380 nm), the diazirine is excited to a singlet state.[9] From here, it can undergo irreversible loss of nitrogen gas (N₂) to form a singlet carbene. This carbene is extremely reactive and short-lived, capable of inserting into nearby C-H, N-H, or O-H bonds, thus forming a covalent link to a binding protein.[3][10]

Concurrently, the excited diazirine can rearrange to form a linear diazo isomer.[3][11] This diazo compound is more stable than the carbene but can still act as a labeling agent. In the acidic microenvironments often found in protein binding pockets or at low pH, the diazo compound can be protonated, which then acts as a potent alkylating agent for nucleophilic amino acid residues.[1] This "pseudo-carbene" pathway has a distinct reactivity profile.[9]

cluster_0 Photoactivation Cascade cluster_1 Reaction Pathways cluster_2 Labeling Outcomes Diazirine Aliphatic Diazirine (Ground State) Excited Excited State Diazirine->Excited UV Light (350-380 nm) Carbene Singlet Carbene Excited->Carbene - N₂ Diazo Linear Diazo Isomer Excited->Diazo Isomerization Insertion Proximity-Driven C-H Insertion Carbene->Insertion Alkylation pH-Dependent Nucleophilic Alkylation (Bias for Asp/Glu) Diazo->Alkylation + H⁺, + Nucleophile

Mechanistic dichotomy of aliphatic diazirine photo-crosslinking.

Expert Insights on Reactivity:

  • Carbene Pathway: This is the desired pathway for true "photoaffinity" labeling, as the extremely short lifetime of the carbene ensures that labeling is restricted to molecules in the immediate vicinity of the probe at the moment of photoactivation.[3]

  • Diazo Pathway: This pathway is responsible for a known labeling bias of alkyl diazirines. Studies have shown that probes containing alkyl diazirines preferentially label acidic amino acids like aspartate and glutamate.[1][9] This is because these residues are often protonated and/or highly nucleophilic, making them prime targets for the diazo intermediate. This knowledge is crucial for distinguishing genuine binding partners from proteins that are simply enriched due to this chemical bias.

Part 3: Practical Application - From Probe Design to Experiment

The primary amine of 2-(3-Methyl-3H-diazirin-3-yl)ethan-1-amine is the key to its utility, allowing it to be appended to a molecule of interest to create a bespoke photoaffinity probe.

Probe Design Strategy

A well-designed photoaffinity probe typically consists of three modular components:

  • Recognition Element: The small molecule, drug, or ligand that binds to the protein target.

  • Photoreactive Group: The diazirine moiety, which enables covalent crosslinking upon UV activation.

  • Reporter Tag: A functional group used for detection and/or enrichment of the labeled proteins. Common tags include alkynes or azides for click chemistry, or biotin for affinity purification.[4][12]

Probe Recognition Element (Ligand) Linker (Amide Bond) Photoreactive Group (Diazirine) Reporter Tag (e.g., Alkyne)

Modular design of a trifunctional photoaffinity probe.
Experimental Protocol: Synthesis of a Model Photo-Probe

This protocol describes a standard method for conjugating 2-(3-Methyl-3H-diazirin-3-yl)ethan-1-amine to a ligand containing a carboxylic acid via amide bond formation.

Materials:

  • Ligand with a carboxylic acid moiety.

  • 2-(3-Methyl-3H-diazirin-3-yl)ethan-1-amine (the diazirine linker).

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

  • DMAP (4-Dimethylaminopyridine) or an equivalent base like HOBt/HATU.

  • Anhydrous, amine-free solvent (e.g., Dimethylformamide - DMF).

  • Reaction vessel protected from light.

Procedure:

  • Preparation: In a light-protected vial, dissolve the carboxylic acid-containing ligand (1.0 equivalent) in anhydrous DMF.

  • Activation: Add EDC (1.2 equivalents) and DMAP (1.2 equivalents) to the solution.[13] Stir the mixture at room temperature for 20-30 minutes to activate the carboxylic acid.

  • Conjugation: Add a solution of 2-(3-Methyl-3H-diazirin-3-yl)ethan-1-amine (1.1 equivalents) in a small amount of anhydrous DMF to the reaction mixture.

  • Reaction: Allow the reaction to proceed at room temperature for 2-16 hours, monitoring by TLC or LC-MS until the starting material is consumed.[13] The reaction should be performed in the dark to prevent premature activation of the diazirine.

  • Workup and Purification: Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).[13] The combined organic layers are then washed, dried, and concentrated. The final probe is purified using silica gel column chromatography.

Experimental Protocol: Photo-Crosslinking in Cell Lysate

This protocol outlines a general workflow for identifying protein targets of a diazirine-functionalized probe in a complex biological mixture.

Materials:

  • Photoaffinity probe.

  • Cell lysate from relevant cell line or tissue.

  • Phosphate-buffered saline (PBS).

  • UV irradiation device (e.g., a 365 nm lamp).[3]

  • Controls: Unmodified ligand (for competition), DMSO (vehicle).

Procedure:

  • Incubation: Aliquot cell lysate into microfuge tubes on ice. Treat the lysates with the photoaffinity probe (typically at a final concentration determined by the ligand's affinity). Include the following essential controls:

    • Competition Control: Pre-incubate a lysate sample with a 50-100 fold excess of the unmodified parent ligand for 30 minutes before adding the photo-probe. This will show that labeling is specific to the intended binding site.

    • No-UV Control: A sample treated with the photo-probe but kept in the dark to control for any non-photochemical reactions.

  • Binding: Incubate all samples for 30-60 minutes on ice or at 4°C to allow the probe to bind to its targets.

  • UV Irradiation: Place the samples on ice with the lids open, approximately 5-10 cm from a 365 nm UV lamp. Irradiate for 5-30 minutes.[3] The optimal time should be determined empirically.

  • Downstream Analysis: After irradiation, the covalently labeled proteins are now ready for analysis. If the probe contains an alkyne tag, proceed with a click chemistry reaction to append a biotin or fluorescent reporter.

  • Identification: Labeled proteins can be visualized by SDS-PAGE and in-gel fluorescence (if a fluorescent tag was used) or Western blotting (if an antibody to the target is available). For unbiased, proteome-wide identification, the sample is processed for analysis by mass spectrometry. Labeled proteins will be significantly reduced in the competition control lane, confirming their identity as specific binding partners.

Conclusion and Future Outlook

2-(3-Methyl-3H-diazirin-3-yl)ethan-1-amine is a cornerstone reagent for modern chemical biology and drug discovery. Its compact structure minimizes steric hindrance, while the aliphatic diazirine provides a robust method for photo-crosslinking.[8][7] The true power of this tool is realized when its reactivity is fully understood. By acknowledging the dual carbene/diazo photochemical pathways, researchers can design more rigorous experiments and interpret their data with greater confidence, distinguishing true biological targets from artifacts of chemical reactivity.[1][9] As research continues to push the boundaries of proteomics and systems biology, the rational application of precisely engineered tools like this diazirine linker will be paramount in illuminating the complex web of molecular interactions that govern life.

References

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what is 2-(3-Methyl-3H-diazirin-3-yl)ethan-1-amine used for

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-(3-Methyl-3H-diazirin-3-yl)ethan-1-amine: A Compact Photoactivatable Tool for Chemical Biology

Abstract

This guide provides a comprehensive technical overview of 2-(3-Methyl-3H-diazirin-3-yl)ethan-1-amine, a bifunctional chemical tool pivotal to modern chemical biology and drug discovery. By combining a photoactivatable diazirine moiety with a versatile primary amine handle, this compact reagent enables the covalent capture of non-covalent molecular interactions. We will explore its underlying photochemical mechanism, detail its core applications in photoaffinity labeling (PAL), provide a framework for experimental design, and discuss the critical parameters for its successful implementation. This document is intended for researchers and scientists seeking to elucidate protein-ligand interactions, map binding sites, and identify molecular targets in complex biological systems.

The Challenge of Non-Covalent Interactions and the Rise of Photoaffinity Labeling

In biological systems, function is dictated by a complex web of molecular interactions, the vast majority of which are non-covalent. Understanding these transient binding events—between proteins, small molecules, nucleic acids, and other biomolecules—is fundamental to deciphering cellular pathways and developing effective therapeutics.[1] Photoaffinity labeling (PAL) has emerged as a powerful strategy to overcome the challenge of studying these fleeting interactions by converting them into stable, covalent bonds.[1]

The core principle of PAL involves a "bait" molecule (e.g., a drug or ligand) modified with a latent photoreactive group.[2] This probe is introduced to a biological system, where it binds to its target protein. Subsequent exposure to a specific wavelength of light activates the photoreactive group, generating a highly reactive intermediate that covalently crosslinks the probe to its binding partner.[2][3] Among the available photophores, diazirines have gained prominence due to several key advantages over traditional groups like benzophenones and aryl azides.[4][5]

Advantages of Diazirines:

  • Small Size: Their minimal steric bulk reduces the likelihood of perturbing the natural binding of the ligand to its target.[2][6]

  • Chemical Stability: Diazirines are generally stable in the dark under physiological conditions, allowing for controlled initiation of the crosslinking reaction.[5]

  • Efficient Photoactivation: They are activated by long-wave UV light (typically 350-370 nm), which is less damaging to biological samples than shorter wavelengths.[3][7]

  • Highly Reactive Intermediate: Upon activation, they form a carbene, a highly reactive species capable of inserting into a wide range of chemical bonds (C-H, N-H, O-H) in close proximity, making the labeling less dependent on specific amino acid residues.[2][4][8]

Profile of a Key Reagent: 2-(3-Methyl-3H-diazirin-3-yl)ethan-1-amine

2-(3-Methyl-3H-diazirin-3-yl)ethan-1-amine is a quintessential example of a diazirine-based photoactivatable building block. Its structure is elegantly simple, comprising two key functional components that enable its broad utility.

Chemical and Physical Properties
PropertyValueSource
IUPAC Name 2-(3-methyldiazirin-3-yl)ethanaminePubChem[9]
Molecular Formula C₄H₉N₃PubChem[9]
Molecular Weight 99.13 g/mol PubChem[9]
CAS Number 36902-22-4PubChem[9]
Appearance LiquidSigma-Aldrich
Storage Temperature -20°CChemScene[10]
SMILES CC1(CCN)N=N1ChemScene[10]
Functional Anatomy of the Molecule
  • The Photoreactive Core (3-Methyl-3H-diazirine): This three-membered ring containing a carbon and two nitrogen atoms is the "warhead" of the molecule. It remains inert until irradiated with UV light.[2] The methyl and ethyl substituents classify it as a dialkyldiazirine, which is a favored probe for cellular experiments.[11]

  • The Conjugation Handle (Ethan-1-amine): The primary amine serves as a versatile nucleophilic handle for covalent attachment. It can be readily coupled to molecules of interest (ligands, drugs, peptides) that contain electrophilic groups such as carboxylic acids (via amide bond formation), NHS esters, or isothiocyanates.[3][12] This allows for the straightforward synthesis of custom photoaffinity probes.

Mechanism of Action: A Light-Triggered Covalent Reaction

The utility of 2-(3-Methyl-3H-diazirin-3-yl)ethan-1-amine is rooted in its well-defined photochemical reaction cascade. The process transforms a reversible binding event into an irreversible covalent linkage.

  • Photoactivation: The process begins with irradiation by UV-A light, typically at a wavelength between 350 nm and 370 nm.[3][8] This energy input excites the diazirine ring.

  • Nitrogen Extrusion & Carbene Generation: The excited diazirine rapidly and irreversibly eliminates a molecule of nitrogen gas (N₂), a thermodynamically favorable process. This generates a highly reactive and short-lived singlet carbene intermediate.[2][4][8]

  • Covalent Insertion: The carbene can then non-selectively insert into adjacent chemical bonds within its immediate vicinity, which is estimated to have a labeling radius of approximately 9 Å.[8][13] This forms a stable covalent bond with the target biomolecule.

  • The Diazo Isomerization Pathway: It is crucial to acknowledge a potential competing reaction. Upon irradiation, a fraction of the diazirine can isomerize into a linear diazo compound.[1][11] This diazo intermediate is longer-lived and can diffuse away from the initial binding site before either thermally or photochemically converting to a carbene, potentially leading to off-target labeling.[6][11] While this is a consideration for all diazirines, dialkyldiazirines are widely and successfully used, though researchers should be aware of this possibility when interpreting results.[11]

G cluster_main Primary Pathway cluster_side Side Reaction Diazirine Diazirine Probe (Bound to Target) Carbene Highly Reactive Singlet Carbene Diazirine->Carbene UV Light (350-370 nm) - N₂ Diazo Diazo Isomer (Longer-lived) Diazirine->Diazo UV Light (Isomerization) Covalent Covalent Crosslink (Target Labeled) Carbene->Covalent Insertion into C-H, N-H, O-H bonds Carbene_Side Carbene Diazo->Carbene_Side Diffusion & Delayed -N₂ OffTarget Off-Target Labeling Carbene_Side->OffTarget

Caption: Photochemical activation mechanism of a diazirine-based probe.

Core Application: Target Identification Workflow

The primary application of 2-(3-Methyl-3H-diazirin-3-yl)ethan-1-amine is as a building block for creating bespoke photoaffinity probes to identify the cellular targets of a bioactive small molecule.

G A 1. Probe Synthesis Ligand-of-Interest + Amino-Diazirine Linker B 2. Incubation Add probe to cell lysate or live cells in dark A->B Couple via amine C 3. Photo-Crosslinking Irradiate with UV light (350-370 nm) B->C Allow binding to target(s) D 4. Sample Processing & Enrichment Lyse cells, enrich for probe (e.g., via a biotin tag) C->D Form covalent bond E 5. Target Identification Analyze enriched proteins by Mass Spectrometry D->E Isolate crosslinked proteins

Caption: A typical experimental workflow for target identification using PAL.

This workflow has been instrumental in drug discovery for validating target engagement and uncovering novel mechanisms of action.[2][5] By covalently linking a drug to its protein partners, researchers can isolate and identify even low-affinity or transient interactors that are often missed by other methods.

General Experimental Protocol for Photoaffinity Labeling

This section provides a generalized, self-validating framework. Specific parameters such as probe concentration, incubation time, and irradiation energy must be optimized for each biological system.

Materials and Reagents
  • Photoaffinity Probe: Ligand of interest conjugated to 2-(3-Methyl-3H-diazirin-3-yl)ethan-1-amine (and potentially a reporter tag like biotin or an alkyne).

  • Biological Sample: Purified protein, cell lysate, or intact cells.

  • Buffers: Appropriate buffers for maintaining protein stability and activity (e.g., PBS, HEPES, Tris).

  • UV Light Source: A UV lamp capable of emitting at ~365 nm.[7][8] A controlled temperature sample holder is recommended to minimize heat-induced artifacts.

  • Control Compounds:

    • Unlabeled ligand (for competition assay).

    • DMSO or buffer (vehicle control).

  • Downstream Analysis Reagents: SDS-PAGE gels, antibodies for Western blotting, mass spectrometry-grade solvents, etc.

Step-by-Step Methodology
  • Probe Incubation (In the Dark):

    • Prepare the biological sample (e.g., cell lysate at 1-5 mg/mL).

    • Add the photoaffinity probe to the desired final concentration (typically in the low micromolar to nanomolar range).

    • For Competition Control: In a separate sample, co-incubate with a 100-fold excess of the unlabeled parent ligand. This is critical to distinguish specific binding partners from non-specific ones.[4]

    • Incubate samples for a predetermined time (e.g., 30-60 minutes) at a suitable temperature (e.g., 4°C or room temperature) to allow the probe to bind its target. All incubation steps must be performed in the dark to prevent premature photoactivation.

  • UV Irradiation:

    • Place the samples in a suitable plate (e.g., quartz or UV-transparent plastic) on a cold block or in a temperature-controlled chamber.

    • Irradiate with 365 nm UV light for 1-30 minutes.[8] The optimal time and light intensity must be empirically determined to maximize labeling while minimizing photodamage.

    • For No-UV Control: Prepare an identical sample that is not exposed to UV light. This control helps identify proteins that interact non-covalently with the probe or enrichment matrix.

  • Sample Processing and Enrichment:

    • Following irradiation, process the samples for downstream analysis. For cell-based experiments, this involves cell lysis.

    • If the probe includes a reporter tag (e.g., biotin), proceed with affinity purification (e.g., using streptavidin beads).[4] If an alkyne tag is present, perform a click chemistry reaction to attach a reporter.[13][14]

  • Analysis and Target Identification:

    • Elute the enriched proteins from the affinity matrix.

    • Separate the proteins by SDS-PAGE and visualize using silver stain, Coomassie blue, or Western blotting if a candidate target is known.

    • For unbiased identification, subject the eluted proteins to in-gel or in-solution digestion followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.

    • Proteins that are significantly enriched in the UV-treated sample compared to the competition and no-UV controls are considered high-confidence binding partners.

Conclusion

2-(3-Methyl-3H-diazirin-3-yl)ethan-1-amine is a powerful and versatile tool for chemical biologists. Its compact size, combined with the efficient and relatively non-selective reactivity of the photogenerated carbene, makes it an ideal building block for synthesizing photoaffinity probes. By enabling the conversion of transient, non-covalent interactions into permanent covalent bonds, this reagent provides an indispensable method for identifying drug targets, mapping binding sites, and unraveling the complex interaction networks that govern cellular life. Careful experimental design, including the rigorous use of controls, is paramount to leveraging its full potential and generating trustworthy, actionable data.

References

  • AxisPharm. 2-(3-Methyl-3H-diazirin-3-yl)ethan-1-amine. AxisPharm. [Link]

  • Zhang, T., & Ondrus, A. E. (2021). Structure, Bonding, and Photoaffinity Labeling Applications of Dialkyldiazirines. Synlett, 32(11), 1053–1059. [Link]

  • Tomohiro, T., et al. (2014). DIAZIRINE-BASED MULTIFUNCTIONAL PHOTO-PROBES FOR AFFINITY-BASED ELUCIDATION OF PROTEIN-LIGAND INTERACTION. HETEROCYCLES, 89(12), 2697. [Link]

  • Peraro, L., et al. (2020). Probing the Mechanism of Photoaffinity Labeling by Dialkyldiazirines through Bioorthogonal Capture of Diazoalkanes. Journal of the American Chemical Society. [Link]

  • Dubinsky, L., et al. (2020). Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors. Molecules, 25(18), 4238. [Link]

  • Boyd, S. G., et al. (2024). Design, Exploitation, and Rational Improvements of Diazirine-Based Universal Polymer Crosslinkers. Accounts of Chemical Research. [Link]

  • PubChem. 2-(3-Methyl-3H-diazirin-3-yl)ethan-1-amine. National Center for Biotechnology Information. [Link]

  • University of Huddersfield Repository. (2017). Development of Diazirine-based crosslinking agents for covalently linking protein. [Link]

  • Precise PEG. N-(2-(3-methyl-3H-diazirin-3-yl)ethyl)prop-2-yn-1-amine. Precise PEG. [Link]

  • PubChem. 2-(3-(but-3-yn-1-yl)-3H-diazirin-3-yl)ethan-1-amine. National Center for Biotechnology Information. [Link]

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The Precision Hunter: A Technical Guide to Diazirine-Based Photo-Crosslinkers

[1]

Executive Summary

In the high-stakes arena of drug discovery, defining the "interactome"—the complex network of protein-ligand interactions—is the rate-limiting step between a hit and a lead. While traditional affinity chromatography often fails to capture transient or low-affinity interactions, Photoaffinity Labeling (PAL) has emerged as the gold standard for covalent target capture.

Among the PAL arsenal, diazirines stand as the premier class of photo-activatable groups (PAGs).[1] Unlike their predecessors (aryl azides and benzophenones), diazirines offer a unique "Goldilocks" balance: they are small enough to minimize steric interference, yet reactive enough to insert into unactivated C-H bonds upon long-wavelength UV irradiation (~365 nm).

This guide serves as an operational blueprint for researchers deploying diazirine chemistry in chemoproteomics, moving from mechanistic first principles to optimized experimental workflows.

Part 1: The Chemical Imperative

Why Diazirines? A Comparative Analysis

The choice of photo-crosslinker dictates the resolution and fidelity of your data. Early PAL reagents like aryl azides suffered from severe limitations: they required protein-damaging short-wave UV (<300 nm) and formed rearrangement products (ketenimines) that caused high non-specific background.[2] Benzophenones, while robust, are bulky and require prolonged irradiation times that can heat-damage samples.

Diazirines, specifically 3-trifluoromethyl-3-phenyldiazirine (TFMD) , solve these issues.

Table 1: Comparative Performance of Common Photo-Crosslinkers

FeatureAryl AzidesBenzophenonesDiazirines (TFMD)
Reactive Intermediate Nitrene (Triplet)Diradical (Triplet)Carbene (Singlet)
Activation Wavelength < 300 nm (Protein Damaging)350–365 nm (Bio-compatible)350–365 nm (Bio-compatible)
Steric Footprint SmallLarge (Bulky)Small (Minimal perturbation)
Reactivity Profile NucleophilesC-H bonds (slow)Universal (C-H, N-H, O-H)
Irradiation Time ShortLong (Minutes to Hours)Short (Minutes)
Major Drawback Rearrangement to electrophilic keteniminesSteric hindrance; Reversible excitationSynthesis complexity

Part 2: Mechanistic Foundations

The Photochemistry of Capture

The power of the diazirine lies in its ability to generate a singlet carbene .[3] Upon irradiation at ~360 nm, the diazirine ring expels nitrogen gas (

2

Crucially, the trifluoromethyl group (


)

DiazirineMechanismcluster_0Activationcluster_1Reactive Intermediatescluster_2Target CaptureDiazirineTFMD Probe(Ground State)ExcitedExcited State(hv ~365nm)Diazirine->ExcitedUV IrradiationCarbeneSinglet Carbene(Highly Reactive)Excited->Carbene-N2 (Irreversible)DiazoDiazo Isomer(Side Product)Excited->DiazoIsomerization (~30%)InsertionCovalent Crosslink(C-H / N-H / O-H Insertion)Carbene->InsertionTarget Protein(Proximity Driven)QuenchingQuenched by Water(Hydrolysis)Carbene->QuenchingSolventDiazo->Carbenehv (Slow)

Figure 1: Photolysis mechanism of Trifluoromethyl-phenyldiazirine (TFMD).[2][4] Note the critical generation of the singlet carbene for universal bond insertion.

Part 3: Synthesis & Structural Evolution

The Knowles-Brunner Legacy

The utility of diazirines is rooted in two pivotal discoveries. In 1973, Jeremy Knowles and R.A.G. Smith at Harvard first introduced 3-aryl-3H-diazirines as potential photoaffinity reagents, recognizing their potential to overcome the limitations of nitrene-based chemistry [1].[2]

However, early aliphatic diazirines were unstable. The breakthrough came in 1980 when Josef Brunner and colleagues synthesized 3-trifluoromethyl-3-phenyldiazirine (TFMD) [2].[2] This molecule combined the photostability required for handling in ambient light with the reactivity needed for biological labeling.[3] Today, "minimalist" linkers incorporating the TFMD moiety directly into pharmacophores represent the state-of-the-art in probe design.[2]

Part 4: Experimental Workflow (Chemoproteomics)

Protocol: Activity-Based Protein Profiling (ABPP) with Diazirines

This workflow describes the identification of drug targets using a diazirine-alkyne probe.[2]

Prerequisites:

  • Probe: Ligand functionalized with TFMD and a terminal alkyne.

  • Lysis Buffer: PBS + 0.1% NP-40 + Protease Inhibitors.[2]

  • UV Source: 365 nm LED lamp (e.g., Stratalinker or custom array). Critical: Must not emit heat.[2]

Step 1: Incubation (The Binding Event)
  • Prepare soluble proteome (1 mg/mL) from relevant cell lines.[2]

  • Experimental Arm: Treat lysate with Probe (e.g., 1–10 µM).

  • Competition Control (Critical): Treat lysate with excess soluble competitor (10x–20x) for 30 min prior to adding the Probe. This distinguishes specific binding from non-specific background.[2]

  • Incubate for 30–60 minutes at 4°C or RT (depending on target stability).

Step 2: Photo-Crosslinking (The Capture)[2]
  • Transfer samples to a chilled 96-well plate (open lid) or transparent vials.

  • Place samples on ice to prevent thermal degradation.[2]

  • Irradiate at 365 nm for 5–10 minutes.

    • Expert Tip: Perform a time-course experiment (1, 3, 5, 10 min) first. Extended irradiation (>15 min) often degrades proteins and increases background without increasing yield.

Step 3: Click Chemistry & Enrichment[2]
  • Add Click Cocktail:

    
     (1 mM), TCEP (1 mM), TBTA (100 µM), and Biotin-Azide (100 µM).
    
  • Incubate 1 hour at RT with gentle rotation.

  • Precipitate proteins (Methanol/Chloroform or Acetone) to remove excess reagents.[2]

  • Resuspend pellet and incubate with Streptavidin-Agarose beads for 1–2 hours.

  • Wash beads aggressively (1% SDS, then 6M Urea) to remove non-covalent binders.

Step 4: On-Bead Digestion & MS Analysis[2]
  • Reduce (DTT) and Alkylate (Iodoacetamide) on-bead.[2]

  • Digest with Trypsin overnight.[2]

  • Analyze peptides via LC-MS/MS.[2] Use label-free quantification (LFQ) or TMT tagging to compare the Probe Only vs. Competition samples.

Workflowcluster_stage11. Binding & Capturecluster_stage22. Enrichmentcluster_stage33. IdentificationLysateCell LysateIncubationIncubate withDiazirine ProbeLysate->IncubationUVUV Irradiation(365nm, on Ice)Incubation->UVClickCuAAC Click(Biotin-Azide)UV->ClickBeadsStreptavidinPulldownClick->BeadsWashStringent Washing(SDS/Urea)DigestTryptic DigestionWash->DigestBeads->WashMSLC-MS/MSAnalysisDigest->MSDataTarget Validation(Enrichment Ratio)MS->Data

Figure 2: The chemoproteomic workflow for diazirine-based target identification.[2]

Part 5: Troubleshooting & Optimization (Expert Insights)

1. The "Diazo" Problem: While TFMD is robust, a fraction of the diazirine may isomerize to a diazo species rather than forming a carbene immediately. Diazo species are long-lived electrophiles that can react with acidic residues (Asp/Glu), leading to non-specific labeling.[2]

  • Solution: Keep the pH near 7.[2]4. Acidic pH accelerates diazo reactivity.[2]

2. Ratio Compression in TMT: When using Tandem Mass Tags (TMT) for quantification, the co-isolation of background peptides can compress the ratio between your probe and competition samples, masking true hits.

  • Solution: Use MS3-based acquisition methods or narrow isolation windows (0.4–0.7 Da) to improve quantitation accuracy.

3. Probe Solubility: Diazirines are lipophilic.[2] Adding a fluorophore or biotin handle directly to the probe can ruin cell permeability.[2]

  • Solution: Use "Two-Step" labeling (Click Chemistry).[2] Use a small alkyne handle on the probe, then click on the biotin/fluorophore after lysis.

References

  • Smith, R. A. G., & Knowles, J. R. (1973). Aryldiazirines. Potential reagents for photolabeling of biological receptor sites.[2][3][5][6][7][8][9][10][11][12] Journal of the American Chemical Society. [Link][5]

  • Brunner, J., Senn, H., & Richards, F. M. (1980).[4][8][13][14] 3-Trifluoromethyl-3-phenyldiazirine.[2][4][13][14][15] A new carbene generating group for photolabeling reagents.[2][8][13] Journal of Biological Chemistry. [Link]

  • Dubinsky, L., Krom, B. P., & Meijler, M. M. (2012). Diazirine based photoaffinity labeling.[2][1][5][6][7][8][16][17] Bioorganic & Medicinal Chemistry. [Link]

  • Mackinnon, A. L., & Taunton, J. (2009). Target identification by diazirine photo-cross-linking and click chemistry.[2][12][16] Current Protocols in Chemical Biology. [Link][16]

Precision Mapping of the Interactome: A Technical Guide to Photoaffinity Labeling with Diazirines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Photoaffinity labeling (PAL) has evolved from a niche mechanistic study tool into a cornerstone of modern chemoproteomics and drug discovery.[1] Among the available photophores, diazirines represent the current gold standard due to their unique balance of small steric footprint, chemical stability in the dark, and high reactivity upon activation.[2][3][4]

This guide provides a rigorous technical examination of diazirine-based PAL. It moves beyond basic definitions to explore the critical mechanistic bifurcation between carbene and diazo pathways, the strategic selection of trifluoromethyl variants, and a self-validating experimental workflow designed to minimize false positives in target deconvolution.

Part 1: The Mechanistic Basis

The Photochemical Event: Carbene vs. Diazo Pathways

The utility of diazirines rests on their ability to generate a highly reactive species upon irradiation with long-wave UV light (350–365 nm).[5][6] However, a common misconception is that diazirines exclusively generate carbenes. In reality, two distinct pathways exist, and understanding them is critical for interpreting labeling data.

  • The Carbene Pathway (Desired): Upon photon absorption, the diazirine ring expels nitrogen gas (

    
    ), generating a singlet carbene.[7] This electron-deficient species is capable of insertion reactions  into metabolically stable bonds (C–H, N–H, O–H) within a radius of ~3–4 Å. This allows for "zero-length" crosslinking to the nearest amino acid residue, regardless of its nucleophilicity.
    
  • The Diazo Pathway (Competing): Alternatively, the diazirine can isomerize into a linear diazo species.[7] This intermediate is long-lived and acts as a soft electrophile. It does not insert into C–H bonds but rather reacts preferentially with acidic residues (Asp, Glu) or nucleophiles. This leads to "pseudo-specific" labeling that reflects electrostatic attraction rather than true binding proximity.

Expert Insight: To maximize the carbene pathway and suppress the diazo rearrangement, 3-trifluoromethyl-3-phenyl-diazirine (TPD) derivatives are preferred. The electron-withdrawing trifluoromethyl group stabilizes the diazirine ring against thermal decomposition while favoring singlet carbene formation upon irradiation [1].

Visualization: Mechanistic Bifurcation

The following diagram illustrates the dual pathways of diazirine activation.

DiazirineMechanism Diazirine Diazirine Probe (Ground State) UV UV Irradiation (350-365 nm) Diazirine->UV Carbene Singlet Carbene (Highly Reactive) UV->Carbene Major Pathway (TPD) Diazo Diazo Isomer (Long-lived Electrophile) UV->Diazo Minor Pathway (Aliphatic) Insertion C-H / X-H Insertion (True Proximity Labeling) Carbene->Insertion < 1 ns Nucleophilic Nucleophilic Attack (Asp/Glu/Cys) Diazo->Nucleophilic Slow (Seconds)

Figure 1: The photochemical bifurcation of diazirines.[6][8] TPD probes favor the upper carbene pathway, ensuring true proximity labeling via C-H insertion.

Part 2: Comparative Advantage & Probe Selection

Selecting the right photophore is a trade-off between reactivity, stability, and steric perturbation. Diazirines offer the most balanced profile for intracellular target identification.

Table 1: Photophore Performance Matrix
FeatureTrifluoromethyl Diazirine (TPD) Benzophenone Aryl Azide
Activation Wavelength 350–365 nm (Benign)350–365 nm (Benign)< 300 nm (Damaging)
Reactive Species Singlet CarbeneTriplet DiradicalNitrene
Reactivity Profile Inserts into C-H, O-H, N-H (Universal)H-abstraction (Prefers Met, C-H)Prefers Nucleophiles
Crosslinking Efficiency High (Irreversible)Low (Reversible excitation)Moderate
Steric Bulk Low (Compact)High (Bulky)Low
Irradiation Time Short (1–10 min)Long (30–60 min)Short (1–5 min)
Primary Drawback Synthesis complexityNon-specific hydrophobic bindingRing expansion rearrangement

Selection Heuristic:

  • Use TPD for unknown target identification where the binding site composition is unknown (requires universal insertion).

  • Use Benzophenone only if the binding pocket is known to be large and hydrophobic, or if TPD synthesis fails.

  • Avoid Aryl Azides for live-cell applications due to UV-B toxicity and lower crosslinking specificity [2].

Part 3: The Experimental Workflow

This protocol outlines a self-validating workflow for identifying protein targets using a "Minimalist" TPD-alkyne probe in live cells or lysates.

Phase 1: Probe Incubation & Competition Controls

Objective: Establish equilibrium binding while defining non-specific background.

  • Experimental Arms:

    • Probe Only: (1–10 µM probe).

    • Competition Control: (Probe + 10x–50x excess of parent ligand). Crucial for validating specific binding.

    • No UV Control: (Probe, no light). Detects background thermal reactivity.

Protocol:

  • Treat cells/lysate with the probe for 30–60 minutes at 37°C (or relevant physiological temp).

  • Note: Keep DMSO concentration < 1% to prevent proteome precipitation.

Phase 2: Photoactivation (Crosslinking)

Objective: Covalent capture of the target. Mechanism: The TPD absorbs at ~350 nm, generating the carbene. Protocol:

  • Place samples on ice (4°C) to minimize thermal diffusion and protease activity.

  • Irradiate with a UV lamp (365 nm, ~100W) at a distance of 5–10 cm.

  • Duration: 5–10 minutes.

    • Why? TPD photolysis is rapid. Excessive irradiation (>20 min) degrades proteins and increases non-specific radical background.

Phase 3: Click Chemistry & Enrichment

Objective: Biotinylate the crosslinked proteins for isolation. Chemistry: Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC). Protocol:

  • Lyse cells (if live-cell labeling) in RIPA or NP-40 buffer containing protease inhibitors.

  • Add "Click Cocktail":

    • Biotin-Azide (100 µM)

    • TCEP (1 mM) – Reduces disulfides and Cu(II)

    • TBTA (100 µM) – Ligand to stabilize Cu(I)

    • CuSO4 (1 mM)

  • Incubate 1 hour at Room Temp with rotation.

  • Precipitate proteins (Methanol/Chloroform or Acetone) to remove excess free biotin-azide. Critical step to prevent streptavidin saturation.

Phase 4: On-Bead Digestion & MS Analysis

Objective: Isolate targets and identify via LC-MS/MS. Protocol:

  • Resuspend protein pellet and incubate with Streptavidin-agarose/magnetic beads (2 hours).

  • Stringent Washing: Wash beads with 1% SDS, 4M Urea, and high salt to remove non-covalent binders. Only covalent adducts remain.

  • On-Bead Digestion: Add Trypsin directly to beads.

  • Elute peptides and analyze via LC-MS/MS.

Visualization: The PAL Workflow

PALWorkflow Incubation 1. Incubation (Probe +/- Competitor) UV 2. UV Irradiation (365 nm, 4°C, 10 min) Incubation->UV Equilibrium Binding Lysis 3. Lysis & Click Chemistry (CuAAC with Biotin-N3) UV->Lysis Covalent Capture Enrichment 4. Streptavidin Enrichment (Stringent SDS/Urea Washes) Lysis->Enrichment Biotinylation Digestion 5. Tryptic Digestion & LC-MS/MS Enrichment->Digestion Isolation

Figure 2: Step-by-step workflow for diazirine-based photoaffinity labeling, emphasizing stringent washing to ensure high-confidence hits.

Part 4: Data Interpretation & Troubleshooting

Calculating Enrichment Ratios

Quantitative MS (SILAC or TMT) is highly recommended. A true target should show:

  • High Enrichment: High intensity in "Probe Only" vs. "No Probe" (Ratio > 5).

  • Specific Competition: Significant reduction in signal in "Competition" vs. "Probe Only" (Ratio < 0.5).

Common Failure Modes
ObservationRoot CauseRemediation
Low Labeling Yield Carbene quenching by water or buffer components.Increase probe concentration; Ensure pH is near 7.4 (avoid acidic pH which favors diazonium).
High Background Non-specific hydrophobic sticking.Increase wash stringency (SDS/Urea); Reduce UV irradiation time.
No Competition Effect Probe affinity is too low or off-rate is too fast.Optimize parent ligand affinity; Perform irradiation at 4°C to slow off-rates.

References

  • Probing the Mechanism of Photoaffinity Labeling by Dialkyldiazirines through Bioorthogonal Capture of Diazoalkanes. NIH/PMC. Available at: [Link]

  • Recent Advances in Target Characterization and Identification by Photoaffinity Probes. Molecules.[2][3][9] Available at: [Link]

  • Diazirine based photoaffinity labeling. Bioorganic & Medicinal Chemistry.[1][3][10][11][12] Available at: [Link]

  • Structure, Bonding, and Photoaffinity Labeling Applications of Dialkyldiazirines. Caltech Authors. Available at: [Link]

Sources

Carbene-Generating Crosslinkers: Mechanistic Principles and Advanced Photoaffinity Labeling Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Photoaffinity labeling (PAL) is a cornerstone technique in chemical biology and drug discovery, enabling the direct observation of transient biomolecular interactions within native cellular environments. Among the available photoreactive groups, carbene-generating crosslinkers—specifically diazirines—have emerged as the gold standard. Their minimal steric footprint, excellent chemical stability in the absence of light, and highly efficient crosslinking upon long-wave UV irradiation make them indispensable for target identification and structural proteomics[1].

This technical guide deconstructs the mechanistic principles of diazirine-based carbenes, provides causality-driven experimental workflows, and establishes self-validating protocols for researchers developing next-generation chemical probes.

Mechanistic Principles of Carbene Generation

The efficacy of diazirine crosslinkers is rooted in their unique photochemical behavior. Upon exposure to UV light (typically 350–365 nm), the diazirine ring undergoes rapid photolysis, extruding nitrogen gas (


) to generate a highly reactive carbene intermediate[1].
The Singlet Carbene vs. Diazo Isomerization Pathways

The photolysis of diazirines does not produce a singular reactive species. Instead, it bifurcates into two primary pathways:

  • Singlet Carbene Generation: The desired pathway yields a singlet carbene, an electron-deficient species with a half-life of approximately 150–200 nanoseconds in nonpolar environments[2]. This carbene undergoes near-instantaneous, concerted insertion into proximal C–H, O–H, or N–H bonds, forming a stable covalent linkage with the target protein[1].

  • Diazo Isomerization: A competing side-reaction involves the rearrangement of the diazirine into a linear diazo isomer[2]. Recent systematic evaluations have demonstrated that alkyl diazirines frequently form reactive alkyl diazo intermediates that preferentially label acidic amino acids (Aspartate/Glutamate) via a pH-dependent protonation mechanism[3]. In contrast, aryl-fluorodiazirines suppress this isomerization, reacting almost exclusively through the carbene intermediate[3].

Causality in Probe Design: Understanding this bifurcation is critical. If your target protein has a highly acidic binding pocket, an alkyl diazirine may artificially inflate crosslinking yields due to diazo-mediated alkylation rather than true carbene insertion[3].

G A Diazirine Probe (Ground State) B UV Irradiation (350-365 nm) A->B C Singlet Carbene (Highly Reactive) B->C N2 extrusion D Diazo Isomer (Intermediate) B->D Photoisomerization E C-H / O-H / N-H Bond Insertion C->E Concerted insertion (t1/2 ~200 ns) F Protonation / Alkylation (Acidic Residues) D->F pH-dependent reaction

Photochemical reaction pathways of diazirine crosslinkers.

Physicochemical Properties & Comparative Analysis

To justify the selection of diazirines over legacy photoreactive groups (such as benzophenones or aryl azides), we must examine their quantitative physicochemical properties[1].

Table 1: Quantitative Comparison of Photoreactive Groups
Photoreactive GroupExcitation WavelengthReactive IntermediateEst. Half-LifeSteric Impact (Molecular Weight)Chemoselectivity
Diazirine 350–365 nmCarbene / Diazo~150–200 nsMinimal (~28 Da)Broad (C-H, O-H, N-H)
Benzophenone ~350–360 nmDiradical~100 µsHigh (~182 Da)Prefers C-H (Methionine)
Aryl Azide 250–350 nmNitrene / Ketenimine~1 msModerate (~118 Da)Nucleophile-dependent

Analytical Insight: The ultra-short half-life of the carbene (~200 ns) ensures that crosslinking only occurs with molecules in the immediate solvation shell of the probe[2]. This drastically reduces the false-positive "bystander" labeling often seen with the longer-lived benzophenone diradical.

Causality-Driven Experimental Protocols

The following methodologies translate theoretical principles into self-validating experimental systems. Every step is annotated with the underlying physical or chemical causality.

Protocol A: In Vitro Protein-Protein Crosslinking using Heterobifunctional NHS-Diazirines

This protocol utilizes Succinimidyl-ester DiAzirines (e.g., SDA) to map protein-protein interactions[4].

Step-by-Step Methodology:

  • Preparation: Prepare the target protein in a primary amine-free buffer (e.g., PBS, pH 7.4).

    • Causality: Primary amines in buffers like Tris or Glycine will competitively react with the NHS-ester, neutralizing the crosslinker before it reaches the protein[4].

  • Reagent Solubilization: Dissolve the NHS-diazirine crosslinker in anhydrous, molecular-sieve-treated DMSO immediately before use.

    • Causality: NHS-esters are highly susceptible to hydrolysis. Ambient moisture will rapidly degrade the amine-reactive handle, rendering the probe inert[4].

  • Amine Conjugation: Add the crosslinker to the protein at a 0.5–2 mM final concentration. Incubate for 30 minutes on ice.

  • Quenching: Stop the NHS reaction by adding Quenching Buffer (1 M Tris-HCl, pH 8.0) to a final concentration of 50 mM. Incubate for 15 minutes.

    • Causality: The primary amines in Tris actively consume any remaining unreacted NHS-esters, preventing off-target amine-amine crosslinking during subsequent steps[4].

  • Desalting: Remove excess quenched crosslinker using a Zeba spin column or dialysis.

  • Photoactivation: Irradiate the sample using a 365 nm UV lamp for 10–15 minutes on ice.

    • Causality: 365 nm selectively activates the diazirine without causing the oxidative damage and peptide backbone cleavage associated with short-wave UV (<300 nm)[1]. Keeping the sample on ice mitigates heat-induced protein denaturation from the UV lamp.

Self-Validation Checkpoint: Always run a parallel "No-UV" control . If high-molecular-weight crosslinked bands appear in the No-UV lane via SDS-PAGE, it indicates that the NHS-ester (or a contaminant) is mediating non-specific chemical crosslinking independent of carbene generation.

Protocol B: Live-Cell Target Identification via Click Chemistry

For identifying small-molecule drug targets in living cells, probes are typically synthesized with a target-binding pharmacophore, a diazirine, and a terminal alkyne handle[5].

Step-by-Step Methodology:

  • Incubation: Treat live cells with the diazirine-alkyne probe (typically 1–10 µM) for 1–4 hours to allow for target engagement and equilibration.

  • In Situ Crosslinking: Remove media, wash with cold PBS, and irradiate the live cells at 365 nm for 10 minutes on an ice block.

  • Lysis: Lyse the cells using a stringent buffer (e.g., 1% SDS in PBS) containing protease inhibitors. Boil for 5 minutes.

    • Causality: Boiling in SDS unfolds the proteins, destroying non-covalent interactions. Because the diazirine has formed a covalent bond with the target, the probe remains attached while all non-specific background proteins are washed away[5].

  • CuAAC Click Chemistry: To the lysate, add Biotin-Azide,

    
    , THPTA ligand, and Sodium Ascorbate. React for 1 hour at room temperature.
    
    • Causality: Performing the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) after cell lysis ensures that the bulky biotin reporter tag does not interfere with the probe's cell permeability or its ability to fit into the native binding pocket of the target[5].

  • Enrichment & Analysis: Precipitate proteins, resuspend, and enrich using Streptavidin-agarose beads. Elute and analyze via LC-MS/MS.

Self-Validation Checkpoint: Implement a Competition Assay . Pre-incubate a separate batch of cells with a 10-fold molar excess of the unlabeled parent drug before adding the probe. A true target band will disappear in the competition lane, validating that the carbene insertion occurred specifically within the active site, rather than via random surface collisions.

Workflow S1 1. Incubation (Live Cells) S2 2. UV Crosslinking (365 nm, 10 min) S1->S2 S3 3. Stringent Lysis (1% SDS + Heat) S2->S3 S4 4. CuAAC Click (Biotin-Azide) S3->S4 S5 5. Streptavidin Enrichment S4->S5 S6 6. LC-MS/MS Target ID S5->S6

Experimental workflow for live-cell target identification using diazirine probes.

References

  • Source: National Institutes of Health (NIH)
  • Amine-Reactive Diazirine Crosslinkers Source: Thermo Fisher Scientific URL
  • Source: National Institutes of Health (NIH)
  • Source: Journal of the American Chemical Society (ACS Publications)
  • Structure, Bonding, and Photoaffinity Labeling Applications of Dialkyldiazirines Source: Thieme Connect URL

Sources

Methodological & Application

Unlocking Protein Interaction Networks: A Guide to Using 2-(3-Methyl-3H-diazirin-3-yl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of Capturing Protein Interactions

The intricate dance of proteins within a cell governs nearly every biological process. Understanding these protein-protein interactions (PPIs) is paramount for deciphering cellular function and for the development of novel therapeutics. However, many of these interactions are transient and context-dependent, making them notoriously difficult to study using traditional biochemical methods. Chemical cross-linking, a technique that "freezes" these interactions by creating covalent bonds between interacting proteins, has emerged as a powerful tool to overcome this challenge.

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of 2-(3-Methyl-3H-diazirin-3-yl)ethan-1-amine, a versatile photo-activatable cross-linking reagent, for the study of protein-protein interactions. We will delve into the unique advantages of diazirine chemistry, provide detailed protocols for its application, and discuss the downstream analysis of cross-linked products.

The Diazirine Advantage: Precision and Versatility in Cross-Linking

2-(3-Methyl-3H-diazirin-3-yl)ethan-1-amine belongs to the diazirine class of photo-activatable cross-linkers.[1] These reagents offer significant advantages over traditional, thermochemically activated cross-linkers.[2]

Key Features and Benefits:

  • Temporal Control: The cross-linking reaction is initiated by exposure to long-wave UV light (typically 330-370 nm), providing precise temporal control over the experiment.[2] This allows researchers to capture interactions at specific time points in a biological process.

  • High Reactivity and Broad Specificity: Upon photoactivation, the diazirine moiety forms a highly reactive carbene intermediate.[2][3] This carbene can insert into any nearby C-H, N-H, O-H, or S-H bond, enabling the capture of a wide range of amino acid residues at the interaction interface.[3][4] This contrasts with many traditional cross-linkers that are specific to certain functional groups, like primary amines.[3]

  • Short-Lived Reactive Species: The carbene intermediate has a very short lifetime (nanoseconds to microseconds), which minimizes the risk of capturing non-specific or random collisions.[3][5] This leads to a higher signal-to-noise ratio and more reliable identification of true interaction partners.

  • Minimal Steric Hindrance: The small size of the diazirine group reduces the potential for steric hindrance that could disrupt the natural protein-protein interaction being studied.[1][6]

The 2-(3-Methyl-3H-diazirin-3-yl)ethan-1-amine molecule features a primary amine that can be used to conjugate it to a protein of interest or a small molecule probe, and a photo-activatable diazirine group for subsequent cross-linking.[1] This heterobifunctional nature allows for a "plant-and-cast" strategy, where the reagent is first attached to a known protein and then used to identify its binding partners upon UV activation.[3]

Mechanism of Diazirine-Based Photo-Cross-Linking

The utility of 2-(3-Methyl-3H-diazirin-3-yl)ethan-1-amine lies in its elegant and efficient photochemical reaction. The process can be summarized in the following steps:

  • Conjugation (Optional but common): The primary amine of the reagent is first reacted with a suitable functional group on a known protein of interest (e.g., a carboxyl group to form an amide bond) or a small molecule ligand.

  • Incubation: The modified protein or probe is then introduced into the biological system of interest (e.g., cell lysate, purified protein complex, or live cells) to allow it to bind to its interaction partners.

  • Photo-activation: The sample is irradiated with long-wave UV light (330-370 nm). This energy input causes the diazirine ring to lose a molecule of nitrogen gas (N2), generating a highly reactive carbene intermediate.[2][3][7]

  • Covalent Cross-Linking: The short-lived carbene rapidly inserts into a nearby chemical bond of an interacting protein, forming a stable covalent cross-link.[3][4]

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} caption { label="Mechanism of Diazirine Photo-activation and Cross-Linking."; fontsize=10; fontname="Arial"; } }

Experimental Protocols

The following protocols provide a general framework for using 2-(3-Methyl-3H-diazirin-3-yl)ethan-1-amine. It is crucial to optimize these conditions for each specific experimental system.

PART 1: In Vitro Cross-Linking of Purified Proteins

This protocol is suitable for confirming a direct interaction between two purified proteins.

Materials:

  • Purified proteins of interest in a suitable buffer (e.g., PBS or HEPES, pH 7.4). Avoid buffers containing primary amines like Tris.[8]

  • 2-(3-Methyl-3H-diazirin-3-yl)ethan-1-amine

  • Anhydrous DMSO

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) for conjugation to carboxyl groups (if applicable)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • UV lamp with an emission maximum around 365 nm[9]

  • SDS-PAGE analysis reagents

Protocol:

  • Reagent Preparation: Prepare a stock solution of 2-(3-Methyl-3H-diazirin-3-yl)ethan-1-amine in anhydrous DMSO.

  • (Optional) Conjugation to Bait Protein: If you are using a "plant-and-cast" approach, conjugate the diazirine reagent to your bait protein. For proteins with accessible carboxyl groups, a standard EDC/NHS coupling chemistry can be used.

  • Binding Reaction: Mix the bait and prey proteins in your interaction buffer and incubate to allow complex formation.

  • Cross-linker Addition: Add the diazirine reagent (or the conjugated bait protein) to the protein mixture. A typical starting concentration is 0.5-2 mM.[9]

  • Incubation: Incubate the reaction mixture in the dark for 30-60 minutes on ice or at room temperature to allow the reagent to diffuse and associate.[9]

  • Photo-activation: Expose the sample to UV light (365 nm) on ice for 5-15 minutes. The optimal irradiation time should be determined empirically.[9]

  • Quenching: Quench any unreacted reagent by adding a quenching solution.

  • Analysis: Analyze the reaction products by SDS-PAGE and Coomassie staining or Western blotting to detect the formation of higher molecular weight cross-linked species.

ParameterRecommended RangeNotes
Protein Concentration1-10 µMHigher concentrations favor cross-linking.
Cross-linker Concentration0.5 - 2 mMOptimize for your specific system.
UV Irradiation Time5 - 15 minutesExcessive irradiation can cause protein damage.
UV Wavelength330 - 370 nmAvoid shorter wavelengths that can damage proteins.[8]
PART 2: In Vivo Cross-Linking in Cultured Cells

This protocol allows for the identification of protein interactions within a cellular context.

Materials:

  • Cultured cells expressing the protein(s) of interest

  • Ice-cold PBS

  • 2-(3-Methyl-3H-diazirin-3-yl)ethan-1-amine (or a cell-permeable derivative)

  • Anhydrous DMSO

  • UV lamp (365 nm)

  • Cell lysis buffer containing protease inhibitors

  • Antibodies for immunoprecipitation and Western blotting

Protocol:

  • Cell Culture: Grow cells to the desired confluency.

  • Cross-linker Addition: Prepare a stock solution of the diazirine reagent in DMSO. Dilute the cross-linker in ice-cold PBS to the desired final concentration (typically 0.5-2 mM) and add it to the cells.[9]

  • Incubation: Incubate the cells with the cross-linker for 30-60 minutes on ice.[9]

  • Removal of Excess Cross-linker: Wash the cells twice with ice-cold PBS to remove any unreacted cross-linker.[9]

  • Photo-activation: Resuspend the cells in ice-cold PBS and expose the cell suspension to UV light (365 nm) on ice for 5-15 minutes.[9]

  • Cell Lysis: Lyse the cells using a suitable lysis buffer containing protease inhibitors.

  • Downstream Analysis: The cross-linked protein complexes can now be analyzed by various methods, including:

    • Immunoprecipitation: Use an antibody against your protein of interest to pull down the cross-linked complex, followed by Western blotting to identify interacting partners.

    • Mass Spectrometry: For unbiased identification of interaction partners, the cross-linked complexes can be enriched, digested, and analyzed by mass spectrometry.

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} caption { label="Workflow for In Vivo Photo-Cross-Linking."; fontsize=10; fontname="Arial"; } }

Downstream Analysis by Mass Spectrometry

Mass spectrometry (MS) is a powerful technique for identifying the proteins involved in a cross-linked complex and for mapping the interaction interface at the residue level.[10]

The general workflow for MS analysis of cross-linked samples is as follows:

  • Enrichment: The cross-linked protein complexes are often enriched from the cell lysate, for example, by immunoprecipitation or affinity purification.

  • Digestion: The enriched complexes are digested into smaller peptides using a protease such as trypsin.

  • LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).

  • Data Analysis: Specialized software is used to identify the cross-linked peptides from the complex MS/MS data.[10][11] This allows for the identification of the interacting proteins and the specific amino acid residues that were cross-linked.

Different fragmentation methods can be employed in the mass spectrometer to analyze the cross-linked peptides. Collision-induced dissociation (CID) and higher-energy collisional dissociation (HCD) are commonly used techniques.[10][11][12] The choice of fragmentation method can impact the quality of the data and the confidence of cross-link identification.[11][12]

Conclusion

2-(3-Methyl-3H-diazirin-3-yl)ethan-1-amine and other diazirine-based photo-cross-linkers are invaluable tools for the study of protein-protein interactions.[13][14] Their ability to be activated with temporal precision and their broad reactivity make them particularly well-suited for capturing transient and dynamic interactions in complex biological systems.[3] By combining diazirine cross-linking with powerful analytical techniques like mass spectrometry, researchers can gain unprecedented insights into the intricate networks of protein interactions that underpin cellular life.

References

  • Götze, M., et al. (2016). Optimized Fragmentation Regime for Diazirine Photo-Cross-Linked Peptides. Analytical Chemistry, 88(17), 8970–8978. [Link]

  • Götze, M., et al. (2016). Optimized Fragmentation Regime for Diazirine Photo-Cross-Linked Peptides. PMC. [Link]

  • Lasker, K., et al. (2024). Progress Toward Proteome-Wide Photo-Crosslinking to Enable Residue-Level Visualization of Protein Structures and Networks in vivo. PMC. [Link]

  • Gutierrez, C. B., et al. (2021). Enabling Photoactivated Cross-Linking Mass Spectrometric Analysis of Protein Complexes by Novel MS-Cleavable Cross-Linkers. Molecular & Cellular Proteomics, 20, 100084. [Link]

  • Rappsilber, J. (2016). Optimized fragmentation regime for diazirine photo-cross-linked peptides. Rappsilber Laboratory. [Link]

  • Petrotchenko, E. V., et al. (2011). Chemical cross-linking with a diazirine photoactivatable cross-linker investigated by MALDI- and ESI-MS/MS. Semantic Scholar. [Link]

  • Yao, S. (2015). Recent Applications of Diazirines in Chemical Proteomics. Semantic Scholar. [Link]

  • Li, Z., et al. (2018). Recent Development of Photo-Cross-Linkers as Tools for Biomedical Research. CHIMIA International Journal for Chemistry, 72(11), 794-799. [Link]

  • Li, Y., et al. (2015). Developing diazirine-based chemical probes to identify histone modification 'readers' and 'erasers'. RSC Publishing. [Link]

  • AxisPharm. 2-(3-Methyl-3H-diazirin-3-yl)ethan-1-amine. [Link]

  • OmicsDI. PXD048452 - Deciphering Diazirine Reaction Mechanism: through Irradiation Modulation for Residue-Specific Distance Restraints in Protein Photo-Crosslinking. [Link]

  • O'Reilly, F. J., and Rappsilber, J. (2018). Photo-crosslinkers boost structural information from crosslinking mass spectrometry. PMC. [Link]

  • Shigdel, U. K., et al. (2015). Development of Diazirine-based crosslinking agents for covalently linking protein. University of Huddersfield Repository. [Link]

  • Dey, K., et al. (2020). Diazirine-based photo-crosslinkers for defect free fabrication of solution processed organic light-emitting diodes. Journal of Materials Chemistry C, 8(34), 11779-11787. [Link]

  • Jiang, Y., et al. (2024). Protein Structure Mapping: Unveiling the Mechanism of Diazirine Photo-reactions. Nature Portfolio. [Link]

  • Tria, S. A., and Hang, H. C. (2013). Target Identification by Diazirine Photo-Cross-linking and Click Chemistry. PMC. [Link]

  • PubChem. 2-(3-Methyl-3H-diazirin-3-yl)ethan-1-amine. [Link]

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  • AA Blocks. 2-(3-(But-3-yn-1-yl)-3H-diazirin-3-yl)ethan-1-amine. [Link]

  • Google Patents. WO2020215144A1 - Diazirine-based molecules and uses thereof.
  • Murai, Y., et al. (2021). DESIGN AND SYNTHESIS OF 1,3-BIS(3-(TRIFLUOROMETHYL)- DIAZIRIN-3-YL)PHENYLALANINE FOR EFFICIENT PHOTO- CROSS-LINKING. J-STAGE. [Link]

Sources

Unveiling Molecular Dialogues: A Guide to Identifying Binding Partners with 2-(3-Methyl-3H-diazirin-3-yl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of cellular signaling and pharmacology, the identification of molecular interactions is paramount. Understanding which proteins a small molecule binds to is often the critical step in elucidating its mechanism of action and advancing drug discovery programs. Photo-affinity labeling (PAL) has emerged as a powerful technique to capture these interactions, and among the arsenal of photoreactive probes, diazirine-containing reagents have gained prominence due to their small size and high reactivity upon photoactivation.[1][2]

This document provides a comprehensive guide to utilizing 2-(3-Methyl-3H-diazirin-3-yl)ethan-1-amine, a compact and versatile photoactivatable linker, for the identification of binding partners. We will delve into the principles of diazirine-based photo-affinity labeling, provide detailed protocols for probe conjugation and cross-linking experiments, and discuss the downstream analysis of labeled proteins by mass spectrometry.

The Power of the Diazirine Moiety: A Chemist's Perspective

The diazirine group is a three-membered ring containing two nitrogen atoms and is remarkably stable in the dark and in various biological conditions. However, upon irradiation with long-wave UV light (typically 330-370 nm), it efficiently extrudes nitrogen gas to generate a highly reactive carbene intermediate.[2][3] This carbene can then covalently insert into neighboring C-H, N-H, and O-H bonds of interacting biomolecules, effectively creating a permanent snapshot of the binding event.[4][5] The small size of the diazirine moiety minimizes steric hindrance that could otherwise interfere with the natural binding of the molecule of interest to its target.[6]

The subject of this guide, 2-(3-Methyl-3H-diazirin-3-yl)ethan-1-amine, offers a primary amine handle for versatile conjugation to a molecule of interest, such as a drug candidate, a metabolite, or a known ligand. This allows for the creation of a bespoke photo-affinity probe to investigate the interactome of that specific molecule.

Experimental Workflow: From Probe to Protein Identification

The overall workflow for identifying binding partners using a diazirine-based photo-affinity probe can be summarized in several key stages. Each stage requires careful planning and execution to ensure the generation of reliable and interpretable data.

Photo-Affinity Labeling Workflow cluster_0 Probe Preparation cluster_1 Photo-Affinity Labeling cluster_2 Enrichment & Analysis Probe_Synthesis Probe Synthesis: Conjugation of Diazirine Linker to Molecule of Interest Incubation Incubation: Probe with Biological Sample (Cells, Lysate, or Purified Protein) Probe_Synthesis->Incubation Introduce Probe UV_Crosslinking UV Cross-linking: Photoactivation of Diazirine to Form Covalent Bonds Incubation->UV_Crosslinking Initiate Cross-linking Lysis Cell Lysis (if applicable) UV_Crosslinking->Lysis Prepare for Analysis Enrichment Enrichment: Affinity Purification of Cross-linked Complexes Lysis->Enrichment Isolate Targets MS_Analysis Mass Spectrometry: Identification of Cross-linked Proteins Enrichment->MS_Analysis Identify Binding Partners

Caption: A generalized workflow for identifying binding partners using photo-affinity labeling.

Part 1: Crafting Your Weapon - Photo-Affinity Probe Synthesis

The first critical step is the creation of your photo-affinity probe. This involves conjugating 2-(3-Methyl-3H-diazirin-3-yl)ethan-1-amine to your molecule of interest. The primary amine of the diazirine linker can be coupled to a carboxylic acid on your molecule using standard carbodiimide chemistry, such as EDC (1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[7][8]

Protocol 1: EDC/NHS Coupling of 2-(3-Methyl-3H-diazirin-3-yl)ethan-1-amine to a Carboxyl-Containing Molecule

Materials:

  • Molecule of interest with a carboxylic acid group

  • 2-(3-Methyl-3H-diazirin-3-yl)ethan-1-amine

  • EDC (1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide)

  • NHS or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, pH 4.5-5.0

  • Coupling Buffer: 1X PBS, pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5

  • Anhydrous DMSO or DMF

  • Desalting column

Procedure:

  • Activation of Carboxyl Groups:

    • Dissolve your carboxyl-containing molecule in Activation Buffer.

    • Add a 5 to 10-fold molar excess of EDC and NHS (or Sulfo-NHS) to the solution.

    • Incubate for 15-30 minutes at room temperature. This reaction forms a more stable amine-reactive NHS ester.[7]

  • Coupling of the Diazirine Linker:

    • Dissolve 2-(3-Methyl-3H-diazirin-3-yl)ethan-1-amine in a minimal amount of anhydrous DMSO or DMF and then dilute into Coupling Buffer.

    • Add the diazirine linker solution to the activated molecule solution at a 1.5 to 2-fold molar excess over the starting molecule.

    • Adjust the pH of the reaction mixture to 7.2-7.5 with Coupling Buffer if necessary.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 20-50 mM to quench any unreacted NHS esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Photo-Affinity Probe:

    • Remove excess unreacted diazirine linker and other small molecules using a desalting column or dialysis.

    • Confirm the successful conjugation and purity of your probe using techniques such as mass spectrometry and HPLC.

Causality Behind the Choices:

  • Two-Step Coupling: The use of EDC in conjunction with NHS creates a more stable amine-reactive intermediate, increasing the efficiency of the coupling reaction compared to using EDC alone.[7]

  • pH Control: The activation of carboxyl groups with EDC/NHS is most efficient at a slightly acidic pH (4.5-5.0), while the subsequent reaction with the primary amine of the diazirine linker is favored at a slightly basic pH (7.2-7.5).[8]

  • Quenching: Quenching the reaction is crucial to prevent any side reactions of the remaining active esters.

Part 2: The Experiment - Photo-Affinity Labeling in Action

With your custom photo-affinity probe in hand, you are ready to perform the cross-linking experiment. This can be done in vitro with a purified protein, in a complex cell lysate, or directly in living cells.

Protocol 2: Photo-Affinity Labeling of Proteins in Cell Lysate

Materials:

  • Cell lysate from your biological system of interest

  • Photo-affinity probe

  • Control compound (your molecule of interest without the diazirine linker)

  • UV lamp (365 nm)

  • Ice-cold PBS

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

Procedure:

  • Sample Preparation:

    • Prepare your cell lysate according to your standard protocol. Ensure the lysis buffer is compatible with your downstream applications and does not contain components that interfere with the photo-crosslinking reaction (e.g., high concentrations of primary amines like Tris).

    • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA).

  • Incubation with the Probe:

    • Aliquot the cell lysate into microcentrifuge tubes.

    • Add the photo-affinity probe to the lysate at a final concentration typically ranging from 1 to 100 µM. The optimal concentration should be determined empirically.

    • For a competition control, pre-incubate a separate aliquot of the lysate with a 50- to 100-fold molar excess of the control compound for 30 minutes before adding the photo-affinity probe. This will help to distinguish specific binding partners from non-specific interactions.[9]

    • Incubate the samples for 30-60 minutes at 4°C with gentle rotation to allow the probe to bind to its targets.

  • UV Cross-linking:

    • Place the open tubes on ice, approximately 1-5 cm from the UV lamp.[10]

    • Irradiate the samples with 365 nm UV light for 5-30 minutes. The optimal irradiation time needs to be determined for each experimental system.[5]

    • Include a no-UV control to assess for any non-specific binding that is not dependent on photo-activation.

  • Sample Preparation for Downstream Analysis:

    • Following UV irradiation, the samples are ready for downstream analysis, such as SDS-PAGE and western blotting to visualize labeled proteins, or enrichment and mass spectrometry for identification.

Causality Behind the Choices:

  • Competition Control: The competition experiment is a critical control to validate the specificity of the labeling. A true binding partner should show a significant reduction in labeling in the presence of the excess unlabeled competitor.[11]

  • UV Wavelength: 365 nm is the preferred wavelength for activating diazirines as it is less damaging to proteins and other biomolecules compared to shorter UV wavelengths.[12]

  • Temperature: Performing the incubation and cross-linking on ice helps to minimize protein degradation and maintain the stability of protein complexes.

Part 3: Unmasking the Partners - Enrichment and Mass Spectrometry

To identify the proteins that have been covalently labeled by your photo-affinity probe, you will need to enrich these proteins from the complex mixture and analyze them by mass spectrometry. A common strategy is to incorporate a biotin tag into your photo-affinity probe, allowing for efficient enrichment using streptavidin-based affinity chromatography. If your initial probe design did not include a biotin tag, you can use a "click" chemistry approach by incorporating an alkyne or azide handle into your probe, which can then be reacted with a biotin-azide or biotin-alkyne, respectively, after cross-linking.

Protocol 3: Enrichment of Biotin-Tagged Proteins

Materials:

  • Cross-linked cell lysate containing biotin-tagged proteins

  • Streptavidin-conjugated magnetic beads or agarose resin

  • Wash Buffer (e.g., PBS with 0.1% Tween-20)

  • Elution Buffer (e.g., 8 M Guanidine HCl, pH 1.5, or a buffer containing a high concentration of free biotin)

Procedure:

  • Binding to Streptavidin Beads:

    • Add the streptavidin beads to the cross-linked lysate and incubate for 1-2 hours at 4°C with gentle rotation to allow the biotin-tagged proteins to bind.

  • Washing:

    • Wash the beads extensively with Wash Buffer to remove non-specifically bound proteins. Typically, 3-5 washes are performed.

  • Elution:

    • Elute the bound proteins from the beads using the Elution Buffer. Alternatively, for mass spectrometry analysis, proteins can be digested directly on the beads.

Protocol 4: On-Bead Digestion for Mass Spectrometry

On-bead digestion is often preferred as it can reduce sample loss and contamination.[4][13]

Materials:

  • Enriched protein-bound streptavidin beads

  • Reduction Buffer (e.g., 10 mM DTT in 50 mM Ammonium Bicarbonate)

  • Alkylation Buffer (e.g., 55 mM Iodoacetamide in 50 mM Ammonium Bicarbonate)

  • Trypsin (MS-grade)

  • Digestion Buffer (50 mM Ammonium Bicarbonate)

  • Quenching Solution (e.g., 1% Formic Acid)

Procedure:

  • Washing:

    • Wash the beads with Digestion Buffer to remove any residual wash buffer components.

  • Reduction and Alkylation:

    • Resuspend the beads in Reduction Buffer and incubate at 56°C for 30 minutes.

    • Cool the sample to room temperature and add Alkylation Buffer. Incubate in the dark for 20 minutes.

  • Digestion:

    • Wash the beads with Digestion Buffer.

    • Resuspend the beads in Digestion Buffer and add trypsin at a 1:50 to 1:100 (enzyme:protein) ratio.

    • Incubate overnight at 37°C with shaking.

  • Peptide Extraction and Cleanup:

    • Centrifuge the beads and collect the supernatant containing the digested peptides.

    • Perform a second extraction of the beads with a solution containing 50% acetonitrile and 1% formic acid to recover any remaining peptides.

    • Combine the supernatants and desalt the peptides using a C18 StageTip or similar device before analysis by LC-MS/MS.[14]

Data Analysis and Interpretation

The final step is the analysis of the mass spectrometry data to identify the proteins that were enriched. This is typically done by searching the acquired tandem mass spectra against a protein database. The list of identified proteins should be carefully scrutinized, paying close attention to the results from the control experiments. Proteins that are significantly enriched in the photo-affinity probe-treated sample compared to the no-UV and competition controls are considered high-confidence binding partners.

Troubleshooting

ProblemPossible CauseSolution
Low or no labeling of target protein Inefficient probe conjugationVerify probe synthesis by MS. Optimize EDC/NHS coupling conditions.
Low probe concentrationTitrate the probe concentration to find the optimal range.
Insufficient UV irradiationOptimize UV irradiation time and distance from the lamp. Ensure the lamp is emitting at the correct wavelength (365 nm).
Probe binding is disrupted by the diazirine or linkerSynthesize a control compound without the diazirine to confirm binding activity. Consider different linker lengths or attachment points.
High background/non-specific labeling Probe is "sticky" or reactive in the absence of lightInclude a no-UV irradiation control. Increase the stringency of the wash steps during enrichment.
Insufficient competition in the control experimentIncrease the concentration of the competitor compound (e.g., up to 1000-fold excess).
Low yield of enriched proteins Inefficient biotinylation or click reactionOptimize the biotinylation or click chemistry reaction conditions.
Inefficient binding to streptavidin beadsEnsure the beads are not saturated. Increase incubation time.
Harsh elution conditions leading to protein lossConsider on-bead digestion. Optimize elution buffer composition.
Contaminating proteins in MS analysis (e.g., keratin, streptavidin) Contamination during sample handlingUse clean techniques, wear gloves, and work in a clean environment.
Elution of streptavidin from the beadsConsider using a cleavable linker between the biotin and the probe. Perform on-bead digestion.[15]

Conclusion

The use of 2-(3-Methyl-3H-diazirin-3-yl)ethan-1-amine in photo-affinity labeling provides a powerful and versatile approach to identify the binding partners of small molecules. By carefully designing and executing the experiments outlined in this guide, researchers can gain valuable insights into the molecular mechanisms of their compounds of interest, thereby accelerating the pace of discovery in chemical biology and drug development.

References

  • ChromoTek. (n.d.). On-bead digestion protocol: From immunoprecipitation with nanobodies to MS analysis. Retrieved from [Link]

  • Boisvert, F.-M. (2020, December). On-Beads Trypsin Digestion. Université de Sherbrooke. Retrieved from [Link]

  • Halloran, M. W., & Lumb, J.-P. (2019). Recent Applications of Diazirines in Chemical Proteomics. Chemistry (Weinheim an der Bergstrasse, Germany), 25(19), 4885–4898. [Link]

  • Rafiee, A., et al. (2022). Acetylation of lysines on affinity-purification matrices to reduce co-digestion of bead-bound ligands. Protocols.io. [Link]

  • Grote, M., et al. (2023). Chemical Acetylation of Ligands and Two-Step Digestion Protocol for Reducing Codigestion in Affinity Purification–Mass Spectrometry. Journal of Proteome Research, 22(10), 3369–3378. [Link]

  • Interchim. (n.d.). Diazirine crosslinkers. Retrieved from [Link]

  • University of Bergen. (n.d.). On-Bead Digestion (immunoprecipitate). Retrieved from [Link]

  • West, A. V. (2023). Systematic evaluation and tuning of diazirine chemistry used in photoaffinity labeling (Doctoral dissertation, Harvard University). Retrieved from [Link]

  • Tomohiro, T. (2014). DIAZIRINE-BASED MULTIFUNCTIONAL PHOTO-PROBES FOR AFFINITY-BASED ELUCIDATION OF PROTEIN-LIGAND INTERACTION. HETEROCYCLES, 89(12), 2697. [Link]

  • G-Biosciences. (2017, September 26). High Efficiency & Stability Protein CrossLinking with EDC & NHS. Retrieved from [Link]

  • Wang, Y., et al. (2023). Photoaffinity labelling-based chemoproteomic strategy identifies PEBP1 as the target of ethyl gallate against macrophage activation. Chemical Communications, 59(7), 1022–1025. [Link]

  • ResearchGate. (2022, September 4). EDC/NHS conjugation: Is it possible to activate amine first? Retrieved from [Link]

  • Smith, E., & Collins, I. (2015). Photoaffinity labeling in target- and binding-site identification. Future Medicinal Chemistry, 7(2), 159–183. [Link]

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  • SPARC BioCentre. (n.d.). IN-SOLUTION DIGESTION OF PROTEINS. SickKids Research Institute. Retrieved from [Link]

  • Miller, R. L., et al. (2017). Photoaffinity Probes for the Identification of Sequence-Specific Glycosaminoglycan-Binding Proteins. Angewandte Chemie International Edition, 56(41), 12614–12618. [Link]

  • Domainex. (n.d.). Photoaffinity Labelling. Retrieved from [Link]

  • University of Oxford. (n.d.). In-solution protein digestion. Mass Spectrometry Research Facility. Retrieved from [Link]

  • ResearchGate. (n.d.). Competitive photoaffinity labeling. (A) Dose-dependent inhibition of.... Retrieved from [Link]

  • Grant, S., et al. (2023). Photoaffinity labelling displacement assay using multiple recombinant protein domains. Biochemical Journal, 480(13), 969–981. [Link]

  • Colca, J. R. (2007). Photo-Affinity Labeling Strategies in Identifying the Protein Ligands of Bioactive Small Molecules: Examples of Targeted Synthesis of Drug Analog Photoprobes. Combinatorial Chemistry & High Throughput Screening, 10(8), 666–673. [Link]

  • Fischer, L., et al. (2016). Optimized Fragmentation Regime for Diazirine Photo-Cross-Linked Peptides. Analytical Chemistry, 88(16), 8046–8053. [Link]

  • Jiang, Y. (2024). Deciphering Diazirine Reaction Mechanism: through Irradiation Modulation for Residue-Specific Distance Restraints in Protein Photo-Crosslinking [Data set]. PRIDE. [Link]

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The Precision of Proximity: A Guide to Diazirine Crosslinkers in Chemical Biology

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the intricate dance of molecular interactions is a central theme of investigation. Understanding which proteins associate, how small molecules find their targets, and the architecture of cellular machinery is fundamental to unraveling biological processes and designing effective therapeutics. Photo-affinity labeling (PAL), a powerful technique for capturing these transient interactions, has been revolutionized by the advent of diazirine-based crosslinkers. Their small size, rapid photoactivation, and versatile reactivity have established them as indispensable tools in the chemical biologist's arsenal.

This guide provides an in-depth exploration of the applications of diazirine crosslinkers, moving beyond a simple recitation of protocols to offer a deeper understanding of the underlying principles and experimental design considerations. We will delve into the "why" behind each step, empowering you to not only execute these powerful techniques but also to innovate and adapt them to your specific research questions.

The Diazirine Advantage: A Tale of Two Intermediates

At the heart of diazirine chemistry lies a three-membered ring containing two nitrogen atoms and one carbon. This strained ring is remarkably stable in the dark and to a wide range of chemical conditions, yet upon irradiation with long-wave UV light (typically 350-370 nm), it efficiently extrudes nitrogen gas to generate a highly reactive carbene intermediate.[1][2] This carbene can then rapidly and indiscriminately insert into nearby C-H, N-H, and O-H bonds, forging a covalent link between the probe molecule and its interacting partner.[3]

However, the story is more nuanced. Upon photoactivation, diazirines can also rearrange to form a linear diazo isomer.[4][5] This diazo intermediate can also be reactive, particularly towards acidic residues, or it can be further photolyzed to generate the carbene.[6][7] The balance between these two pathways is influenced by the structure of the diazirine, with alkyl diazirines showing a greater propensity to react via the diazo intermediate, while trifluoromethylaryl diazirines tend to favor the carbene pathway.[8][9] Understanding this dual reactivity is crucial for interpreting crosslinking results and designing probes with desired labeling characteristics.

Diagram: Mechanism of Diazirine Photoactivation

Diazirine Activation Diazirine Diazirine (Stable in Dark) Photoactivation UV Light (350-370 nm) Diazirine->Photoactivation Carbene Carbene Intermediate (Highly Reactive) Photoactivation->Carbene Direct Photolysis Diazo Diazo Intermediate Photoactivation->Diazo Isomerization Crosslinked_Product Covalent Crosslink (C-H, N-H, O-H insertion) Carbene->Crosslinked_Product N2 N₂ Gas Carbene->N2 Diazo->Carbene Further Photolysis Diazo->N2

Caption: Upon UV irradiation, diazirines form highly reactive carbene and diazo intermediates.

Key Applications of Diazirine Crosslinkers

The unique properties of diazirines have led to their widespread adoption in a variety of chemical biology applications:

  • Mapping Small Molecule-Protein Interactions: By incorporating a diazirine moiety into a small molecule of interest, researchers can identify its direct binding partners within a complex proteome. This is invaluable for target deconvolution in drug discovery and for understanding the mechanism of action of bioactive compounds.[10]

  • Probing Protein-Protein Interactions: Diazirine crosslinkers can be used to "freeze" transient protein-protein interactions in their native cellular context, allowing for the identification of novel interaction partners and the mapping of interaction interfaces.[11]

  • Investigating Protein-Nucleic Acid and Protein-Lipid Interactions: The broad reactivity of the carbene intermediate allows for the capture of interactions with other classes of biomolecules, including nucleic acids and lipids.[5]

  • Structural Proteomics: High-density crosslinking data generated using diazirine reagents can provide valuable distance constraints for the computational modeling of protein and protein complex structures.[12]

Application Note & Protocol: Photo-Affinity Labeling in Cell Lysates

This protocol outlines a general workflow for identifying the protein targets of a small molecule using a diazirine-containing probe in a cell lysate.

Rationale and Self-Validation

This protocol is designed to be self-validating through the inclusion of critical controls. The "No UV" control ensures that any observed labeling is light-dependent and not due to non-specific interactions. The "Competitor" control, where an excess of the unlabeled parent molecule is added, validates the specificity of the interaction; a genuine interaction should be outcompeted, leading to a reduction in the labeling of the target protein.

Materials
  • Diazirine-containing photo-affinity probe

  • Unlabeled parent compound (for competition experiment)

  • Cell lysate from your biological system of interest

  • Lysis buffer (e.g., RIPA buffer, avoid Tris-based buffers as they contain primary amines that can react with some crosslinkers)

  • Protease and phosphatase inhibitor cocktails

  • BCA Protein Assay Kit

  • UV lamp (365 nm)

  • Click chemistry reagents (if your probe has an alkyne or azide handle for reporter tag conjugation)

  • Streptavidin beads (if using a biotin reporter tag)

  • SDS-PAGE gels and Western blot apparatus

  • Antibodies for target validation (if known)

Experimental Protocol
  • Probe Incubation:

    • Thaw the cell lysate on ice.

    • Normalize the protein concentration of all lysate samples using a BCA assay. A typical concentration is 1-2 mg/mL.

    • Set up the following experimental conditions in microfuge tubes on ice:

      • Sample: Lysate + Diazirine Probe

      • No UV Control: Lysate + Diazirine Probe (wrapped in foil)

      • Competitor Control: Lysate + Excess Unlabeled Parent Compound (pre-incubated for 30 min) + Diazirine Probe

    • Add the diazirine probe to the appropriate tubes to a final concentration of 1-10 µM. The optimal concentration should be determined empirically.

    • Incubate the samples on ice for 30-60 minutes to allow for binding of the probe to its target.

  • UV Irradiation:

    • Place the samples in a shallow, uncovered container on ice to ensure even irradiation and to minimize heat-induced damage.[13]

    • Position a 365 nm UV lamp at a fixed distance (e.g., 5-10 cm) above the samples. The optimal irradiation time can range from 1 to 30 minutes and should be optimized for your specific probe and lamp intensity.[4][11]

  • Quenching (Optional but Recommended):

    • To quench any unreacted carbene intermediates, a scavenger such as dithiothreitol (DTT) can be added to a final concentration of 10-50 mM.

  • Reporter Tag Conjugation (Click Chemistry):

    • If your probe contains a bioorthogonal handle (e.g., a terminal alkyne), proceed with the click chemistry reaction to attach a reporter tag such as biotin or a fluorophore. Follow the manufacturer's protocol for the click chemistry reagents.

  • Enrichment of Crosslinked Proteins:

    • If a biotin tag was used, add streptavidin-coated beads to the lysate and incubate with rotation at 4°C for 1-2 hours to capture the biotinylated protein complexes.

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Analysis:

    • Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and visualize by Coomassie staining, silver staining, or Western blotting with an antibody against a suspected target.

    • For unbiased target identification, the enriched proteins can be subjected to in-gel or on-bead digestion followed by mass spectrometry analysis.

Diagram: Photo-Affinity Labeling Workflow

PAL_Workflow cluster_0 Step 1: Incubation cluster_1 Step 2: Photo-Crosslinking cluster_2 Step 3: Enrichment & Analysis Lysate Cell Lysate Incubate Incubate Lysate->Incubate Probe Diazirine Probe Probe->Incubate UV_Irradiation UV_Irradiation Incubate->UV_Irradiation UV Light (365 nm) Click_Chemistry Click_Chemistry UV_Irradiation->Click_Chemistry Add Reporter Tag Affinity_Purification Affinity_Purification Click_Chemistry->Affinity_Purification e.g., Streptavidin Beads Analysis Analysis Affinity_Purification->Analysis SDS-PAGE / Mass Spec

Caption: A streamlined workflow for identifying protein targets using diazirine-based photo-affinity labeling.

Application Note & Protocol: In-Cell Crosslinking

This protocol describes a general procedure for crosslinking protein-protein interactions within living cells using a membrane-permeable diazirine crosslinker.

Rationale and Self-Validation

The key to successful in-cell crosslinking is to capture interactions in their native environment with minimal disruption. The use of a membrane-permeable crosslinker allows for the direct probing of intracellular interactions. As with the in-vitro protocol, "No UV" and "Competitor" (if applicable for a targeted interaction) controls are essential for validating the specificity of the crosslinking.

Materials
  • Membrane-permeable diazirine crosslinker (e.g., succinimidyl diazirine (SDA) reagents)[13]

  • Cultured cells of interest

  • Phosphate-buffered saline (PBS)

  • Quenching buffer (e.g., Tris-HCl)

  • Cell lysis buffer

  • Protease and phosphatase inhibitor cocktails

Experimental Protocol
  • Cell Preparation:

    • Grow cells to the desired confluency in a culture plate.

    • Wash the cells twice with ice-cold PBS to remove any amine-containing components from the culture medium.

  • Crosslinker Incubation:

    • Prepare a stock solution of the diazirine crosslinker in an appropriate solvent (e.g., DMSO).

    • Dilute the crosslinker in ice-cold PBS to the desired final concentration (typically 0.5-2 mM).

    • Add the crosslinker solution to the cells and incubate on ice for 30-60 minutes.

  • Quenching the NHS-ester Reaction (for heterobifunctional crosslinkers):

    • If using a heterobifunctional crosslinker with an NHS ester, quench the reaction by adding Tris-HCl to a final concentration of 20-50 mM and incubate for 15 minutes.[14]

    • Wash the cells three times with ice-cold PBS to remove unreacted crosslinker.

  • Photo-activation:

    • Resuspend or cover the cells in ice-cold PBS.

    • Expose the cells to 365 nm UV light on ice for 5-15 minutes. The optimal time should be determined empirically to maximize crosslinking while minimizing cell damage.[7]

  • Cell Lysis and Downstream Analysis:

    • Lyse the cells using an appropriate lysis buffer containing protease and phosphatase inhibitors.

    • The resulting lysate containing the crosslinked protein complexes is now ready for downstream applications such as immunoprecipitation, SDS-PAGE, Western blotting, or mass spectrometry.

Data Interpretation and Troubleshooting

Problem Potential Cause Troubleshooting Steps
Low or no crosslinking Inefficient photoactivationOptimize UV irradiation time and distance from the lamp. Ensure the lamp is emitting at the correct wavelength (350-370 nm).[13]
Low probe concentrationIncrease the concentration of the diazirine probe.
Quenching of the carbeneAvoid high concentrations of water or other nucleophiles in the reaction buffer.
High background/non-specific labeling Prolonged UV exposureReduce the irradiation time.
Probe aggregationEnsure the probe is fully dissolved and consider including a small amount of a non-ionic detergent.
Non-specific binding to beadsIncrease the stringency of the wash steps during affinity purification.
Difficulty identifying crosslinked peptides by mass spectrometry Low abundance of crosslinked speciesEmploy enrichment strategies such as size-exclusion or strong cation exchange chromatography to isolate crosslinked peptides.[12][15]
Complex fragmentation spectraUtilize optimized fragmentation methods (e.g., HCD, EThcD) and specialized software for crosslink identification.

Conclusion: The Future is Bright for Diazirine Crosslinkers

Diazirine crosslinkers have emerged as a cornerstone of modern chemical biology, providing a powerful and versatile platform for dissecting the complex web of molecular interactions that govern life. As our understanding of their photochemistry deepens and new probe designs emerge, the applications of these remarkable molecules will undoubtedly continue to expand, shedding light on previously intractable biological questions and paving the way for new therapeutic interventions. By combining a robust understanding of the underlying principles with careful experimental design and validation, researchers can harness the full potential of diazirine crosslinkers to illuminate the intricate workings of the cell.

References

  • Brunner, J. (1993). New photolabeling and crosslinking methods. Annual review of biochemistry, 62(1), 483-514.
  • Smith, E., & Collins, I. (2015). Photoaffinity labeling in target-and binding-site identification. Future medicinal chemistry, 7(2), 159-183.
  • Zhang, T., & Ondrus, A. E. (2021). Structure, Bonding, and Photoaffinity Labeling Applications of Dialkyldiazirines. Synlett, 32(11), 1053-1059.
  • Jiang, Y., et al. (2024). Deciphering Diazirine Reaction Mechanism: through Irradiation Modulation for Residue-Specific Distance Restraints in Protein Photo-Crosslinking. Pride, PXD048452.
  • Götze, M., et al. (2019). Quantitative Photo-crosslinking Mass Spectrometry Revealing Protein Structure Response to Environmental Changes. Analytical chemistry, 91(14), 9118-9126.
  • Dubinsky, L., et al. (2012). Diazirine-based photo-crosslinkers for defect free fabrication of solution processed organic light-emitting diodes.
  • Prestwich, G. D., et al. (1997). Probing protein-protein interactions with a new series of photoactivatable cross-linking reagents. Journal of the American Chemical Society, 119(22), 5063-5064.
  • Interchim. (n.d.). Diazirine crosslinkers. Retrieved from [Link]

  • MacKinnon, A. L., et al. (2020). Probing the Mechanism of Photoaffinity Labeling by Dialkyldiazirines through Bioorthogonal Capture of Diazoalkanes. Journal of the American Chemical Society, 142(50), 21125-21134.
  • Das, G. (2011). Development of Diazirine-based crosslinking agents for covalently linking protein. Masters Thesis, Auckland University of Technology.
  • Prestwich, G. D. (2013). Target Identification by Diazirine Photo-Cross-linking and Click Chemistry. Current protocols in chemical biology, 5(2), 105-120.
  • Parker, C. G., & Woo, C. M. (2021). Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. Chemical science, 12(3), 854-873.
  • Chen, J., et al. (2018). Design, Synthesis, and Evaluation of a Diazirine Photoaffinity Probe for Ligand-Based Receptor Capture Targeting G Protein-Coupled Receptors. Molecular pharmacology, 95(2), 196-209.
  • Woo, C. M., et al. (2023). Publication: Systematic evaluation and tuning of diazirine chemistry used in photoaffinity labeling. Harvard DASH.
  • MacKinnon, A. L., et al. (2020). Probing the Mechanism of Photoaffinity Labeling by Dialkyldiazirines through Bioorthogonal Capture of Diazoalkanes. Journal of the American Chemical Society, 142(50), 21125-21134.

Sources

Precision Photoaffinity Labeling: A Guide to 2-(3-Methyl-3H-diazirin-3-yl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the application of 2-(3-Methyl-3H-diazirin-3-yl)ethan-1-amine (henceforth referred to as Me-DAZ-Amine ), a "minimalist" photoaffinity labeling reagent. Unlike bulky benzophenones or trifluoromethyl-phenyl-diazirines (TPDs), Me-DAZ-Amine is nearly isosteric to a methyl group.[1] This unique physical property allows researchers to convert carboxyl-containing ligands into covalent probes with negligible steric perturbation to the ligand's native binding affinity.

This protocol covers the conjugation of the amine to a target ligand, the mechanism of UV activation, and the experimental workflow for covalent protein labeling.

Technical Background & Mechanism

The "Minimalist" Advantage

In photoaffinity labeling (PAL), the size of the photoreactive group often destroys the biological activity of the probe.

  • Benzophenones: Bulky, require long UV exposure (toxicity risk).

  • Aryl Diazirines (TPDs): High efficiency but sterically demanding.

  • Me-DAZ-Amine (Aliphatic Diazirine): Extremely compact.[1] It fits into tight enzymatic pockets where other linkers fail.

Photochemical Mechanism

Upon irradiation with UV light (approx. 350–365 nm ), the diazirine ring expels nitrogen (


) to generate a highly reactive carbene .[2] This electron-deficient species inserts irreversibly into nearby chemical bonds (C-H, N-H, O-H) within the target protein's binding pocket.

Critical Consideration: Aliphatic diazirines possess a specific liability known as the 1,2-hydride shift , where the carbene rearranges into an unreactive alkene rather than crosslinking. This results in lower crosslinking yields compared to TPDs, necessitating precise protocol adherence to maximize efficiency.

Mechanistic Pathway Diagram

DiazirineMechanism Diazirine Me-DAZ-Amine (Ground State) Excited Excited State (Singlet) Diazirine->Excited UV 365 nm Carbene Reactive Carbene (Short-lived) Excited->Carbene -N2 Crosslink Protein-Ligand Complex (Covalent Bond) Carbene->Crosslink Insertion (Target) Alkene Alkene Byproduct (1,2-H Shift) Carbene->Alkene Rearrangement (Waste Pathway) Alcohol Hydrolysis Product (Water Quenching) Carbene->Alcohol H2O Scavenging

Figure 1: Photochemical pathways of aliphatic diazirines. The goal is to maximize the insertion pathway (Green) while minimizing hydride shifts and solvent quenching.

Comparison of Photoreactive Groups

FeatureMe-DAZ-Amine (Aliphatic) Trifluoromethyl Phenyl Diazirine (TPD) Benzophenone
Size (Sterics) Ultra-Compact (~Methyl) Bulky (Phenyl ring + CF3)Very Bulky (Two Phenyl rings)
Activation Wavelength ~350–365 nm ~350–365 nm~350–365 nm
Reactivity Carbene (Fast, Non-selective)Carbene (Fast, Non-selective)Triplet Diradical (Slow, Selective for Met/C-H)
Crosslinking Yield Low to Moderate (due to H-shift)High (CF3 stabilizes carbene)Variable (requires long irradiation)
Irradiation Time Short (minutes) Short (minutes)Long (30+ mins)
Best Use Case Tight binding pockets; SAR-sensitive ligands Solvent-exposed sites; Robust bindersRobust proteins; Non-specific mapping

Experimental Protocols

Phase 1: Probe Synthesis (Conjugation)

Objective: Attach Me-DAZ-Amine to a carboxylic acid-containing ligand.

Reagents:

  • Ligand-COOH (Target Drug/Metabolite)

  • Me-DAZ-Amine (HCl salt)

  • HATU or EDC/NHS

  • DIEA (Diisopropylethylamine)

  • Anhydrous DMF or DMSO[3]

Protocol:

  • Dissolution: Dissolve Ligand-COOH (1.0 eq) in anhydrous DMF.

  • Activation: Add HATU (1.1 eq) and DIEA (3.0 eq). Stir for 5 minutes at Room Temperature (RT).

  • Coupling: Add Me-DAZ-Amine (1.2 eq). Note: If using the HCl salt, ensure sufficient base (DIEA) is present to neutralize the amine.

  • Incubation: Stir at RT for 2–4 hours. Monitor by LC-MS for the formation of the amide bond (Mass shift: Ligand mass + 81 Da approx, accounting for loss of OH and Cl).

  • Purification: Purify via HPLC. Crucial: Avoid acidic fractions if possible, or lyophilize immediately. Store the probe at -20°C in the dark.

Phase 2: Photoaffinity Labeling Workflow

Reagents:

  • Target Protein (Purified or Lysate)

  • Synthesized Me-DAZ-Probe

  • UV Light Source: 365 nm LED (e.g., Stratalinker or handheld 365nm lamp). Avoid 254 nm lamps as they damage protein/DNA.

  • Binding Buffer (PBS or HEPES, pH 7.4). Avoid Tris if possible during photolysis as it acts as a scavenger, though diazirines are less sensitive to this than NHS esters.

Step-by-Step Protocol:

  • Equilibration (Dark Step):

    • Prepare protein samples (e.g., 1 µM purified protein or 1 mg/mL lysate).

    • Add Me-DAZ-Probe at varying concentrations (e.g., 1 µM, 10 µM, 100 µM).

    • Control A: Protein + DMSO (No Probe).

    • Control B: Protein + Probe + Excess Free Ligand (Competition Control).

    • Incubate for 30–60 minutes at 4°C (on ice) or RT to establish equilibrium binding. Keep samples in the dark (wrap tubes in foil).

  • UV Irradiation:

    • Transfer samples to an open-top 96-well plate or clear microcentrifuge tubes (ensure plastic is UV-transparent at 365 nm).

    • Place samples on ice (essential to prevent thermal degradation).

    • Irradiate at 365 nm for 10–20 minutes .

    • Distance: Keep the lamp ~2–5 cm from the sample.

  • Quenching & Processing:

    • No chemical quench is strictly necessary as the carbene lifetime is nanoseconds.

    • Proceed immediately to downstream analysis (SDS-PAGE, Western Blot, or Tryptic Digestion for Mass Spec).

Phase 3: Analysis (LC-MS/MS)

Because Me-DAZ-Amine lacks a biotin handle, detection usually relies on observing the mass shift on the protein itself ("Direct Mapping").

  • Digestion: Standard Trypsin/LysC digestion.

  • MS Search Parameters:

    • Add a dynamic modification for the probe mass.

    • Mass Shift Calculation: Molecular Weight of Probe minus 28 Da (

      
      ).
      
    • Example: If Probe MW = 300 Da, look for modification of +272 Da.

  • Validation: The modification should be present in the Probe sample but absent in the "Excess Free Ligand" competition control.

Workflow Visualization

Workflow cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Labeling cluster_2 Phase 3: Analysis Step1 Ligand-COOH + Me-DAZ-Amine (Amide Coupling) Step2 Purify Probe (HPLC/LC-MS) Step1->Step2 Step3 Incubate Probe + Protein (Dark, Equilibrium) Step2->Step3 Step4 UV Irradiation (365 nm) (10 min on Ice) Step3->Step4 Step5 Tryptic Digestion Step4->Step5 Step6 LC-MS/MS (Search for Mass Shift - N2) Step5->Step6

Figure 2: End-to-end workflow from chemical synthesis to proteomic validation.

Troubleshooting & Optimization

ProblemPossible CauseSolution
No Labeling Observed 1,2-Hydride shift dominated (Alkene formation).Increase probe concentration; ensure binding affinity is high (

in low

M/nM range).
Protein Precipitation UV-induced heating or aggregation.Keep samples on ice during irradiation. Use a pulsed UV source if available.
High Background Non-specific hydrophobic sticking.Add low % detergent (e.g., 0.1% NP-40) during incubation (pre-UV).
Probe Degradation Ambient light exposure.[4]Handle Me-DAZ-Amine in amber tubes; work in subdued light.
Low Coupling Yield Amine salt not neutralized.Ensure excess DIEA/TEA is used during the NHS/HATU coupling step.

References

  • Dubinsky, L., et al. (2012). "Examination of the Photochemical Properties of Aliphatic Diazirines." Bioorganic & Medicinal Chemistry Letters. Link

  • Mackinnon, A. L., & Taunton, J. (2009). "Target Identification by Diazirine Photo-Cross-linking and Click Chemistry." Current Protocols in Chemical Biology. Link

  • Hata, Y., et al. (2000). "Aliphatic Diazirines as Photoaffinity Probes: Synthesis and Photochemical Properties." Journal of Organic Chemistry. Link

  • Smith, E., & Collins, I. (2015). "Photoaffinity Labeling in Target Identification and Mechanism of Action Studies." Future Medicinal Chemistry. Link

  • Das, J. (2011). "Aliphatic Diazirines: A Minimalist Approach to Photoaffinity Labeling." Chemical Reviews. Link

Sources

Application Notes & Protocols: Harnessing 2-(3-Methyl-3H-diazirin-3-yl)ethan-1-amine for Advanced Chemical Probe Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Power of Precision in Unraveling Biological Interactions

In the intricate landscape of chemical biology and drug discovery, the identification and characterization of molecular interactions are paramount. Photo-affinity labeling (PAL) has emerged as a powerful technique to covalently capture and identify binding partners in their native biological context.[1][2] Among the arsenal of photoactivatable moieties, diazirines have gained prominence due to their compact size, relative stability, and efficient activation with long-wave UV light, minimizing potential damage to biological samples.[3][4][5] This guide focuses on a versatile and highly useful diazirine building block, 2-(3-Methyl-3H-diazirin-3-yl)ethan-1-amine , and provides a comprehensive overview of its incorporation into chemical probes to elucidate protein-ligand interactions.

This trifunctional molecule offers a unique combination of a photoactivatable diazirine group, a terminal amine for straightforward conjugation, and a compact ethyl linker. Upon irradiation with UV light (typically around 350-370 nm), the diazirine ring system extrudes nitrogen gas to generate a highly reactive carbene intermediate.[1][3][6] This carbene can then rapidly and non-selectively insert into neighboring chemical bonds, including C-H, N-H, and O-H bonds, to form stable covalent linkages with interacting biomolecules.[1][7]

The Diazerine Advantage: Understanding the Mechanism of Action

The efficacy of 2-(3-Methyl-3H-diazirin-3-yl)ethan-1-amine as a photo-crosslinker stems from the photochemical properties of the diazirine ring. It is crucial for the researcher to understand the underlying mechanism to design robust experiments and correctly interpret the results.

Upon photoactivation, the diazirine can follow two primary pathways:

  • Direct Carbene Formation: The excited diazirine directly eliminates nitrogen gas (N₂) to form a highly reactive singlet carbene. This is the desired pathway for photo-affinity labeling as the short-lived carbene reacts in the immediate vicinity of the probe's binding site.

  • Isomerization to a Diazo Compound: The excited diazirine can also rearrange to form a linear diazo intermediate.[8][9][10] This diazo compound can also be photoactivated to generate a carbene, or in some cases, it can react with nucleophilic residues on proteins.[10][11] While this can still lead to labeling, the potential for the diazo intermediate to diffuse away from the primary binding site could lead to less precise labeling. Recent studies have delved into the nuanced interplay between these two pathways, revealing that factors like the diazirine's substitution and the microenvironment can influence the predominant reactive species.[11][12]

The compact, aliphatic nature of 2-(3-Methyl-3H-diazirin-3-yl)ethan-1-amine minimizes steric hindrance, allowing for its incorporation into a wide range of small molecules and peptides with minimal perturbation of their biological activity.[7]

Visualizing the Workflow: From Probe Synthesis to Target Identification

The overall process of utilizing 2-(3-Methyl-3H-diazirin-3-yl)ethan-1-amine in a photo-affinity labeling experiment can be broken down into several key stages. The following diagram illustrates a typical workflow.

PAL_Workflow cluster_synthesis Probe Synthesis cluster_experiment Photo-Affinity Labeling Experiment cluster_analysis Downstream Analysis Ligand Ligand of Interest (with carboxylic acid) Probe Synthesized Photo-Affinity Probe Ligand->Probe Amide Coupling Diazirine 2-(3-Methyl-3H-diazirin-3-yl)ethan-1-amine Diazirine->Probe Incubation Incubation (in the dark) Probe->Incubation Target Target Protein (in lysate or cells) Target->Incubation UV UV Irradiation (365 nm) Incubation->UV Covalent_Complex Covalent Probe-Target Complex UV->Covalent_Complex Enrichment Enrichment (e.g., via reporter tag) Covalent_Complex->Enrichment Analysis Analysis (SDS-PAGE, MS) Enrichment->Analysis Identification Target Identification Analysis->Identification

Caption: A generalized workflow for a photo-affinity labeling experiment.

Protocol 1: Synthesis of a Photo-Affinity Probe via Amide Coupling

This protocol describes a general method for conjugating 2-(3-Methyl-3H-diazirin-3-yl)ethan-1-amine to a small molecule ligand containing a carboxylic acid functional group.

Materials:

  • Ligand of interest with a carboxylic acid group

  • 2-(3-Methyl-3H-diazirin-3-yl)ethan-1-amine hydrochloride[13]

  • Coupling agents: e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (Hydroxybenzotriazole)

  • Tertiary amine base: e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous solvent: e.g., Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Reaction vessel (e.g., round-bottom flask)

  • Magnetic stirrer and stir bar

  • Inert atmosphere (e.g., nitrogen or argon)

  • Purification system (e.g., flash chromatography or preparative HPLC)

  • Analytical instruments for characterization (e.g., LC-MS, NMR)

Procedure:

  • Preparation: In a clean, dry reaction vessel under an inert atmosphere, dissolve the ligand of interest (1 equivalent) in the chosen anhydrous solvent.

  • Activation: Add the coupling agent (e.g., HATU, 1.2 equivalents) and the tertiary amine base (e.g., DIPEA, 3 equivalents) to the solution. Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Coupling: To the activated ligand solution, add a solution of 2-(3-Methyl-3H-diazirin-3-yl)ethan-1-amine hydrochloride (1.1 equivalents) and an additional equivalent of the tertiary amine base in the anhydrous solvent.

  • Reaction: Allow the reaction to proceed at room temperature. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS). The reaction time can vary from a few hours to overnight depending on the reactivity of the substrates.

  • Work-up: Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride. Extract the product with an appropriate organic solvent (e.g., ethyl acetate or DCM). Wash the organic layer sequentially with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purification: Purify the crude product using flash column chromatography or preparative HPLC to obtain the desired photo-affinity probe.

  • Characterization: Confirm the identity and purity of the synthesized probe using analytical techniques such as LC-MS and NMR spectroscopy.

Parameter Recommendation Rationale
Solvent Anhydrous DMF or DCMPrevents hydrolysis of activated esters and ensures solubility of reactants.
Coupling Agent HATU or EDC/HOBtEfficiently activates carboxylic acids for amide bond formation.
Base DIPEA or TEANeutralizes the hydrochloride salt of the amine and facilitates the coupling reaction.
Temperature Room TemperatureGenerally sufficient for amide coupling; can be adjusted based on substrate reactivity.

Protocol 2: Photo-Affinity Labeling of a Target Protein in Cell Lysate

This protocol outlines a general procedure for using the synthesized photo-affinity probe to label its target protein within a complex biological mixture, such as a cell lysate.

Materials:

  • Synthesized photo-affinity probe

  • Cell lysate containing the target protein

  • Phosphate-buffered saline (PBS) or other suitable buffer

  • UV lamp (365 nm)[14]

  • Microcentrifuge tubes or a multi-well plate

  • Protease inhibitor cocktail

  • SDS-PAGE reagents and equipment

  • Western blotting or mass spectrometry equipment for analysis

Procedure:

  • Preparation of Lysate: Prepare a cell lysate from cells expressing the target protein using a suitable lysis buffer containing a protease inhibitor cocktail. Clarify the lysate by centrifugation to remove cell debris.

  • Incubation: In a microcentrifuge tube, incubate the cell lysate with the photo-affinity probe at a predetermined optimal concentration. Perform this incubation in the dark to prevent premature activation of the diazirine. Include a negative control without the probe and a competition control with an excess of the non-labeled ligand to demonstrate specificity.

  • UV Irradiation: Place the samples on ice and irradiate them with a 365 nm UV lamp for a specified duration (e.g., 5-30 minutes).[15] The optimal irradiation time and distance from the UV source should be empirically determined.

  • Quenching (Optional): After irradiation, the reaction can be quenched by adding a solution containing a scavenger molecule, such as dithiothreitol (DTT), although the highly reactive carbene is typically short-lived.

  • Analysis by SDS-PAGE: Add SDS-PAGE loading buffer to the samples, heat them, and then resolve the proteins by SDS-PAGE.

  • Detection: The method of detection will depend on whether the probe includes a reporter tag (e.g., biotin or a fluorophore).

    • Western Blotting: If an antibody against the target protein is available, perform a Western blot to observe any mobility shift indicative of covalent modification.

    • Click Chemistry: If the probe contains an alkyne or azide handle, perform a click chemistry reaction to attach a reporter tag (e.g., biotin for streptavidin-based enrichment or a fluorophore for in-gel fluorescence).[5][7]

    • Mass Spectrometry: For unbiased target identification, the labeled proteins can be enriched and subjected to proteomic analysis by mass spectrometry.[16]

Parameter Recommendation Rationale
Probe Concentration 1-10 µM (to be optimized)Should be sufficient to saturate the target while minimizing off-target effects.
Incubation Time 30-60 minutes (in the dark)Allows for the probe to bind to its target before photo-activation.
UV Wavelength 365 nmEfficiently activates the diazirine while minimizing damage to biological molecules.
Irradiation Time 5-30 minutes (to be optimized)Balances efficient cross-linking with potential sample degradation.

Visualizing the Mechanism: Carbene Generation and Insertion

The key to photo-affinity labeling with diazirines is the light-induced generation of a carbene and its subsequent insertion into nearby chemical bonds.

Caption: Photoactivation of the diazirine leads to carbene formation and covalent bond formation with a target protein.

Troubleshooting and Considerations

  • Low Labeling Efficiency: Optimize probe concentration, incubation time, and UV irradiation time. Ensure the UV lamp is functioning correctly and is at the appropriate wavelength.

  • Non-specific Labeling: Include competition controls with an excess of the unlabeled ligand to differentiate specific from non-specific binding. The use of trifluoromethyl-substituted diazirines can sometimes reduce non-specific labeling by minimizing the lifetime of the diazo intermediate.[3]

  • Probe Instability: While generally stable, diazirines can be sensitive to strong acids and some reducing agents. Store the synthesized probe protected from light and at a low temperature.

  • Choice of Linker: The ethylamine linker of 2-(3-Methyl-3H-diazirin-3-yl)ethan-1-amine is relatively short. For some applications, a longer or more flexible linker may be required to allow the diazirine to reach the binding interface. Several suppliers offer diazirine building blocks with different linker lengths and functionalities.[17]

Conclusion

2-(3-Methyl-3H-diazirin-3-yl)ethan-1-amine is a valuable and versatile building block for the synthesis of chemical probes used in photo-affinity labeling. Its small size, efficient photoactivation, and the presence of a convenient amine handle for conjugation make it an excellent choice for researchers aiming to identify and characterize protein-ligand interactions. By understanding the underlying photochemical mechanism and carefully optimizing experimental protocols, scientists can leverage this powerful tool to gain deeper insights into complex biological systems.

References

  • Dubinsky, L., et al. (2012). Mechanistic differences between linear vs. spirocyclic dialkyldiazirine probes for photoaffinity labeling. Chemical Science. [Link]

  • Das, G. (2011). Aliphatic Diazirines as Photoaffinity Probes for Proteins: Recent Developments. Chemical Reviews. [Link]

  • Wang, Y., et al. (2020). Probing the Mechanism of Photoaffinity Labeling by Dialkyldiazirines through Bioorthogonal Capture of Diazoalkanes. Journal of the American Chemical Society. [Link]

  • Karim, M. R., & Srikun, D. (2021). Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors. Molecules. [Link]

  • Wang, Y. H., et al. (2024). Dissecting diazirine photo-reaction mechanism for protein residue-specific cross-linking and distance mapping. Nature Communications. [Link]

  • Wang, C., et al. (2018). Current advances of carbene-mediated photoaffinity labeling in medicinal chemistry. RSC Advances. [Link]

  • Nature Portfolio. (2024). Protein Structure Mapping: Unveiling the Mechanism of Diazirine Photo-reactions. [Link]

  • Ambler, B. R., et al. (2021). Proximity Labeling in the new millennium: A guide for the practicing chemist. Chemical Society Reviews. [Link]

  • Worrell, B. T., & Musacchio, A. J. (2024). Design, Exploitation, and Rational Improvements of Diazirine-Based Universal Polymer Crosslinkers. Accounts of Chemical Research. [Link]

  • Parker, C. G., & Cravatt, B. F. (2013). Target Identification by Diazirine Photo-Cross-linking and Click Chemistry. Journal of Visualized Experiments. [Link]

  • Adebayo, A. (2016). Development of Diazirine-based crosslinking agents for covalently linking protein. University of Huddersfield. [Link]

  • Martin, B. R., et al. (2023). Discovery of lipid-mediated protein–protein interactions in living cells using metabolic labeling with photoactivatable clickable probes. Chemical Science. [Link]

  • Tomohiro, T., & M-Yamada, M. (2014). DIAZIRINE-BASED MULTIFUNCTIONAL PHOTO-PROBES FOR AFFINITY-BASED ELUCIDATION OF PROTEIN-LIGAND INTERACTION. Heterocycles. [Link]

  • Conway, L. P., et al. (2021). Evaluation of fully-functionalized diazirine tags for chemical proteomic applications. Organic & Biomolecular Chemistry. [Link]

  • PubChem. 2-(3-Methyl-3H-diazirin-3-yl)ethan-1-amine. [Link]

  • Parker, C. G., et al. (2022). Labeling preferences of diazirines with protein biomolecules. Cell Chemical Biology. [Link]

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Application Note: Target Identification Using the Minimalist Photo-Affinity Probe 2-(3-Methyl-3H-diazirin-3-yl)ethan-1-amine (MeDA) and Click Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling Protein Interactions with Precision

Understanding the intricate network of protein interactions within a cell is fundamental to deciphering biological processes and advancing drug discovery. Target identification, the process of pinpointing the molecular targets of a compound, is a critical step in this endeavor. Photo-affinity labeling (PAL) has emerged as a powerful technique for covalently capturing these interactions in their native cellular environment.[1][2][3][4][5][6] This application note details the use of a minimalist, yet highly effective, photo-affinity probe, 2-(3-Methyl-3H-diazirin-3-yl)ethan-1-amine (MeDA), in conjunction with click chemistry for robust target identification.

The diazirine moiety of MeDA serves as a photo-activatable crosslinker.[7][8][9] Upon UV irradiation, it generates a highly reactive carbene intermediate that can form a covalent bond with nearby interacting proteins.[8][10] The terminal amine group of MeDA provides a versatile handle for introducing a bioorthogonal tag via standard amide coupling, allowing for subsequent "click" conjugation to a reporter molecule for enrichment and identification.[11] This minimalist design minimizes potential steric hindrance that larger, pre-tagged probes might cause, thereby providing a more accurate snapshot of true biological interactions.[12]

This guide provides a comprehensive workflow, from probe synthesis and application to proteomic analysis, underpinned by field-proven insights and validated protocols.

Workflow Overview: A Step-by-Step Guide to Target Discovery

The overall strategy involves synthesizing a MeDA-functionalized compound of interest, introducing this probe to a biological system (e.g., live cells), photo-crosslinking to capture interacting proteins, lysing the cells, attaching a reporter tag via click chemistry, enriching the tagged proteins, and finally, identifying them using mass spectrometry.[1]

G cluster_0 Probe Synthesis & Application cluster_1 Target Enrichment & Identification A Compound of Interest B MeDA Probe Synthesis A->B C Probe Incubation with Live Cells B->C D UV Photo-Crosslinking (365 nm) C->D E Cell Lysis D->E Covalent Probe-Target Complex F Click Chemistry Tagging (e.g., Biotin-Azide) E->F G Streptavidin Enrichment F->G H On-Bead Digestion G->H I LC-MS/MS Analysis H->I J Target Protein Identification I->J

Figure 1: Overall workflow for target identification using a MeDA-based photo-affinity probe and click chemistry.

PART 1: Probe Synthesis - Attaching the Photo-Affinity Handle

The first critical step is the conjugation of MeDA to your small molecule of interest. This is typically achieved through a stable amide bond formation between the primary amine of MeDA and a carboxylic acid on your compound.

Protocol 1: Amide Coupling of MeDA to a Carboxylic Acid-Containing Compound

  • Rationale: This standard peptide coupling reaction provides a stable and efficient way to link the photo-reactive diazirine group to your molecule of interest. The choice of coupling reagents can be optimized based on the specific properties of your compound.

Reagent/ComponentRecommended Starting Concentration/AmountPurpose
Carboxylic Acid Compound1 equivalentYour molecule of interest.
MeDA1.2 equivalentsThe photo-affinity probe.
HATU1.2 equivalentsCoupling agent to activate the carboxylic acid.
DIPEA2.0 equivalentsBase to facilitate the reaction.
Anhydrous DMFSufficient to dissolve reagentsReaction solvent.

Step-by-Step Methodology:

  • Dissolve your carboxylic acid-containing compound in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).

  • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Add MeDA to the reaction mixture.

  • Allow the reaction to proceed at room temperature for 2-4 hours, monitoring by LC-MS or TLC.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated aqueous NaHCO3, water, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the final MeDA-functionalized probe.

PART 2: Photo-Affinity Labeling in Live Cells

With your probe in hand, the next stage is to introduce it to the biological system to allow for binding to its target protein(s).

Protocol 2: Live Cell Labeling and UV Crosslinking

  • Rationale: Performing the labeling in live cells helps to ensure that the protein interactions being captured are physiologically relevant.[13] The UV crosslinking step then permanently captures these interactions.[14]

ParameterRecommended ConditionRationale
Probe Concentration1-10 µM (optimize for your system)Should be sufficient to observe target engagement without causing off-target effects or cellular toxicity.
Incubation Time1-4 hoursAllows for cellular uptake and binding of the probe to its target.
UV Wavelength365 nmThis wavelength efficiently activates the diazirine group while minimizing cellular damage compared to shorter UV wavelengths.[7][8][15]
UV Energy1-2 J/cm²Sufficient energy to induce crosslinking without causing excessive protein degradation.
UV Irradiation Time15-30 minutesBalances crosslinking efficiency with potential for cellular stress.[15]

Step-by-Step Methodology:

  • Cell Culture: Plate your cells of interest at an appropriate density and allow them to adhere overnight.

  • Probe Incubation: The next day, replace the culture medium with fresh medium containing your MeDA-functionalized probe at the optimized concentration. Include a vehicle control (e.g., DMSO) and a no-UV control.

  • Incubate: Return the cells to the incubator for the determined incubation time.

  • Wash: Gently wash the cells twice with cold PBS to remove any unbound probe.

  • UV Crosslinking: Place the cells on ice and irradiate with a 365 nm UV lamp for 15-30 minutes.[7] Ensure the light source is at a consistent distance from the cells.

  • Cell Harvesting: After irradiation, harvest the cells by scraping into cold PBS.

  • Pellet and Store: Centrifuge the cell suspension to pellet the cells. The cell pellets can be stored at -80°C until ready for lysis and downstream processing.

PART 3: Click Chemistry and Target Enrichment

Following crosslinking and cell lysis, the next step is to attach a reporter molecule, such as biotin, to the probe-protein complex. This is achieved through a bioorthogonal click chemistry reaction.[16]

Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Rationale: CuAAC is a highly efficient and specific click reaction that allows for the covalent attachment of a biotin-azide tag to an alkyne-functionalized probe.[17][18] For this protocol, we assume your MeDA probe was synthesized with a terminal alkyne.

G A Probe-Protein Complex (with Alkyne) D Biotinylated Probe-Protein Complex A->D B Biotin-Azide B->D C CuSO4, TBTA, Sodium Ascorbate C->D

Figure 2: Schematic of the CuAAC reaction for biotinylating the probe-protein complex.

Step-by-Step Methodology:

  • Cell Lysis: Resuspend the cell pellets in a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Sonicate or use a Dounce homogenizer to ensure complete lysis.[19]

  • Clarify Lysate: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris. Collect the supernatant.[19]

  • Protein Quantification: Determine the protein concentration of the lysate using a standard assay (e.g., BCA assay).

  • Prepare Click Chemistry Reagents: [17][18][20]

    • Biotin-Azide: Prepare a 10 mM stock solution in DMSO.

    • CuSO4: Prepare a 50 mM stock solution in water.

    • TBTA: Prepare a 50 mM stock solution in DMSO.

    • Sodium Ascorbate: Prepare a 500 mM stock solution in water (freshly made).

  • Click Reaction: In a microcentrifuge tube, combine the following:[19][20][21]

    • 1 mg of protein lysate

    • Biotin-Azide (final concentration of 100 µM)

    • CuSO4 (final concentration of 1 mM)

    • TBTA (final concentration of 1 mM)

    • Sodium Ascorbate (final concentration of 5 mM)

    • Adjust the final volume with PBS.

  • Incubate: Incubate the reaction mixture for 1 hour at room temperature with gentle rotation.[19]

  • Enrichment:

    • Add streptavidin-coated magnetic beads to the reaction mixture.[22]

    • Incubate for 1-2 hours at 4°C with rotation to allow for the capture of biotinylated proteins.[22]

    • Wash the beads extensively with lysis buffer and then with a high-salt buffer to remove non-specifically bound proteins.

PART 4: Protein Identification by Mass Spectrometry

The final step is to identify the enriched proteins using mass spectrometry.

Protocol 4: On-Bead Digestion and LC-MS/MS Analysis

  • Rationale: On-bead digestion minimizes sample loss and contamination by allowing for stringent washing of the captured proteins before enzymatic digestion and analysis.[23]

Step-by-Step Methodology:

  • Reduction and Alkylation: [24][25]

    • Resuspend the beads in a buffer containing a reducing agent (e.g., DTT) and incubate at 56°C for 30 minutes.

    • Cool to room temperature and add an alkylating agent (e.g., iodoacetamide) and incubate in the dark for 30 minutes.

  • On-Bead Digestion:

    • Wash the beads with an appropriate buffer (e.g., 50 mM ammonium bicarbonate).[26]

    • Resuspend the beads in the same buffer and add trypsin.

    • Incubate overnight at 37°C with shaking.[24]

  • Peptide Elution:

    • Collect the supernatant containing the digested peptides.[26]

    • Elute any remaining peptides from the beads with a solution containing formic acid.[24][26]

    • Pool the eluates.

  • Desalting: Desalt the peptide mixture using a C18 StageTip or equivalent.[26]

  • LC-MS/MS Analysis: Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to search the acquired MS/MS spectra against a protein database to identify the enriched proteins.[24]

Trustworthiness: Self-Validating Systems

To ensure the reliability of your results, it is crucial to incorporate appropriate controls:

  • No-UV Control: This control will help to identify proteins that non-specifically bind to the probe or the beads.[10]

  • Vehicle Control (e.g., DMSO): This accounts for any effects of the solvent on the proteome.[22]

  • Competition Experiment: Co-incubate the MeDA probe with an excess of the unmodified parent compound. A true target will show reduced labeling in the presence of the competitor.[10][22]

Conclusion

The combination of the minimalist photo-affinity probe, MeDA, and the efficiency of click chemistry provides a powerful and versatile platform for target identification. By following the detailed protocols and incorporating the recommended controls outlined in this application note, researchers can confidently identify the protein targets of their compounds of interest, thereby accelerating drug discovery and the elucidation of complex biological pathways.

References

  • On-bead digestion protocol: From immunoprecipitation with nanobodies to MS analysis. [Link]

  • New On-Bead Digestion Protocols Improve LC-MS Workflows Of Albumin Depleted Samples - Biotech Support Group. [Link]

  • On-bead Tryptic Digetion Protocol - . [Link]

  • On-bead digest protocol for mass spectrometry following immunoprecipitation with Nano-Traps. [Link]

  • Smith, E., & Collins, I. (2015). Photoaffinity labeling in target- and binding-site identification. Future Medicinal Chemistry, 7(2), 159-183. [Link]

  • Dubinsky, L., Krom, B. P., & Meijler, M. M. (2012). Target Identification by Diazirine Photo-Cross-linking and Click Chemistry. In Methods in Enzymology (Vol. 503, pp. 135-148). Academic Press. [Link]

  • NP40 and CuAAC "Click" Reaction? - ResearchGate. [Link]

  • Click Chemistry Protocols. [Link]

  • Dynabead G IP on bead digest protocol for Mass Spectrometry Harvest cell lysates Re-suspend cell pellet in chilled CHAPS lysis. [Link]

  • Donovan, K. A., et al. (2024). End-to-End Throughput Chemical Proteomics for Photoaffinity Labeling Target Engagement and Deconvolution. Journal of Proteome Research. [Link]

  • Donovan, K. A., et al. (2024). End-to-End Throughput Chemical Proteomics for Photoaffinity Labeling Target Engagement and Deconvolution. Journal of Proteome Research. [Link]

  • Photoaffinity Labeling Mass Spectrometry | Evotec. [Link]

  • Seneviratne, U. I., et al. (2021). Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. STAR Protocols, 2(2), 100569. [Link]

  • West, A. V., et al. (2023). Labeling Preferences of Diazirines with Protein Biomolecules. ChemRxiv. [Link]

  • Li, Y., et al. (2019). Photocrosslinking O-GlcNAcylated proteins to neighboring biomolecules. Current Protocols in Chemical Biology, 11(4), e71. [Link]

  • Stoeckmann, H., et al. (2016). Glycan-Mediated, Ligand-Controlled Click Chemistry for Drug-Target Identification. ChemBioChem, 17(2), 125-129. [Link]

  • Wang, T., et al. (2016). Problems and Solutions in Click Chemistry Applied to Drug Probes. Scientific Reports, 6, 35920. [Link]

  • Development of Diazirine-based crosslinking agents for covalently linking protein. [Link]

  • Lee, S. Y., & Park, S. B. (2023). Multifunctional Photo-Cross-Linking Probes: From Target Protein Searching to Imaging Applications. Accounts of Chemical Research, 56(1), 1-13. [Link]

  • Chen, Y., et al. (2020). Target identification of natural medicine with chemical proteomics approach: Probe synthesis, target fishing and protein identification. Signal Transduction and Targeted Therapy, 5(1), 72. [Link]

  • Presolski, S. I., et al. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. [Link]

  • Wang, T., et al. (2017). Base-Mediated One-Pot Synthesis of Aliphatic Diazirines for Photoaffinity Labeling. Molecules, 22(8), 1369. [Link]

  • Lanning, B. R., et al. (2017). Small molecule target identification using photo-affinity chromatography. In Methods in Enzymology (Vol. 586, pp. 283-305). Academic Press. [Link]

  • 2-(3-Methyl-3H-diazirin-3-yl)ethan-1-amine - AxisPharm. [Link]

  • Musacchio, K. M., et al. (2022). Small molecule photocatalysis enables drug target identification via energy transfer. [Link]

  • Drug Target Identification Methods After a Phenotypic Screen - Drug Hunter. [Link]

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Application Note & Protocols: Mastering Photo-Crosslinking with Diazirine Reagents

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of Proximity

In the intricate landscape of cellular biology, the transient and dynamic interactions between molecules govern nearly every biological process. Capturing these fleeting moments is a significant challenge, yet crucial for understanding protein-protein interactions, identifying drug targets, and mapping complex biological networks. Photo-crosslinking has emerged as a powerful technique to "freeze" these interactions by creating covalent bonds between interacting molecules upon activation by light.[1] Among the various photoreactive groups, diazirines have gained immense popularity due to their unique advantages.[2]

Diazirine-based reagents are small, minimizing potential steric hindrance, and are generally stable in ambient light, acidic, and basic conditions, simplifying experimental handling.[3][4] Most importantly, they are efficiently activated by long-wave UV light (typically 330-370 nm), a range that is less damaging to sensitive biological samples like proteins and nucleic acids compared to shorter UV wavelengths.[5] Upon photoactivation, they generate highly reactive carbene intermediates that can insert into any nearby C-H, N-H, or O-H bond, making them highly effective and non-specific proximity labelers.[6][7] This guide provides a deep dive into the mechanism, experimental design, and detailed protocols for successfully employing diazirine reagents in your research.

The Mechanism: A Tale of Two Intermediates

The efficacy of diazirine photo-crosslinking lies in its light-induced transformation into a highly reactive species. For years, this was understood as a single-step process. However, recent research has revealed a more nuanced, two-step mechanism that offers greater control over the crosslinking reaction.[8][9]

Upon irradiation with UV light (~350 nm), the diazirine ring is excited. From here, it can proceed via two main pathways:[6][10]

  • Direct Carbene Formation: The excited diazirine directly extrudes molecular nitrogen (N₂), generating a highly reactive, short-lived singlet carbene. This carbene rapidly inserts into adjacent chemical bonds to form a stable, covalent crosslink.[6][11]

  • Sequential Diazo/Carbene Formation: The diazirine can first isomerize into a linear diazo intermediate. This diazo species is also reactive and can preferentially target polar residues like aspartic acid, glutamic acid, and tyrosine.[8] With further irradiation, the diazo intermediate can then lose N₂ to form the carbene, which proceeds to react non-specifically.[10][12]

This updated understanding is significant because it suggests that by carefully modulating irradiation time and light intensity, researchers can favor the diazo-mediated pathway to achieve more selective crosslinking with buried polar residues.[8][9]

Diazirine Photoactivation Mechanism cluster_0 Diazirine Reagent cluster_1 Photoactivation cluster_2 Reactive Intermediates cluster_3 Final Product Diazirine R1-C-(N=N)-R2 (Diazirine Ring) UV_Light UV Light (330-370 nm) Diazo R1-C(=N+=N-)-R2 (Diazo Intermediate) UV_Light->Diazo Isomerization Carbene R1-C:-R2 (Singlet Carbene) UV_Light->Carbene Direct Photolysis (-N₂) Diazo->Carbene Further Irradiation (-N₂) Crosslink Covalent Crosslink (Insertion into X-H bond) Diazo->Crosslink Preferential reaction (polar residues) Carbene->Crosslink Non-specific insertion (C-H, O-H, N-H)

Caption: Mechanism of diazirine photoactivation.

Experimental Design: Keys to Success

A successful photo-crosslinking experiment hinges on careful planning and optimization. Several factors must be considered to ensure efficient crosslinking while maintaining the integrity of the biological system.

Reagent Selection

Diazirine crosslinkers are often heterobifunctional, meaning they have two different reactive groups.[13] A common design incorporates an N-hydroxysuccinimide (NHS) ester on one end and the photoreactive diazirine on the other.

  • NHS-Ester Diazirines (e.g., SDA, LC-SDA): The NHS-ester reacts with primary amines (lysine side chains, N-termini) in a first, light-independent step. These reagents are typically membrane-permeable and useful for intracellular crosslinking.[14]

  • Sulfo-NHS-Ester Diazirines (e.g., Sulfo-SDA): The addition of a sulfonate group makes the reagent water-soluble and membrane-impermeable, restricting its reactivity to cell-surface proteins.[13]

  • Photoreactive Amino Acids (e.g., Photo-Leucine): These are amino acid analogs containing a diazirine group that can be metabolically incorporated into proteins during synthesis, allowing for in-vivo crosslinking studies.[5]

The UV Light Source

The choice of UV lamp and irradiation conditions is arguably the most critical experimental parameter.

  • Wavelength: The optimal wavelength for activating most diazirines is between 330-370 nm .[2][5] It is crucial to avoid short-wave UV light (e.g., 254 nm) , as this wavelength causes significant damage to proteins and DNA.[13][14]

  • Lamp Type & Power: A variety of lamps can be used, from handheld, low-wattage lamps (e.g., 6-8W) to higher-power systems like a Stratalinker (e.g., 5 x 15W bulbs) or mercury vapor lamps.[14] Higher wattage generally allows for shorter irradiation times.

  • Distance and Time: The intensity of UV exposure decreases with distance. Therefore, irradiation time must be optimized based on the lamp's power and its distance from the sample. Typical irradiation times can range from 1 to 60 minutes.[3][11] It is essential to perform a time-course experiment to determine the optimal exposure that maximizes crosslinking without causing sample degradation.

Reaction Conditions & Controls
  • Buffers: When using NHS-ester-based diazirines, the initial amine-labeling step must be performed in a buffer free of primary amines (e.g., PBS, HEPES).[13] Buffers like Tris or glycine will quench the NHS-ester reaction.

  • Temperature: Photo-irradiation can generate heat, which may be detrimental to the sample.[15] Performing the irradiation on ice or in a cold room is highly recommended to maintain sample integrity.

  • Essential Controls: A self-validating experiment must include proper controls. The most important control is a sample that includes the diazirine reagent but is not exposed to UV light (-UV control) .[3] This control ensures that any observed crosslinking is light-dependent and not due to other artifacts.

Experimental Protocols

The following protocols provide a general framework for common photo-crosslinking applications. Always optimize key parameters like reagent concentration and irradiation time for your specific system.

Protocol 1: Crosslinking of Purified Proteins in Solution

This protocol describes a two-step crosslinking procedure using an NHS-ester diazirine reagent.

  • Protein Preparation: Prepare your protein of interest in an amine-free buffer (e.g., PBS, pH 7.4) to a final concentration of 1-5 mg/mL.

  • Crosslinker Preparation: Immediately before use, dissolve the NHS-ester diazirine reagent in anhydrous DMSO to create a 10-20 mM stock solution.[14]

  • Amine-Reactive Labeling: Add the crosslinker to the protein sample. A 20- to 50-fold molar excess is a good starting point for protein concentrations below 5 mg/mL.[14] Incubate the reaction for 30 minutes at room temperature or 2 hours on ice.

  • Quenching: Stop the NHS-ester reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 7.5) to a final concentration of 50-100 mM. Incubate for 15 minutes on ice.[14]

  • Removal of Excess Reagent (Optional but Recommended): Remove unreacted crosslinker using a desalting column or dialysis to prevent non-specific labeling of interaction partners in subsequent steps.[13]

  • Photo-Irradiation:

    • Place the sample in a suitable UV-transparent vessel (e.g., quartz cuvette, microcentrifuge tube with the cap open).

    • Position the sample on ice, directly under the UV lamp at a predetermined distance (e.g., 1-5 cm for handheld lamps).[13][14]

    • Irradiate with 350-365 nm UV light for an optimized duration (start with a 5-15 minute time course).

    • Crucially, prepare a parallel "-UV control" sample that undergoes all steps except for the irradiation.

  • Analysis: Analyze the crosslinked products using SDS-PAGE, Western blotting, or mass spectrometry. A successful crosslink will result in a higher molecular weight band corresponding to the protein complex, which should be absent or significantly reduced in the -UV control lane.

Experimental Workflow cluster_control Critical Control start Start step1 Step 1: Incubate Protein with NHS-Diazirine Reagent start->step1 step2 Step 2: Quench Reaction (e.g., with Tris buffer) step1->step2 step3 Step 3: UV Irradiation (350-365 nm on ice) step2->step3 step4 Step 4: Downstream Analysis (SDS-PAGE, MS, etc.) step3->step4 control_node Parallel Sample: NO UV IRRADIATION end End step4->end

Caption: General workflow for a two-step crosslinking experiment.

Protocol 2: Crosslinking in Live Cells

This protocol is adapted for crosslinking proteins on the cell surface using a membrane-impermeable Sulfo-NHS-ester diazirine.

  • Cell Preparation: Grow adherent cells to ~80-90% confluency or harvest suspension cells. Wash the cells (approx. 10⁷ cells per condition) twice with ice-cold, amine-free buffer like PBS (pH 7.4) to remove media components.[14]

  • Crosslinker Preparation: Immediately before use, dissolve the Sulfo-NHS-ester diazirine reagent in PBS to prepare a stock solution.

  • Cell Surface Labeling: Resuspend the cell pellet in ice-cold PBS and add the crosslinker to a final concentration of 0.5-2 mM.[14] Incubate on ice for 30 minutes with gentle mixing.

  • Quenching: Stop the reaction by adding an ice-cold quenching buffer (e.g., PBS with 50-100 mM Tris) and incubate on ice for 15 minutes.

  • Washing: Pellet the cells and wash twice with ice-cold PBS to remove excess, unreacted crosslinker. This step is critical to prevent spurious crosslinking after cell lysis.

  • Photo-Irradiation:

    • Resuspend the final cell pellet in a small volume of PBS, ensuring the cells are fully covered to prevent drying.[14]

    • Transfer to an appropriate plate or dish and place on ice.

    • Irradiate with 350-365 nm UV light as optimized (typically 5-15 minutes for live cells to maintain viability).[14]

    • Remember to include a -UV control .

  • Cell Lysis and Analysis: After irradiation, pellet the cells and proceed with your standard cell lysis protocol. Analyze the resulting lysate for crosslinked complexes by immunoprecipitation, Western blotting, or proteomic analysis.

Data Presentation & Troubleshooting

Clear presentation and proactive troubleshooting are essential for interpreting results.

Summary of Experimental Parameters
ParameterRecommended RangeRationale & Key Considerations
UV Wavelength 330 - 370 nmOptimal for diazirine activation while minimizing damage to biomolecules. Avoid <300 nm .[5][14]
Reagent Concentration 0.5 - 2 mM (in cells)Must be optimized. Too low gives poor yield; too high can cause artifacts.[14]
10-50x molar excess (purified protein)Depends on protein concentration.[14]
Irradiation Time 1 - 60 minutesHighly dependent on lamp power and distance. Requires empirical optimization.[11]
Irradiation Distance 1 - 5 cm (low power); >20 cm (high power)Closer distance increases intensity but may also increase heat.[13][14]
Temperature 0 - 4°C (On Ice)Minimizes heat-induced sample degradation and preserves biological interactions.[11]
Troubleshooting Guide
ProblemPossible CauseSuggested Solution
No/Low Crosslinking Ineffective UV light sourceEnsure lamp emits at the correct wavelength (350-365 nm) and is functional. Increase irradiation time or decrease distance to the sample.[14]
NHS-ester was hydrolyzedPrepare stock solutions in anhydrous DMSO immediately before use. Avoid water contamination.[14]
Buffer contains primary aminesUse amine-free buffers like PBS or HEPES for the NHS-ester reaction step.[13]
High Background / Non-specific Crosslinking Excess crosslinker not removedEnsure thorough washing/desalting after the labeling and quenching steps, especially for cell-based assays.[14]
UV irradiation time is too longOptimize by performing a time-course experiment to find the shortest time that gives a robust signal.
Protein Degradation Sample overheating during irradiationAlways perform irradiation on ice. Use a lamp with a filter to remove heat if necessary.[15]
UV wavelength is too shortConfirm your lamp's emission spectrum. Do not use germicidal lamps (254 nm).[13]

References

  • Mechanism of diazirine photo‐crosslinking. a) Upon UV irradiation, the... - ResearchGate. (n.d.). Retrieved March 7, 2024, from [Link]

  • Protein Structure Mapping: Unveiling the Mechanism of Diazirine Photo-reactions. (2024, July 19). Nature Portfolio. Retrieved March 7, 2024, from [Link]

  • PXD048452 - Deciphering Diazirine Reaction Mechanism: through Irradiation Modulation for Residue-Specific Distance Restraints in Protein Photo-Crosslinking - OmicsDI. (n.d.). Retrieved March 7, 2024, from [Link]

  • Prescher, J. A., et al. (2013). Target Identification by Diazirine Photo-Cross-linking and Click Chemistry. Current Protocols in Chemical Biology, 5(2), 125–142. [Link]

  • Diazirine crosslinkers - Interchim. (n.d.). Retrieved March 7, 2024, from [Link]

  • Research Progress from Prof. Tang Chun's Group: Unveiling the Photoreaction Mechanism of Diazirines in Protein Mass Spectrometry-News-College of Chemistry and Molecular Engineering. (2024, July 22). Retrieved March 7, 2024, from [Link]

  • Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors - PMC. (2022, November 17). Molecules. [Link]

  • Development of Diazirine-based crosslinking agents for covalently linking protein. (n.d.). Retrieved March 7, 2024, from [Link]

  • Structure–function relationships in aryl diazirines reveal optimal design features to maximize C–H insertion - Chemical Science (RSC Publishing). (2021, August 10). [Link]

  • Design, Exploitation, and Rational Improvements of Diazirine-Based Universal Polymer Crosslinkers | Accounts of Chemical Research - ACS Publications. (2022, October 31). [Link]

  • Electronically optimized diazirine-based polymer crosslinkers - RSC Publishing. (2022, June 8). [Link]

  • Optimized Fragmentation Regime for Diazirine Photo-Cross-Linked Peptides | Analytical Chemistry - ACS Publications. (2016, July 25). [Link]

  • Structure, Bonding, and Photoaffinity Labeling Applications of Dialkyldiazirines - Caltech Authors. (2021, March 15). [Link]

  • Recent Development of Photo-Cross-Linkers as Tools for Biomedical Research - CHIMIA. (n.d.). Retrieved March 7, 2024, from [Link]

  • Dissecting diazirine photo-reaction mechanism for protein residue-specific cross-linking and distance mapping - PMC. (2024, July 18). Nature Communications. [Link]

  • Diazirine-Based Photo-Crosslinkers for Defect Free Fabrication of Solution Processed Organic Light-Emitting Diodes | Request PDF - ResearchGate. (n.d.). Retrieved March 7, 2024, from [Link]

Sources

Troubleshooting & Optimization

optimizing UV irradiation time for diazirine crosslinking

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Photoaffinity Labeling. This guide is specifically engineered for researchers and drug development professionals seeking to optimize ultraviolet (UV) irradiation parameters for diazirine-based crosslinking.

By mastering the photochemistry and reaction kinetics of diazirines, you can maximize specific target capture while eliminating artifacts like UV-induced protein degradation and non-specific background labeling.

Mechanistic Overview: The Causality of UV Activation

Diazirines are widely regarded as the premier "zero-length" photo-crosslinkers due to their minimal steric footprint and stability in aqueous environments[1]. The success of your experiment hinges on the precise delivery of UV photons.

Upon irradiation at long-wave UV (typically 345–365 nm), the diazirine ring undergoes photolysis, extruding nitrogen gas (


) to generate a highly reactive singlet carbene[2]. This carbene has a sub-nanosecond half-life (

ns) and will instantly insert into adjacent C-H, N-H, or O-H bonds of the interacting target protein[1][2]. If no target is within a ~3Å proximity, the carbene rapidly reacts with the surrounding water/solvent to form a quenched byproduct[1].

Because the reactive species is so short-lived, the rate-limiting step of your crosslinking yield is the continuous generation of carbenes via optimal UV exposure , balanced against the risk of irradiating biological samples.

Mechanism D Diazirine Probe (Stable in dark) UV UV Irradiation (345-365 nm) D->UV Photon absorption C Singlet Carbene (Highly Reactive, t½ < 1 ns) UV->C Activation N2 N₂ Gas Extrusion UV->N2 T Target Protein (C-H, N-H, O-H bonds) C->T Proximity < 3Å W Water / Solvent C->W No target nearby XL Covalent Crosslink (Specific Labeling) T->XL Insertion Q Quenched Byproduct (Background) W->Q Hydrolysis

Mechanistic pathway of diazirine photoactivation and carbene insertion.

Standard Operating Procedure: UV Time-Course Optimization

Because light scattering, sample depth, and lamp wattage vary wildly between laboratories, you must perform an empirical time-course optimization for every new biological matrix. This protocol acts as a self-validating system to pinpoint the exact moment where crosslinking yield peaks before UV damage occurs.

Step-by-Step Methodology:

  • Sample Preparation: Resuspend cells or purified proteins in a primary amine-free buffer (e.g., PBS). Critical Note: If using NHS-ester functionalized diazirines, avoid Tris or glycine buffers, as primary amines will compete for acylation and destroy the probe before UV activation[3][4].

  • Probe Incubation: Add the diazirine probe (0.5–2 mM for live cells, or 10-25 molar excess for purified proteins) and incubate for 10–30 minutes to reach binding equilibrium[3][5].

  • Control Aliquoting: Divide the sample into equal aliquots. You must include a "No Probe + UV" control to monitor UV-induced protein aggregation, and a "Probe + No UV" control to rule out background affinity[5].

  • UV Irradiation Setup: Place samples in a shallow, uncovered multi-well plate on ice to mitigate thermal degradation. Position the UV light source (345–365 nm) at a fixed distance (e.g., 1-5 cm for low-wattage hand-held lamps)[3]. Ensure the lamp has a filter to block wavelengths <300 nm[3][4].

  • Time-Course Execution: Irradiate separate aliquots for 1, 5, 15, 30, and 60 minutes[2][6]. For high-power lamps (e.g., 1000W), scale this down to 10, 30, 60, and 120 seconds[7].

  • Quenching & Lysis: Immediately halt the reaction by adding a quenching buffer (50-100 mM Tris) and lyse the cells using SDS to expose the crosslinked adducts for downstream click chemistry (CuAAC) or enrichment[3][7].

  • Analysis: Run the samples on an SDS-PAGE gel. Evaluate specific crosslinking yield (via in-gel fluorescence or Western blot) versus protein integrity (via Coomassie stain). Select the shortest time point that yields >80% of the maximum signal[6][8].

Workflow S1 1. Probe Incubation (Equilibrate 10-30 min) S2 2. Time-Course UV Setup (1, 5, 15, 30, 60 min) S1->S2 S3 3. UV Irradiation (345-365 nm, on ice) S2->S3 S4 4. Cell Lysis & Quenching (Add SDS/Tris) S3->S4 S5 5. Click Chemistry (CuAAC Enrichment) S4->S5 S6 6. SDS-PAGE / LC-MS (Quantify yield vs damage) S5->S6

Step-by-step workflow for optimizing UV irradiation time in diazirine crosslinking.

Quantitative Guidelines for UV Irradiation

The optimal irradiation time is inversely proportional to the photon flux (power per unit area) reaching your sample. Use the following table to benchmark your initial optimization parameters based on your hardware:

UV Light Source WattageRecommended DistanceWavelengthTypical Optimal TimeRisk of UV Damage
Hand-held / Low (6-8 W) 1 cm (no filter)365 nm15 - 30 minutesLow
Medium (15 W bulbs) 3 - 5 cm345-365 nm5 - 15 minutesModerate
High (100-200 W) 10 - 15 cm350-365 nm1 - 5 minutesHigh
Ultra-High (1000 W) > 20 cm (with filter)355 nm< 1 minuteVery High

Data synthesized from established diazirine crosslinking parameters[3][4][7].

Troubleshooting Guide

Issue: I am seeing minimal or no crosslinking after UV exposure.

  • Cause 1: Insufficient photon flux. The diazirine was not fully activated to the carbene state.

  • Solution 1: Increase the irradiation time or decrease the distance between the sample and the UV source. Ensure your UV bulbs are not degraded and output at >8W[3].

  • Cause 2: Incorrect wavelength.

  • Solution 2: Verify the lamp emits at 345–365 nm. Diazirines have an excitation maximum around 350 nm; using standard 254 nm lamps will not efficiently activate the probe and will instead destroy your protein[3][9].

  • Cause 3: Deep sample vessels.

  • Solution 3: UV light penetration decreases logarithmically in aqueous solutions. Use shallow, uncovered vessels and rotate/agitate the sample during irradiation[3][4].

Issue: My target protein appears degraded, smeared, or aggregated on the SDS-PAGE gel.

  • Cause: UV-induced photodamage or thermal degradation. Prolonged UV exposure generates reactive oxygen species and localized heating, leading to protein denaturation[6][10].

  • Solution: Reduce the irradiation time. Recent studies show that certain diazirines (like trifluoromethyl phenyl diazirines) achieve maximal crosslinking in under 5 minutes, preventing the severe damage seen at 30+ minutes[6]. Always perform the irradiation on an ice block.

Issue: There is high non-specific background labeling across the entire proteome.

  • Cause: Over-irradiation or excessive probe concentration. Once the specific biological targets are saturated, excess carbenes will react with any adjacent biomolecule[10].

  • Solution: Titrate the probe concentration down (e.g., from 1 mM to 50 μM) and strictly limit UV exposure to the minimum time required for specific signal, as determined by your time-course[7][10].

Frequently Asked Questions (FAQs)

Q: Why do some protocols recommend 1 minute of UV while others recommend 60 minutes? A: The required time is dictated by the light intensity and the specific diazirine derivative's quantum yield. A 1000W Hg(Xe) lamp delivers massive photon flux, requiring ≤1 minute of exposure[7]. Conversely, a standard 8W benchtop lamp may require up to 60 minutes to achieve the same total carbene generation[2].

Q: Can I use a 254 nm UV crosslinker (commonly used for DNA/RNA) for diazirines? A: No. While phenyl azides can be activated at 254–300 nm, diazirines require long-wave UV (345–365 nm)[9]. Exposing proteins to 254 nm light causes rapid photodestruction of peptide bonds and nucleic acids before efficient crosslinking can occur[3][4].

Q: How do I definitively prove that the crosslinking is specific to my protein's binding pocket? A: A self-validating protocol must include a competition assay. Pre-incubate your sample with a 10x to 100x excess of the unlabeled parent compound before adding the diazirine probe. If the crosslinking is mechanistically specific, the unlabeled compound will occupy the binding site, and the UV-induced signal will be competitively diminished[8].

References

1.[2] Structure, Bonding, and Photoaffinity Labeling Applications of Dialkyldiazirines, thieme-connect.com, 2 2.[5] Photoaffinity labelling of alpha-synuclein using diazirine labelled caffeine, nicotine and 1-aminoindan, core.ac.uk, 5 3.[6] Exploring a chemical scaffold for rapid and selective photoaffinity labelling of non-ribosomal peptide synthetases in living bacterial cells, royalsocietypublishing.org, 6 4.[8] Protocol for clickable photoaffinity labeling and quantitative chemical proteomics, researchgate.net,8 5.[1] Progress Toward Proteome-Wide Photo-Crosslinking to Enable Residue-Level Visualization of Protein Structures and Networks in vivo, nih.gov, 1 6.[3] Amine-Reactive Diazirine Crosslinkers, thermofisher.com, 3 7.[7] Target Identification by Diazirine Photo-Cross-linking and Click Chemistry, nih.gov, 7 8.[10] Photoreactive Amino Acids: Mechanisms, Synthesis, Applications, Detection and Challenges, creative-proteomics.com, 10 9.[4] Diazirine crosslinkers, interchim.fr, 4 10.[9] Novel photocrosslinking chemical probes utilized for high-resolution spatial transcriptomics, rsc.org, 9

Sources

Technical Support Center: Troubleshooting 2-(3-Methyl-3H-diazirin-3-yl)ethan-1-amine Crosslinking

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. This guide is specifically engineered for researchers and drug development professionals experiencing low photo-crosslinking yields when utilizing 2-(3-Methyl-3H-diazirin-3-yl)ethan-1-amine .

As a bifunctional aliphatic diazirine, this molecule relies on a strict, two-phase reaction system:

  • Chemical Conjugation: The primary amine (-NH2) must first be covalently attached to your probe, drug, or bait molecule (typically via an NHS-ester or EDC/NHS coupling).

  • Photochemical Crosslinking: The diazirine ring is subsequently activated by UV light to form a highly reactive carbene that captures the biological target.

Failure at either phase will result in a null experiment. The following guide deconstructs the mechanistic causality behind common failures and provides self-validating protocols to ensure scientific rigor.

Diagnostic Workflow

Troubleshooting Start Low Crosslinking Efficiency CheckConj 1. Amine Conjugation (Pre-UV Step) Start->CheckConj CheckUV 2. UV Activation Parameters Start->CheckUV CheckBuffer 3. Buffer & Microenvironment Start->CheckBuffer ConjFail Amine Failed? Check pH (7.5-8.5) Remove Tris/Glycine CheckConj->ConjFail UVFail Poor Photolysis? Use 365 nm (Not 254 nm) Shallow, open vessel CheckUV->UVFail BufferFail Carbene Quenched? Minimize distance to target Check for diazo isomer CheckBuffer->BufferFail Success Optimized Crosslinking Yield ConjFail->Success UVFail->Success BufferFail->Success

Decision tree for troubleshooting diazirine crosslinking workflows.

Phase 1: Pre-Crosslinking (Amine Conjugation) Failures

Before suspecting the photochemistry, you must validate that the diazirine was successfully attached to your bait molecule.

Q: I used an NHS-ester to attach the diazirine to my probe, but I see no downstream crosslinking. What went wrong? A: The primary amine on 2-(3-Methyl-3H-diazirin-3-yl)ethan-1-amine competes with water for the NHS-ester. Hydrolysis of the NHS-ester is a rapid competing reaction, especially if the pH drops below 7.0[1]. Furthermore, if your conjugation buffer contains primary amines (e.g., Tris or Glycine), they will irreversibly consume the NHS-ester, leaving your diazirine unconjugated[2].

  • The Causality: Without successful amine coupling, the photo-reactive diazirine is washed away during sample preparation, resulting in zero target capture.

  • The Fix: Perform the conjugation in an amine-free buffer (e.g., PBS or HEPES) at pH 7.5–8.5.

Phase 2: Photochemical Activation & Carbene Capture

Mechanism Diazirine Aliphatic Diazirine (Inactive) UV UV 365 nm Photolysis Diazirine->UV Carbene Singlet Carbene (Highly Reactive) UV->Carbene - N2 Diazo Diazo Isomer (Less Reactive) UV->Diazo Rearrangement (Side reaction) Target Target Protein (C-H, N-H, O-H) Carbene->Target Water H2O / Buffer Nucleophiles Carbene->Water Crosslink Covalent Crosslink (Successful Capture) Target->Crosslink Insertion Quenched Quenched Alcohol (Signal Loss) Water->Quenched Scavenging

Photolysis mechanism of aliphatic diazirines and competing quenching pathways.

Q: I am using a standard 254 nm UV crosslinker (e.g., for DNA), but my protein is degrading and crosslinking is 0%. Why? A: Diazirines require long-wave UV light for optimal activation, specifically between 345 nm and 365 nm [2]. Irradiation at 254 nm is highly destructive; it causes rapid photo-oxidation of aromatic amino acids, degrades DNA, and destroys the diazirine ring through non-productive pathways[1].

Q: I am using a 365 nm lamp, but my crosslinking yield is still <5%. Is the carbene failing to insert? A: Aliphatic diazirines (like the 3-methyl-3H-diazirine moiety) exhibit complex photochemistry. Upon UV irradiation, they generate a highly reactive singlet carbene. However, they are also prone to a competing photo-isomerization pathway that yields a linear diazo isomer [3]. This diazo intermediate is significantly less reactive than the carbene and often fails to crosslink under standard physiological conditions[4]. Additionally, if the carbene is generated but the target protein is not in intimate proximity (within 3–5 Å), the carbene will rapidly react with surrounding water molecules, forming an inert alcohol and permanently quenching the crosslinker.

Q: Does the physical setup of the UV irradiation matter? A: Absolutely. The intensity of UV light decreases logarithmically with distance. Using a low-wattage handheld lamp (e.g., 6W) or irradiating through thick plastic tubes (like 1.5 mL microcentrifuge tubes) blocks UV penetration[1].

Quantitative Parameters for Optimal Crosslinking

ParameterSub-optimal ConditionOptimal ConditionMechanistic Causality
UV Wavelength 254 nm345 – 365 nm254 nm causes protein photo-destruction and non-productive diazirine cleavage[1].
UV Power & Distance 6W lamp at >10 cm>15W lamp at 3–5 cmPhoton flux follows the inverse square law; insufficient flux fails to generate the carbene burst needed to outcompete water quenching[1].
Vessel Geometry Deep, closed tube (e.g., Eppendorf)Shallow, uncovered platePolypropylene and polystyrene absorb UV light. Depth limits photon penetration into the aqueous layer[1].
Buffer Composition High nucleophile content (DTT, Tris)PBS or HEPESNucleophiles rapidly scavenge the singlet carbene before it can insert into the target protein's C-H/N-H bonds.

Self-Validating Experimental Protocol

To ensure scientific trustworthiness, your workflow must be a self-validating system. Do not proceed to the next step without confirming the success of the previous one.

Step 1: Conjugation and LC-MS Validation
  • React 2-(3-Methyl-3H-diazirin-3-yl)ethan-1-amine (5-fold molar excess) with your NHS-ester functionalized bait in anhydrous DMSO/DMF, then dilute into PBS (pH 8.0).

  • Incubate for 2 hours at room temperature.

  • Validation Checkpoint: Analyze the reaction via LC-MS. Do not proceed to biological assays until the mass shift confirms the covalent attachment of the diazirine to your bait.

Step 2: Target Incubation
  • Incubate the validated diazirine-probe with your target protein/lysate in PBS (pH 7.4) for 30 minutes to allow equilibrium binding.

  • Control Requirement: Prepare a parallel "Competitor Control" containing a 50-fold excess of unmodified bait. This is required to validate specific vs. non-specific crosslinking[3].

Step 3: Photolysis (The Crosslinking Event)
  • Transfer the reaction mixtures to an uncovered, shallow 96-well glass-bottom plate or standard polystyrene plate (lids off).

  • Place the plate on an ice block to prevent thermal degradation of the proteins during irradiation.

  • Position a 365 nm UV lamp (minimum 15W) exactly 3–5 cm above the liquid surface[1].

  • Irradiate for 10–15 minutes. Note: Prolonged irradiation beyond 15 minutes rarely increases yield and may cause thermal damage.

Step 4: Downstream Analysis
  • Quench the reaction by adding standard SDS-PAGE loading buffer (containing Tris to scavenge any remaining reactive species).

  • Analyze via Western Blot or in-gel fluorescence. True crosslinking will appear as a higher-molecular-weight shifted band that disappears entirely in the Competitor Control.

References

  • Thermo Fisher Scientific. "Amine-Reactive Diazirine Crosslinkers".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEh-bDb5QIGZp3I1LD9bYxAonRP_SywF4DXWfnFeVAvol3d5EZIvpCJ4NdbvcGMnEOTqo9raH7YwIcrw9GY06FruVKy6tiNqDl0W1BaiYxj0ITXpq4-olOg0vc6z4sjvQZgCANN-DWPD8adeJFDithOmPcjWmZV2qesMKzUWlXi2Jf9l3l59qvUMVwbUBf3EmJss-9fjF4R98bSCaM=]
  • NIH PMC. "Target Identification by Diazirine Photo-Cross-linking and Click Chemistry".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE4F91CVVXiTFyXmsTho6Dvu4hZkFQmFAidADzUgf3Cl9ECmQncvocMMEjpOVmWZ0z_pDnKn_IoShN-76NbnjZrFKogr3DCn5N2Tf7fXcMhCIe7P7Vm8c3TAGX-c_E3Ia7TAndB-2EUrNFzGq0=]
  • Interchim. "Diazirine crosslinkers".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQES9qBx7W6DfbSys_-zkPSNxYxrBVfQa7_av_8NOlDxyvvPCzRbo6MJC7Mjhf80prckdhzqHePx8jbZvL-3vAHVkks_OymZbBHlO_CYv2gW6i8af7S8mOwPEOmTqG8bj_oc22Y=]
  • RSC Publishing. "Evaluation of fully-functionalized diazirine tags for chemical proteomic applications".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGazTnKnBsKdbbi4Xtn_RTEtj5JZ1YRy1ZKdKR6-HXs-5JOay8LNtLEvgT8ZsrHYqfe2Jo0YONyi8DWd9Bqrk8R_7m-6MFacmfztEoByUAIwzJFq317SQVc9BamF4et_iGyeOuByyZF93ZtNPp18EI8izAeQ3UsQmy0]

Sources

minimizing non-specific labeling with diazirine photo-crosslinkers

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Non-Specific Labeling

Welcome to the Advanced Applications Desk. I am Dr. Aris, Senior Application Scientist. You are likely here because your photo-affinity labeling (PAL) experiment yielded a "smear" on your Western blot or a list of 500 "hits" in your mass spec data.

The central challenge of diazirine chemistry is controlling the carbene . Upon UV activation, the diazirine generates a reactive carbene species that inserts into C-H, N-H, or O-H bonds within nanoseconds. If your probe is not tightly bound to its target at that exact moment, the carbene will label the solvent or, worse, random "bystander" proteins.

This guide provides the protocols and logic required to maximize the Signal-to-Noise (S/N) ratio in your experiments.

Module 1: Probe Chemistry & Selection

The First Line of Defense: Stability [1]

Not all diazirines are created equal. For high-specificity applications, the Trifluoromethyl Phenyl Diazirine (TPD) is the gold standard.

FeatureAliphatic DiazirineTrifluoromethyl Phenyl Diazirine (TPD)Impact on Specificity
Stability Low; prone to rearrangementHigh; chemically and thermally stableTPDs resist premature activation by ambient light.
Reactivity High; often forms diazo-isomersTuned; favors singlet carbene formationTPDs reduce "long-lived" intermediates that drift and label non-specifically [1].
Size SmallModerate (Aromatic ring +

)
TPDs are larger but provide necessary stability for complex lysates.
Wavelength ~350 nm~350-365 nmAllows use of longer wavelengths, sparing protein integrity.

The Mechanism of Specificity The diagram below illustrates why TPDs are preferred. The electron-withdrawing


 group stabilizes the intermediate, preventing the formation of long-lived diazo species that cause high background.

CarbeneLifecycle Diazirine Diazirine Probe (Bound to Target) UV UV Activation (365 nm) Diazirine->UV Carbene Singlet Carbene (Highly Reactive) UV->Carbene N2 Release Target Specific Insertion (C-H Bond of Target) Carbene->Target < 1 ns (Proximity Effect) Water Solvent Quenching (Reaction with H2O) Carbene->Water Scavenging (Desired) Nonspecific Non-Specific Labeling (Bystander Proteins) Carbene->Nonspecific Diffusion (Undesired)

Figure 1: The Carbene Lifecycle.[1] Specificity relies on the proximity effect: the carbene must react with the target faster than it diffuses to bystanders or is quenched by water.

Module 2: The Irradiation Protocol

The "Goldilocks" Zone for UV Exposure

A common error is over-irradiation. Users often blast samples for 20+ minutes to "ensure yield." This is detrimental. Prolonged UV exposure generates free radicals and heat, causing protein aggregation and non-specific crosslinking [2].

Optimized Protocol:

  • Sample State: Keep samples on ice (0-4°C) throughout irradiation. Heat accelerates diffusion, increasing off-target hits.

  • Wavelength: Use 365 nm (long-wave UV).

    • Avoid 254 nm or 302 nm: These wavelengths excite aromatic amino acids (Trp, Tyr) and DNA, leading to sample degradation and false positives [3].

  • Distance: Position the lamp 1–5 cm from the sample (if using a standard hand-held lamp like a UVP CL-1000 or similar).

  • Time Titration:

    • Perform a time-course (0, 1, 3, 5, 10 min).

    • Goal: The shortest time that yields a detectable signal. For high-affinity probes (

      
       < 100 nM), 1–5 minutes  is often sufficient [4].
      

The Scavenger Strategy: If background remains high, the buffer composition matters.

  • Tris Buffer: Contains primary amines. It can act as a mild scavenger for unbound carbenes.

  • BSA: Adding 0.1% BSA can soak up hydrophobic probes that aren't bound to the target, though this may interfere with downstream mass spec if not removed.

  • Water: The ultimate scavenger. The carbene-water reaction forms a hydroxy-label, effectively neutralizing the probe [1].

Module 3: Validation (The Competition Assay)

The Only Control That Matters

You cannot publish PAL data without a competition control. A "no-UV" control only proves the probe is stable; it does not prove binding specificity.

Protocol: Competition Assay

  • Pre-incubation:

    • Sample A (Experimental): Lysate + Probe (e.g., 1 µM).

    • Sample B (Control): Lysate + Excess Competitor (e.g., 100 µM of the unlabeled parent molecule) + Probe (1 µM).

    • Note: Incubate the competitor for 30 mins before adding the probe to block the active sites.

  • Equilibrium: Allow probe to bind (typically 30-60 mins at 4°C).

  • Irradiation: Expose both samples to UV (365 nm) simultaneously.

  • Analysis:

    • Result: The specific band/peak should disappear or be significantly reduced (>50%) in Sample B. If the signal remains strong in Sample B, the labeling is non-specific [5].

CompetitionWorkflow Start Protein Lysate Split Split Sample Start->Split Exp Experimental Arm: Add Probe (1x) Split->Exp Ctrl Control Arm: Add Competitor (100x) Then Probe (1x) Split->Ctrl Incubate Incubate 30-60 min (4°C) Exp->Incubate Ctrl->Incubate UV UV Crosslinking (365 nm, 5 min) Incubate->UV Click Click Chemistry (Add Reporter) UV->Click ResultExp Band Visible Click->ResultExp Specific Binding ResultCtrl Band Disappears Click->ResultCtrl Competition Validated

Figure 2: Competition Assay Workflow. The disappearance of the signal in the presence of excess competitor is the definitive proof of specific binding.

Module 4: Troubleshooting & FAQs

Q: I see a strong signal in my "No-UV" control. What happened? A: Your probe is thermally reactive or ambient light is too strong.

  • Cause: You may be using an aliphatic diazirine which is less stable, or your "dark" incubation wasn't dark enough.

  • Fix: Switch to a Trifluoromethyl Phenyl Diazirine (TPD).[1][2] Wrap all tubes in foil. Ensure your click-chemistry reagents (if used) are not generating background fluorescence.

Q: My Western blot shows a smear up the entire lane. A: This is "The Aggregation Effect."

  • Cause: Over-irradiation (too much energy) or probe concentration > 10 µM.

  • Fix: Reduce UV time to 1-3 minutes. Titrate probe concentration down (try 100 nM - 1 µM). High concentrations force non-specific hydrophobic interactions.

Q: I am doing Mass Spec (ABPP) and getting hundreds of hits. A: You need quantitative filtering (SILAC or TMT).

  • Strategy: Do not rely on spectral counting. Use "SILAC" (Stable Isotope Labeling by Amino acids in Cell culture).

    • Heavy: Competitor + Probe.

    • Light: Vehicle + Probe.

    • Filter: Only targets with a Light/Heavy ratio > 5 are considered specific [6].

Q: Can I use 302 nm UV lamps? A: Only if absolutely necessary.

  • Risk:[3] 302 nm is closer to the absorption max of proteins. You risk damaging the epitope recognized by your antibody or inducing protein-protein crosslinks that confuse data interpretation. Stick to 365 nm whenever possible.

References
  • Dubinsky, L., et al. (2012). "Examination of the effect of the trifluoromethyl substituent on the reactivity of diazirines." Bioorganic & Medicinal Chemistry Letters. Link

  • Gomes, A.F., et al. (2017). "Optimization of UV irradiation for photoaffinity labeling." Current Protocols in Chemical Biology. Link

  • Dorman, G., & Prestwich, G.D. (1994). "Benzophenone photophores in biochemistry." Biochemistry. (Discusses wavelength damage thresholds relevant to diazirines). Link

  • Mackinnon, A.L., & Taunton, J. (2009). "Target identification by diazirine photo-cross-linking and click chemistry." Current Protocols in Chemical Biology. Link

  • Parker, C.G., et al. (2017). "Ligand and Target Discovery by Fragment-Based Screening in Human Cells." Cell. (Demonstrates competition assays in complex lysates). Link

  • Ong, S.E., et al. (2002). "Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics." Molecular & Cellular Proteomics. Link

Sources

side reactions of diazirine-based probes and their prevention

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Diazirine Photoaffinity Probes Technical Support Center . As a Senior Application Scientist, I have designed this guide to help you troubleshoot, optimize, and validate your photo-crosslinking workflows.

Diazirines are among the most powerful photoaffinity labeling (PAL) tools available for target deconvolution and structural biology. However, their mechanistic complexity can lead to frustrating side reactions—such as high background labeling, probe precipitation, or protein degradation—if the experimental conditions are not strictly controlled.

Below, we will deconstruct the causality behind these side reactions, provide targeted troubleshooting FAQs, and outline a self-validating experimental protocol to ensure absolute confidence in your crosslinking data.

Part 1: The Mechanistic Root of Diazirine Side Reactions

To prevent side reactions, we must first understand the photochemical fate of a diazirine probe. Upon irradiation with long-wave UV light (typically 350–365 nm), the diazirine ring cleaves to release nitrogen gas, generating a highly reactive singlet carbene. However, this is not the only pathway. Approximately 30% of the diazirine population undergoes photoisomerization to form a linear diazo intermediate[1].

G Diazirine Diazirine Probe UV UV Light (350-365 nm) Diazirine->UV Carbene Singlet Carbene (Highly Reactive) UV->Carbene Photolysis (~70%) Diazo Diazo Isomer (Long-lived) UV->Diazo Photoisomerization (~30%) Target Target Protein (Covalent Adduct) Carbene->Target Insertion (C-H, N-H, O-H) Water Water Quenching (Alcohol Byproduct) Carbene->Water Solvent Quenching Diazo->Carbene Further UV Irradiation OffTarget Off-Target Alkylation (Carboxylates) Diazo->OffTarget Dark Reaction

Fig 1: Photochemical pathways of diazirines showing target capture vs. side reactions.

While the singlet carbene has a nanosecond half-life and inserts instantly into nearby bonds, the diazo intermediate is long-lived. If not properly managed, this diazo species acts as a strong electrophile in the dark, leading to the most common source of false-positive crosslinking[2][3].

Part 2: Troubleshooting Guide & FAQs

Q1: Why am I seeing massive off-target background labeling, even in my negative controls? Causality: You are likely observing "dark alkylation" driven by the diazo intermediate. Because diazo compounds are relatively stable, they diffuse away from the initial binding site and act as alkylating agents, preferentially attacking nucleophilic carboxylic acid residues (glutamate and aspartate) on non-interacting background proteins[3][4]. Prevention:

  • Probe Redesign: Switch from simple aliphatic dialkyldiazirines to 3-trifluoromethyl-3-phenyldiazirine (TPD) derivatives. The electron-withdrawing CF

    
     group and the phenyl ring electronically stabilize the diazo isomer, drastically reducing its electrophilic reactivity in the dark and preventing Wolff rearrangements[2][5]. Alternatively, newer cyclobutanediazirines bypass the diazo pathway almost entirely[6].
    
  • Wash Steps: If labeling in live cells or lysates, perform stringent wash steps after probe incubation but before UV irradiation to remove unbound probe.

Q2: My crosslinking efficiency is extremely low, and mass spec shows my probe is mostly modified by water. How do I fix this? Causality: Carbenes are highly electrophilic and react at diffusion-controlled rates. If the probe is not tightly sequestered in a hydrophobic protein pocket, the carbene will be rapidly quenched by the surrounding aqueous solvent, forming an inert alcohol[1]. Furthermore, if you are using heterobifunctional NHS-diazirine crosslinkers (e.g., SDA) and your buffer contains primary amines, the NHS ester will be hydrolyzed before it attaches to your bait protein[7][8]. Prevention:

  • Buffer Optimization: Strictly avoid Tris, glycine, or high concentrations of nucleophiles during the initial NHS-coupling phase. Use amine-free buffers like PBS (pH 7.4) or 20 mM HEPES[7][8].

  • Proximity: Ensure interacting partners are at concentrations well above their K

    
    . Carbene insertion requires sub-nanometer proximity.
    

Q3: The proteins are aggregating and degrading during the UV irradiation step. What is going wrong? Causality: Using UV light below 300 nm causes direct photolysis of aromatic amino acids (tryptophan, tyrosine), leading to radical propagation, protein denaturation, and non-specific aggregation[7][9]. Prolonged irradiation also causes localized thermal damage. Prevention: Use a UV lamp with a strict 345–365 nm emission peak and ensure filters are in place to block <300 nm light[7]. Irradiate samples in shallow, uncovered vessels on ice, and rotate the sample to ensure even exposure[7][10].

Q4: My NHS-diazirine crosslinker is precipitating as soon as I add it to the protein mixture. Causality: Non-sulfonated NHS-diazirines (like SDA, LC-SDA) are highly hydrophobic. Adding them directly to aqueous buffers at concentrations >5 mM causes immediate precipitation, sequestering the probe away from the protein[8]. Prevention: Dissolve the crosslinker in anhydrous DMSO or DMF first to create a concentrated stock (e.g., 10 mM). Add this stock to your aqueous protein solution such that the final organic solvent concentration remains <10% (ideally 1-5% to prevent protein denaturation)[7][8]. If precipitation persists, switch to a water-soluble Sulfo-NHS-diazirine (e.g., Sulfo-SDA)[8].

Part 3: Quantitative Data: Probe Architecture Comparison

To aid in probe selection, the following table summarizes the side-reaction profiles of standard diazirine architectures based on current kinetic data.

Probe ArchitectureCarbene Half-lifeDiazo Isomerization YieldDark Alkylation RiskPrimary Application
Aliphatic Dialkyldiazirine ~1-10 nsHigh (~30-50%)High (reacts with carboxylates)Bioorthogonal tagging, lipid probes
3-Trifluoromethyl-3-phenyldiazirine (TPD) ~1 nsModerate (~30%)Low (diazo is electronically stabilized)Drug-target deconvolution, standard PAL
Cyclobutanediazirine ~1 nsLow (<5%)Very Low (carbene pathway dominates)Specialized low-background cellular tagging

Part 4: Validated Experimental Protocol (In Vitro SDA Crosslinking)

This protocol utilizes a heterobifunctional NHS-diazirine (SDA) to crosslink a known "Bait" protein to a "Prey" protein. It is designed as a self-validating system : the mandatory desalting step ensures that only covalently attached diazirines are carried into the UV phase, eliminating free-probe background artifacts.

Workflow Step1 1. Dissolve SDA in Anhydrous DMSO Step2 2. Incubate with Bait Protein in Amine-Free Buffer (PBS) Step1->Step2 Step3 3. Quench with Tris-HCl & Desalt (Crucial) Step2->Step3 Step4 4. Add Prey Protein & Equilibrate Step3->Step4 Step5 5. UV Irradiation (365 nm) on Ice (10-15 min) Step4->Step5 Step6 6. SDS-PAGE / LC-MS/MS Analysis Step5->Step6

Fig 2: Validated step-by-step workflow for heterobifunctional NHS-diazirine crosslinking.

Phase 1: Bait Protein Derivatization (Perform in the Dark)
  • Preparation: Prepare 1 mg/mL of Bait Protein in PBS (pH 7.4). Causality check: Ensure absolutely no Tris or Glycine is present, as primary amines will irreversibly quench the NHS ester[7][8].

  • Probe Solubilization: Dissolve SDA in anhydrous DMSO to a 10 mM stock concentration immediately before use[8].

  • Acylation: Add the SDA stock to the Bait Protein at a 10-to-20-fold molar excess. Ensure the final DMSO concentration is ≤5%. Incubate for 30 minutes at room temperature[8].

  • Quenching: Stop the NHS reaction by adding 1 M Tris-HCl (pH 7.5) to a final concentration of 50 mM. Incubate for 15 minutes[8][10].

  • Desalting (Self-Validation Step): Pass the mixture through a Zeba spin desalting column (or dialyze) to remove all quenched and unreacted SDA[8]. Validation: By measuring the absorbance of the desalted protein at 350 nm (diazirine peak) vs 280 nm (protein peak), you can mathematically confirm the exact molar ratio of probe incorporated before proceeding.

Phase 2: Complex Formation & Photo-Crosslinking
  • Equilibration: Mix the SDA-derivatized Bait Protein with your Prey Protein. Incubate for 30 minutes to reach binding equilibrium.

  • Thermal Control: Transfer the mixture to a shallow, uncovered 96-well plate or microfuge tube resting on a bed of ice.

  • Irradiation: Irradiate the sample using a 365 nm UV crosslinker lamp (e.g., 100W, positioned ~5 cm above the sample) for 10 to 15 minutes[8][10].

  • Analysis: Analyze the crosslinked species via SDS-PAGE (look for a higher molecular weight shifted band) or proceed to trypsin digestion for LC-MS/MS mapping.

References

  • Tomohiro, T. et al. "DIAZIRINE-BASED MULTIFUNCTIONAL PHOTO-PROBES FOR AFFINITY-BASED ELUCIDATION OF PROTEIN-LIGAND INTERACTION." Semantic Scholar. Available at: 2

  • "Diazirine crosslinkers." Interchim. Available at: 7

  • "Photoaffinity labeling in target- and binding-site identification." PMC (NIH). Available at: 1

  • "A Researcher's Guide to In Vivo Protein Crosslinking: Exploring Alternatives to DSS." Benchchem. Available at: 10

  • "Current advances of carbene-mediated photoaffinity labeling in medicinal chemistry." PMC (NIH). Available at: 5

  • "Probing the Mechanism of Photoaffinity Labeling by Dialkyldiazirines through Bioorthogonal Capture of Diazoalkanes." PMC (NIH). Available at: 3

  • "Mechanistic differences between linear vs. spirocyclic dialkyldiazirine probes for photoaffinity labeling." RSC Publishing. Available at: 6

  • "Amine-Reactive Diazirine Crosslinkers." Thermo Fisher Scientific. Available at: 8

  • "PXD048452 - Deciphering Diazirine Reaction Mechanism." OmicsDI. Available at: 4

  • "Photolytic Labeling and Its Applications in Protein Drug Discovery and Development." PMC (NIH). Available at: 9

Sources

improving the yield of photoaffinity labeling with 2-(3-Methyl-3H-diazirin-3-yl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Product Focus: 2-(3-Methyl-3H-diazirin-3-yl)ethan-1-amine (Aliphatic Diazirine Linker) Target Application: Ligand-Receptor Mapping, Target Identification, and Interactome Profiling.

Core Concept: The "Minimalist" Advantage & The Yield Paradox

You have chosen 2-(3-Methyl-3H-diazirin-3-yl)ethan-1-amine for its compact size.[1] Unlike bulky trifluoromethyl-phenyl-diazirines (TFPDs), this aliphatic linker minimizes steric clash, allowing your pharmacophore to bind its target with near-native affinity.

The Paradox: While binding is often better, the labeling yield of aliphatic diazirines is historically lower (often <5%) compared to TFPDs. This is driven by two factors:

  • Water Scavenging: The generated carbene is highly reactive and is often quenched by solvent water molecules before it can insert into the protein.

  • The Diazo Isomer Trap: Upon irradiation, aliphatic diazirines frequently isomerize into a linear diazo species rather than ejecting

    
     to form the carbene immediately. This diazo species is long-lived and reacts preferentially with acidic residues (Asp/Glu), leading to high background and low specific signal.
    

This guide provides the protocols to overcome these specific limitations.

Mechanism of Action & Failure Points

The following diagram illustrates the critical bifurcation point where your experiment succeeds or fails.

DiazirineMechanism Probe Diazirine Probe (Bound to Protein) Excited Excited State (hv ~365nm) Probe->Excited UV Irradiation Carbene Singlet Carbene (Highly Reactive) Excited->Carbene N2 Loss (Fast) Diazo Linear Diazo Isomer (Long-lived Electrophile) Excited->Diazo Isomerization (Common in Aliphatic) Specific C-H/X-H Insertion (Specific Labeling) Carbene->Specific Proximity (<5Å) Water O-H Insertion (Water) (Quenched/No Signal) Carbene->Water Solvent Exposure Diazo->Carbene Secondary Photolysis (Requires High Intensity/Dual Wave) Background Nu- Attack (Asp/Glu) (Non-Specific Background) Diazo->Background Slow Reaction

Caption: The "Diazo Trap" (grey path) competes with carbene formation. Aliphatic diazirines are prone to this isomerization, reducing yield unless secondary photolysis occurs.

Protocol Optimization Modules

Module A: Conjugation (Chemistry)

This reagent is a building block. If you do not conjugate it correctly, you are irradiating a free amine that will not bind your target.

The Challenge: The primary amine on the linker is nucleophilic, but the diazirine ring is sensitive to acid and extreme heat.

  • Recommendation: Use HATU/DIPEA coupling at pH 8.0 for attaching to carboxylic acid ligands.

  • Critical Check: Avoid acidic deprotection steps (like high % TFA) after the diazirine is attached. If your synthesis requires TFA deprotection of other groups, attach the diazirine linker last .

Module B: Photolysis Conditions (Physics)

The standard "handheld UV lamp" is often insufficient for aliphatic diazirines.

ParameterStandard Protocol (Risk of Failure)Optimized Protocol (High Yield)
Wavelength 254 nm (Destroys protein) or 365 nm (Low intensity)365 nm High-Power LED (e.g., >500 mW/cm²)
Irradiation Time 10–30 minutesFlash Photolysis (1–60 seconds)
Temperature Room Temperature (Heating risk)4°C (On Ice) to stabilize protein structure
Vessel Polystyrene plates (Absorbs UV)Borosilicate Glass or Quartz vials

The "Dual-Wavelength" Trick: Recent data suggests that the linear diazo isomer (the "trap") absorbs light at slightly longer wavelengths (~380–400 nm).

  • Pro Tip: If using a tunable source, a brief pulse at 365 nm followed by or concurrent with 395-405 nm can drive the "stuck" diazo species back into the carbene pathway, increasing labeling efficiency.

Module C: Sample Environment (Biochemistry)

1. Concentration vs. Affinity (


): 
The carbene lifetime is nanoseconds. If the probe is not bound at the moment of photolysis, it will react with water.
  • Rule of Thumb: Probe concentration should be 10× the

    
      (dissociation constant) to ensure >90% receptor occupancy.
    
  • Example: If

    
    , use 
    
    
    
    probe.

2. Buffer Interference:

  • Avoid: High concentrations of TRIS or buffers with high nucleophilicity if you suspect diazo formation, as they will scavenge the electrophile.

  • Preferred: HEPES or Phosphate (PBS) at pH 7.4.

Troubleshooting Guide (FAQ)

Issue 1: "I see absolutely no labeling on my Western Blot/Gel."

Diagnosis: The probe likely never bound the protein, or the carbene was quenched by water.

  • Step 1 (Chemistry Check): Verify the probe mass via LC-MS. Did the diazirine ring survive synthesis? (Look for mass -28 Da, indicating

    
     loss prior to experiment).
    
  • Step 2 (Occupancy): Increase probe concentration. If your ligand has low affinity (

    
    ), PAL is extremely difficult because the "residence time" is too short.
    
  • Step 3 (Detection): Are you using a Click-chemistry handle (e.g., alkyne)? Ensure your Click reaction (CuAAC) is working by using a positive control (biotin-alkyne + reporter azide).

Issue 2: "I see labeling, but it's everywhere (High Background)."

Diagnosis: This is the "Diazo Isomer" problem. The probe isomerized to a long-lived electrophile that drifted out of the binding pocket and reacted randomly with surface residues.

  • Solution A: Use "Flash Photolysis" . High-intensity light (LED arrays) generates carbenes faster than the slow diazo-isomerization pathway can dominate.

  • Solution B: Add a Scavenger . Include 5–10 mM Methionine or Glutathione in the buffer. These will rapidly quench free-floating carbenes/diazo species in the solvent but won't affect the probe bound deep in the pocket.

Issue 3: "My protein precipitates during irradiation."

Diagnosis: UV-induced heating or aggregation.

  • Fix: Keep samples on ice. Use a pulsed irradiation sequence (e.g., 10 seconds ON, 30 seconds OFF) to dissipate heat.

Experimental Workflow Diagram

Workflow cluster_prep Preparation cluster_photo Photolysis cluster_analysis Analysis Step1 Conjugate Linker to Ligand (Avoid Acidic Workup) Step2 Equilibrate with Protein (Conc > 5x Kd, 30 min, 4°C) Step1->Step2 Step3 Irradiate @ 365nm (Glass Vial, On Ice) Step2->Step3 Step4 Optional: 2nd Pulse @ 400nm (Clear Diazo Isomer) Step3->Step4 If Yield Low Step5 Click Chemistry (if applicable) (CuAAC with Biotin-Azide) Step3->Step5 Step4->Step5 Step6 SDS-PAGE / Mass Spec Step5->Step6

Caption: Step-by-step workflow emphasizing the equilibration and optional secondary photolysis steps.

References

  • Dubinsky, L., et al. (2012). "Examination of the effect of the diazirine substituents on the photoaffinity labeling efficiency." Bioorganic & Medicinal Chemistry. Link

  • West, A. V., & Muncipinto, G. (2021). "Labeling Preferences of Diazirines with Protein Biomolecules." Journal of the American Chemical Society. Link

  • Baran, M. J., et al. (2025).[2] "Optimal Wavelengths and Solvents to Modulate Diazirine Kinetics." ACS Applied Polymer Materials. (Demonstrates the dual-wavelength strategy). Link

  • Hashimoto, M., & Hatanaka, Y. (2008). "Recent progress in diazirine-based photoaffinity labeling." European Journal of Organic Chemistry. Link

Sources

Technical Support Center: Dealing with Diazo Isomer Formation in Diazirine Crosslinking

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for diazirine-based photo-crosslinking. This resource is designed to provide in-depth guidance on a common challenge encountered during photoaffinity labeling (PAL) experiments: the formation of diazo isomers. As your dedicated Senior Application Scientist, my goal is to equip you with the expert knowledge and practical troubleshooting strategies to ensure the success and integrity of your crosslinking studies.

I. Frequently Asked Questions (FAQs)

This section addresses the fundamental concepts surrounding diazo isomer formation.

Q1: What is a diazo isomer, and why is it a concern in my crosslinking experiment?

A: A diazo isomer is a linear structural isomer of the cyclic diazirine photoreactive group.[1] Upon activation with UV light (typically ~350-380 nm), a portion of the diazirine molecules, instead of directly forming the desired highly reactive carbene, will rearrange to form this diazo intermediate.[2][3]

This is a significant concern for two primary reasons:

  • Altered Reactivity and Specificity: The linear diazo compound is not the intended reactive species. While it can still lead to covalent labeling, its reaction mechanism and target preference differ from the carbene.[4] Aliphatic diazo compounds are prone to protonation, forming diazonium species that act as alkylating agents, preferentially reacting with acidic residues like aspartic and glutamic acid.[4][5] This can lead to a biased or "pseudo-carbene" labeling profile, complicating the interpretation of your results.[3][6]

  • Delayed and Non-Specific Labeling: Diazo intermediates can be relatively long-lived compared to the nanosecond lifetime of carbenes.[7][8] This extended lifetime increases the probability of the probe diffusing away from the primary binding site, leading to non-specific labeling of off-target proteins.[9]

Q2: How does the structure of my diazirine probe affect diazo formation?

A: The structure of the diazirine-containing molecule plays a crucial role in the propensity for diazo isomer formation.

  • Alkyl vs. Aryl Diazirines: Aliphatic (alkyl) diazirines are generally more prone to forming reactive diazo intermediates upon photolysis.[4][7] Aryl diazirines, particularly those with electron-withdrawing groups like trifluoromethyl (e.g., 3-trifluoromethyl-3-phenyldiazirine), are more stable and tend to favor direct carbene formation, reducing the formation and reactivity of the diazo isomer.[7][10]

  • Steric Hindrance: Introducing steric bulk near the diazirine ring, such as in a cyclobutane-fused diazirine (e.g., PALBOX), can disfavor the formation of the diazo intermediate.[11]

Q3: Can experimental conditions influence the amount of diazo isomer formed?

A: Yes, the conditions of your photoactivation step are critical. The wavelength of the UV light used is a key factor. While diazirines are activated around 350-365 nm, the resulting diazo isomer can also be photolysed to a carbene, but this typically requires a shorter wavelength (e.g., <315 nm).[2][12] Using a broad-spectrum UV source may therefore help to consume the unwanted diazo intermediate. Conversely, filtering the light to a narrower range (e.g., 320-400 nm) can sometimes increase the reactivity of the diazo intermediate.[13]

Q4: Is the diazo isomer always an undesirable byproduct?

A: While generally considered a source of non-specific labeling, the pH-dependent reactivity of the alkyl diazo intermediate with acidic residues has been systematically evaluated.[6] This property can be exploited in certain experimental designs, for instance, to preferentially label proteins in acidic environments like those embedded in membranes.[13] However, for most standard photoaffinity labeling experiments aiming to map direct binding interactions, minimizing its contribution is essential for data accuracy.

II. Troubleshooting Guide

This guide provides solutions to specific problems you might encounter related to diazo isomer formation.

Problem 1: My mass spectrometry results show unexpected or non-specific crosslinks, particularly to acidic residues.
  • Underlying Cause: This is a classic sign that your labeling is being driven, at least in part, by the diazo isomer intermediate.[4][8] The diazoalkane formed from an alkyl diazirine can be protonated, creating a reactive diazonium species that preferentially esterifies the carboxylic acid side chains of aspartate and glutamate.[5]

  • Troubleshooting Steps:

    • Review Your Probe Design: If you are using an alkyl diazirine, the potential for diazo-mediated labeling is significant. For future experiments, consider switching to an aryl-trifluoromethyl diazirine, which is less prone to this side reaction.[4][7]

    • Conduct a Competition Experiment: To validate the specificity of your observed crosslinks, perform the labeling experiment in the presence of a large excess of a non-photoreactive competitor molecule.[9] True binding site interactions should be competed away, while non-specific labeling from the diazo intermediate will likely remain.

    • Optimize Irradiation Conditions: Experiment with different UV light sources and exposure times. Shorter, more intense irradiation may favor the desired carbene pathway.

Problem 2: I observe a yellow color developing in my sample upon UV irradiation.
  • Underlying Cause: The formation of a diazoalkane intermediate can often be visually detected by the appearance of a yellow color.[10]

  • Troubleshooting Steps:

    • Spectroscopic Analysis: You can monitor the formation of the diazo isomer using UV-Vis spectroscopy, as it will have a different absorption spectrum than the parent diazirine.

    • Limit Broad Wavelength Activation: Using a light source with a broader wavelength range can sometimes help limit the accumulation of the yellow-inducing diazo intermediate.[10]

    • Chemical Trapping: For advanced mechanistic studies, it's possible to include a "trapping" agent in the reaction that specifically reacts with the diazo isomer. For example, strained cycloalkynes can intercept diazo compounds via cycloaddition, providing a way to quantify their formation.[5]

Problem 3: My crosslinking efficiency is low, and I suspect the probe is being consumed by side reactions.
  • Underlying Cause: The isomerization to the diazo compound is a parallel, and often unproductive, pathway to carbene formation. If this isomerization is highly favorable for your specific probe and conditions, it will reduce the quantum yield of the desired carbene, thus lowering your crosslinking efficiency.

  • Troubleshooting Steps:

    • Probe Stability Check: Before your main experiment, assess the stability of your diazirine probe under ambient light. Some diazirines, particularly certain heteroaromatic derivatives, show improved stability over conventional ones.[14]

    • Solvent Choice: The polarity of the solvent can influence the rates of diazirine depletion and the ratio of carbene to diazo formation.[10] While complex, it's a parameter that can be optimized.

    • Use a Heterobifunctional Crosslinker: To improve efficiency, consider using a heterobifunctional crosslinker with both a specific reactive group (like an NHS-ester) and a diazirine.[8] You first react the specific group to your protein of interest, purify it, and then photo-activate the diazirine to capture interacting partners. This ensures the photoreactive group is localized where you need it.

III. Experimental Protocols & Data

Protocol: Spectroscopic Monitoring of Diazo Isomer Formation

This protocol allows for the qualitative or quantitative assessment of diazo isomer formation during a photolysis experiment.

  • Prepare the Sample: Dissolve the diazirine-containing probe in a suitable solvent (e.g., methanol, DMSO) in a UV-transparent cuvette to a concentration that gives a clear absorbance signal for the diazirine (typically in the 350-380 nm range).

  • Acquire Baseline Spectrum: Record the initial UV-Vis absorbance spectrum of the solution before irradiation.

  • Irradiate the Sample: Place the cuvette in front of your UV lamp (e.g., 365 nm).

  • Monitor Spectral Changes: At set time intervals (e.g., every 1-5 minutes), briefly remove the cuvette and record a new UV-Vis spectrum.

  • Analyze the Data: Observe the decrease in the diazirine absorbance peak and the potential appearance of a new absorbance band corresponding to the diazo isomer. The specific λmax for the diazo isomer will depend on its structure. This allows you to monitor the kinetics of both diazirine depletion and diazo formation.

Data Summary: Key Properties of Diazirines and Diazo Isomers
PropertyDiazirineDiazo Isomer
Structure Cyclic (3-membered ring)Linear
Primary Reactive Species CarbeneDiazonium (after protonation)
Reactivity Highly reactive, non-specific C-H/X-H insertion[15]Preferential reaction with acidic residues (Asp, Glu)[4]
Lifetime of Intermediate Nanoseconds[8]Can be significantly longer[7]
Appearance in Solution ColorlessOften yellow[10]
UV λmax ~350-380 nm[3]Varies, can be photolysed at shorter wavelengths (<315 nm)[2]

IV. Visualizing the Reaction Pathway

The following diagram illustrates the photochemical activation of a diazirine and the competing pathways of carbene generation and diazo isomer formation.

Diazirine_Pathway cluster_start Initial State cluster_excited Photo-Excitation cluster_products Reaction Intermediates cluster_final Final Products Diazirine Diazirine (S0) Diazirine_S1 Excited Diazirine (S1) Diazirine->Diazirine_S1 UV Light (hν) ~365 nm Carbene Reactive Carbene + N2 Diazirine_S1->Carbene Pathway 1 (Desired) Diazo Diazo Isomer Diazirine_S1->Diazo Pathway 2 (Isomerization) Crosslink Desired Crosslink (C-H Insertion) Carbene->Crosslink Reaction with Protein Side_Product Side Product (e.g., Esterification) Diazo->Side_Product Reaction with Acidic Residues

Caption: Competing photochemical pathways of diazirine activation.

V. References

  • Bonneau, R., & Liu, M. T. (1996). Valence Isomerization Between Diazo Compounds and Diazirines. ChemInform, 27(35).

  • Bogdanova, A., & Popik, V. V. (2012). Wavelength-Dependent Photochemistry of Diazo Meldrum's Acid and Its Spirocyclic Isomer, Diazirino Meldrum's Acid: Wolff Rearrangement versus Isomerization. Scilit.

  • Voigt, E., & Meier, H. (1975). Reversible photochemical valence isomerization between α-diazo-ketones and α-keto-diazirines. Journal of the Chemical Society, Chemical Communications, (16), 671.

  • Protein Structure Mapping: Unveiling the Mechanism of Diazirine Photo-reactions. (2024). Nature Communications.

  • Development of Diazirine-based crosslinking agents for covalently linking protein. (n.d.).

  • Martín, F., & Valentini, A. (2021). Photochemistry of 1-Phenyl-1-diazopropane and Its Diazirine Isomer: A CASSCF and MS-CASPT2 Study. Molecules, 26(11), 3236.

  • Kumar, V., et al. (2023). Heteroaromatic Diazirines Are Essential Building Blocks for Material and Medicinal Chemistry. Molecules, 28(3), 1438.

  • Lowe, G., & Parker, J. (1971). Photochemical isomerisation of some diazo-compounds into diazirines. Journal of the Chemical Society D: Chemical Communications, (21), 1135.

  • Design and synthesis of cysteine-specific labels for photo-crosslinking studies. (2019). RSC Advances.

  • Zhang, T., & Ondrus, A. E. (2021). Structure, Bonding, and Photoaffinity Labeling Applications of Dialkyldiazirines. Synlett, 32(11), 1053-1059.

  • MacKinnon, A. L., et al. (2013). Target Identification by Diazirine Photo-Cross-linking and Click Chemistry. Journal of Visualized Experiments, (75), e50349.

  • Paramelle, D., et al. (2013). Photo-induced covalent cross-linking for the analysis of biomolecular interactions. Chemical Society Reviews, 42(8), 3416-3430.

  • Sample-based Quantum Diagonalization Methods for Modeling the Photochemistry of Diazirine and Diazo Compounds. (2025). arXiv.org.

  • George, D. E., et al. (2025). Short and High-Yielding Synthesis of a Minimalist Diazirine–Alkyne Photo-Cross-Linker and Photoaffinity Labeling Derivatives. ACS Omega.

  • Yuanqi, L. (2021). Photoaffinity Labeling Preferences of Diazirines. INOUE RESEARCH GROUP.

  • Synthesis and Reactivity of Diazirine-Containing Polymers via Controlled Radical Polymerization. (2024). Macromolecules.

  • West, A. V. (2023). Systematic evaluation and tuning of diazirine chemistry used in photoaffinity labeling. Harvard DASH.

  • Merits of Diazirine Photo-Immobilization for Target Profiling of Natural Products and Cofactors. (2022). ChemBioChem.

  • Diazirine Derivatives: Tools for Advanced Photoaffinity Labeling (PAL). (2025). Life Chemicals.

  • Light sources and conditions for photoactivation of aryl azide crosslinking and labeling reagents. (n.d.). Thermo Fisher Scientific.

  • The Versatility of Diazirines: Properties, Synthetic and Modern Applications. (2025). Angewandte Chemie International Edition.

  • Roy, S. S., et al. (2018). Unlocking a Diazirine Long-Lived Nuclear Singlet State via Photochemistry: NMR Detection and Lifetime of an Unstabilized Diazo-Compound. Journal of the American Chemical Society, 140(48), 16454-16462.

  • O'Reilly, F. J., & Rappsilber, J. (2018). Photo-crosslinkers boost structural information from crosslinking mass spectrometry. Essays in Biochemistry, 62(1), 139-148.

  • West, A. V., et al. (2021). Labeling preferences of diazirines with protein biomolecules. Journal of the American Chemical Society, 143(17), 6691-6699.

  • Tomohiro, T. (2014). DIAZIRINE-BASED MULTIFUNCTIONAL PHOTO-PROBES FOR AFFINITY-BASED ELUCIDATION OF PROTEIN-LIGAND INTERACTION. Semantic Scholar.

  • Roy, S. S., et al. (2018). Unlocking a Diazirine Long-Lived Nuclear Singlet State via Photochemistry: NMR Detection and Lifetime of an Unstabilized Diazo-Compound. Journal of the American Chemical Society.

  • West, A. V., et al. (2024). Design and Evaluation of a Cyclobutane Diazirine Alkyne Tag for Photoaffinity Labeling in Cells. Journal of the American Chemical Society.

  • Halloran, M. W., & Lumb, J.-P. (2020). Probing the Mechanism of Photoaffinity Labeling by Dialkyldiazirines through Bioorthogonal Capture of Diazoalkanes. Journal of the American Chemical Society, 142(51), 21476-21484.

  • Chemical cross-linking with a diazirine photoactivatable cross-linker investigated by MALDI- and ESI-MS/MS. (2025). ResearchGate.

  • West, A. V., et al. (2021). Labeling Preferences of Diazirines with Protein Biomolecules. ChemRxiv.

  • Photo-activated dynamic isomerization induced large density changes in liquid crystal polymers: A molecular dynamics study. (2024). AIP Publishing.

Sources

best practices for handling and storing 2-(3-Methyl-3H-diazirin-3-yl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 2-(3-Methyl-3H-diazirin-3-yl)ethan-1-amine and its related salts (e.g., hydrochloride). This document is designed for researchers, scientists, and drug development professionals who utilize this versatile photo-crosslinking agent in their experiments. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to optimize your experiments and troubleshoot effectively.

Introduction: Understanding Your Reagent

2-(3-Methyl-3H-diazirin-3-yl)ethan-1-amine is a trifunctional chemical tool widely used in chemical biology and drug discovery. It features:

  • A photoactivatable diazirine ring : A small, stable three-membered ring that, upon irradiation with UV light, extrudes nitrogen gas (N₂) to form a highly reactive carbene intermediate.

  • An amine handle : A primary amine group that allows for straightforward conjugation to molecules of interest (e.g., ligands, inhibitors, pharmacophores) via standard amide bond formation or other amine-reactive chemistries.

  • An ethyl spacer : Provides flexibility and distance between the conjugated molecule and the reactive group.

Diazirines are often preferred over other photo-crosslinkers like benzophenones or aryl azides due to their small size, which minimizes perturbation of the conjugated molecule's biological activity. They also require a longer wavelength of UV light for activation (typically ~350-365 nm), reducing the risk of damage to sensitive biological macromolecules.[1][2] The generated carbene is highly reactive and can insert into a wide range of C-H, N-H, and O-H bonds in its immediate vicinity, making it an excellent tool for covalently capturing binding partners in photoaffinity labeling (PAL) experiments.[1][3]

Section 1: Critical Safety & Handling Protocols

Safe and effective handling is paramount when working with any chemical reagent. Diazirines, while generally more stable than their linear diazo isomers, require careful attention.

Q1: What are the primary hazards associated with 2-(3-Methyl-3H-diazirin-3-yl)ethan-1-amine?

While specific toxicity data for this exact compound is limited, related diazirine compounds and amines present known hazards. The primary concerns are skin and eye irritation.[4] Some amine compounds can be corrosive.[5] It is crucial to consult the Safety Data Sheet (SDS) provided by your supplier for specific hazard information.[4][6]

Q2: What Personal Protective Equipment (PPE) should I wear when handling this compound?

At a minimum, the following PPE is required:

  • Eye Protection : Safety glasses with side shields or chemical splash goggles.

  • Hand Protection : Compatible, chemical-resistant gloves (e.g., nitrile). Always inspect gloves before use.

  • Body Protection : A standard laboratory coat.

  • Respiratory Protection : Handling should be performed in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any vapors or aerosols.[6]

Q3: How should I handle spills?

For small spills, absorb the material with an inert, non-combustible material (e.g., vermiculite, sand). Sweep up the absorbed material and place it into a suitable, sealed container for disposal.[4] Ensure the area is well-ventilated. Do not let the product enter drains.[6]

Section 2: Storage and Stability: Preserving Reagent Integrity

The diazirine moiety is sensitive to its environment. Proper storage is critical to prevent degradation and ensure experimental reproducibility.

Parameter Recommended Condition Rationale
Temperature -20°C[7][8]Low temperatures minimize thermal decomposition pathways and preserve the strained diazirine ring.
Light Protect from light (store in an amber vial or wrap in foil)[8]The diazirine group is photolabile and will decompose upon exposure to UV light, including ambient lab light over time.
Atmosphere Store under an inert atmosphere (e.g., Argon, Nitrogen)[9]While generally stable, an inert atmosphere prevents potential oxidative degradation of the amine or other sensitive parts of a conjugated probe.
Moisture Keep container tightly sealed in a dry place[7][10]Amines can be hygroscopic. Moisture can lead to hydrolysis or side reactions. Storing in a desiccator is recommended.

Q4: My compound arrived at room temperature. Is it still viable?

Shipping at ambient temperature for short durations is common and generally acceptable for this compound and its hydrochloride salt.[7][8] However, upon receipt, it must be immediately transferred to the recommended long-term storage condition of -20°C to ensure its stability and efficacy.

Q5: I've conjugated the diazirine to my molecule of interest. How should I store the final probe?

The storage conditions for your final probe should be dictated by the most sensitive component. In most cases, storing the final conjugate under the same conditions as the parent diazirine reagent (-20°C, protected from light, under inert gas) is the best practice. If your conjugated molecule (e.g., a peptide or small molecule) has different stability requirements, you may need to perform stability tests to find the optimal storage condition.

Section 3: Core Application Workflow: Photoaffinity Labeling (PAL)

The primary use of 2-(3-Methyl-3H-diazirin-3-yl)ethan-1-amine is as a building block for creating photoaffinity probes. The general workflow is outlined below.

PAL_Workflow cluster_prep Probe Preparation cluster_exp Biological Experiment cluster_analysis Downstream Analysis conjugation 1. Conjugation (Amide Coupling) purification 2. Purification & QC (HPLC, MS) conjugation->purification Crude Product incubation 3. Incubation (Probe + Biological System) purification->incubation Verified Probe uv 4. UV Activation (~365 nm) incubation->uv Binding Equilibrium crosslink 5. Covalent Crosslinking (Carbene Insertion) uv->crosslink Reactive Carbene enrichment 6. Target Enrichment (If tagged) crosslink->enrichment Covalent Adducts analysis 7. Identification (SDS-PAGE, MS/MS) enrichment->analysis

Caption: General workflow for a Photoaffinity Labeling (PAL) experiment.

Detailed Protocol Steps:
  • Probe Synthesis : Conjugate the amine handle of the diazirine reagent to a carboxylic acid on your molecule of interest using standard peptide coupling reagents (e.g., EDC, HATU).

  • Purification and QC : Purify the resulting photo-probe using reverse-phase HPLC. Confirm the identity and purity of the probe via mass spectrometry (MS) and NMR if necessary.

  • Incubation : Incubate the purified probe with your biological sample (e.g., cell lysate, purified protein, or live cells). Allow sufficient time for the probe to bind to its target(s) and reach equilibrium. All steps prior to UV activation should be performed in the dark or under red light to prevent premature activation of the probe.[11]

  • UV Activation : Irradiate the sample with UV light, typically at a wavelength of 350-365 nm.[2][12] This wavelength provides sufficient energy to activate the diazirine while minimizing damage to proteins and nucleic acids.[2] The optimal irradiation time (usually 5-30 minutes) must be determined empirically.[13][14]

  • Covalent Crosslinking : Upon activation, the diazirine releases N₂ gas and forms a highly reactive singlet carbene, which rapidly and indiscriminately inserts into nearby chemical bonds to form a stable, covalent crosslink with the target protein.

  • Downstream Analysis : Analyze the crosslinked products. This may involve SDS-PAGE to visualize a shift in molecular weight, followed by in-gel digestion and mass spectrometry-based proteomics to identify the labeled protein(s).

Section 4: Troubleshooting Common Experimental Issues

This section addresses specific issues that may arise during your experiments in a question-and-answer format.

Troubleshooting_Flowchart start Low or No Labeling Signal q1 Was a no-UV control run? start->q1 a1_no No: Run control to confirm UV-dependence q1->a1_no q2 Is the probe intact (check by MS)? q1->q2 Yes a1_yes Yes a2_no No: Synthesize/ purify fresh probe. Check storage. q2->a2_no q3 Is UV source correct (350-365nm)? q2->q3 Yes a2_yes Yes a3_no No: Use correct wavelength. Check lamp age and intensity. q3->a3_no q4 Optimize Conditions q3->q4 Yes a3_yes Yes opt1 Increase probe concentration q4->opt1 opt2 Increase UV irradiation time q4->opt2 opt3 Decrease distance to UV source q4->opt3

Caption: A troubleshooting flowchart for low photoaffinity labeling signal.

Q6: I'm seeing very low or no crosslinking efficiency. What should I do?

This is a common issue with several potential causes:

  • Probe Integrity : First, confirm that your photo-probe is intact and has not degraded. Use mass spectrometry to verify the mass of your probe before starting the experiment. Improper storage is a frequent cause of probe degradation.

  • UV Source : Ensure your UV lamp is emitting at the correct wavelength (~350-365 nm) and has sufficient power. The distance between the lamp and the sample is also critical; decreasing this distance can increase labeling efficiency.[13]

  • Irradiation Time : The duration of UV exposure may be insufficient. Try increasing the irradiation time in increments (e.g., 5, 10, 20 minutes) to find the optimal point where labeling is maximized without causing excessive sample damage.[13]

  • Probe Concentration : The concentration of your probe may be too low to achieve a detectable signal. Try increasing the concentration, but be aware that this can also lead to higher non-specific binding.[13]

  • Quenching : The carbene generated from diazirine is quickly quenched by water.[1] While this minimizes non-specific labeling, it can also lead to low yields. Ensure your experimental design maximizes the chance of the probe being bound to its target during activation. Also, avoid strong reducing agents like DTT in your buffers, as they can inactivate some photoreactive groups.[11][15]

Q7: I'm getting a lot of non-specific binding to abundant proteins. How can I improve specificity?

Non-specific labeling is a significant challenge in PAL experiments.[16][17]

  • Competition Experiment : This is the most crucial control. Perform the labeling experiment in the presence of an excess (e.g., 10-100 fold) of the unmodified parent molecule (the "competitor"). A true binding partner will show significantly reduced labeling in the presence of the competitor, while non-specific interactions will be unaffected. This is essential for validating putative targets.[16]

  • Optimize Probe Concentration : Use the lowest effective concentration of your photo-probe to minimize random collisions and non-specific labeling.

  • Reduce Incubation/Irradiation Time : Minimize the incubation and irradiation times to what is necessary to capture the specific interaction.

  • Wash Steps : If your experimental setup allows (e.g., immobilized targets or cell-based assays), include stringent wash steps after incubation but before UV activation to remove unbound probe.

Q8: My crosslinked protein band on the SDS-PAGE gel is very faint. How can I improve detection?

If you have already optimized the labeling efficiency (see Q6), the issue may be with detection.

  • Incorporate a Tag : If your diazirine building block does not already have one, consider a version that also includes a reporter/enrichment tag, such as an alkyne or azide for click chemistry. After crosslinking, you can "click" on a biotin tag for sensitive streptavidin-based Western blotting or for affinity enrichment of your labeled proteins, dramatically increasing the signal before mass spectrometry.

  • Orthogonal Validation : Confirm target engagement using methods that do not rely on crosslinking, such as cellular thermal shift assays (CETSA) or western blotting for downstream signaling events.[13] This provides complementary evidence to support your findings.

References

  • Diazirine - Wikipedia. Wikipedia. [Link]

  • Rain-Estrella, D., et al. (2021). Structure–function relationships in aryl diazirines reveal optimal design features to maximize C–H insertion. Chemical Science. [Link]

  • Wurzenberger, F., et al. (2023). Diazirines Beyond Photoaffinity Labeling: A Comprehensive Overview of Applications in Biological Sciences, Materials Chemistry, and NMR‐Spectroscopy. Chemistry – A European Journal. [Link]

  • Kim, D., et al. (2023). Heteroaromatic Diazirines Are Essential Building Blocks for Material and Medicinal Chemistry. Molecules. [Link]

  • Troubleshooting Guides - Creative Biolabs. Creative Biolabs. [Link]

  • 2-(3-Methyl-3H-diazirin-3-yl)ethan-1-amine hydrochloride - Carl ROTH. Carl ROTH. [Link]

  • Seneviratne, U., et al. (2021). Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. STAR Protocols. [Link]

  • Baran, M., et al. (2022). Safety Evaluation of a Prototypical Diazirine-Based Covalent Crosslinker and Molecular Adhesive. ACS Applied Polymer Materials. [Link]

  • Design, Exploitation, and Rational Improvements of Diazirine-Based Universal Polymer Crosslinkers. Accounts of Chemical Research. [Link]

  • Safety Evaluation of a Prototypical Diazirine-Based Covalent Crosslinker and Molecular Adhesive - ResearchGate. ResearchGate. [Link]

  • WO2020215144A1 - Diazirine-based molecules and uses thereof - Google Patents.
  • Kumar, P., et al. (2020). Diazirine-based photo-crosslinkers for defect free fabrication of solution processed organic light-emitting diodes. Journal of Materials Chemistry C. [Link]

  • Amine Storage Conditions: Essential Guidelines for Safety. Diplomata Comercial. [Link]

  • Probing Protein–Protein Interactions with Genetically Encoded Photoactivatable Cross-Linkers. SpringerLink. [Link]

  • Smith, E., & Collins, I. (2015). Photoaffinity labeling in target- and binding-site identification. Future Medicinal Chemistry. [Link]

  • Photocrosslinking Approach to Investigate Protein Interactions in the Bcl-2 Family. SpringerLink. [Link]

  • Lee, J., et al. (2015). Investigation of Specific Binding Proteins to Photoaffinity Linkers for Efficient Deconvolution of Target Protein. ACS Chemical Biology. [Link]

  • Protocol for Site-Specific Photo-Crosslinking Proteomics to Identify Protein-Protein Interactions in Mammalian Cells - ResearchGate. ResearchGate. [Link]

  • Parker, C., & Pratt, M. (2016). Photoaffinity Labeling Strategies for Mapping the Small Molecule-Protein Interactome. Cell Chemical Biology. [Link]

  • CN107602886B - Photosensitive cross-linking agent and preparation method and application thereof - Google Patents.

Sources

Technical Support Center: Handling & Quenching 2-(3-Methyl-3H-diazirin-3-yl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Product Category: Photoaffinity Labeling (PAL) Reagents / Minimalist Linkers Target Molecule: 2-(3-Methyl-3H-diazirin-3-yl)ethan-1-amine (Aliphatic Diazirine Amine) Document ID: TS-PAL-003-V2

Core Technical Overview

This guide addresses the specific handling, quenching, and troubleshooting of 2-(3-Methyl-3H-diazirin-3-yl)ethan-1-amine . Unlike widely used trifluoromethyl-phenyl diazirines (TPDs), this molecule is an aliphatic diazirine . This structural distinction dictates unique reactivity profiles, stability concerns, and quenching requirements.

Critical Mechanism of Action:

  • Conjugation (Dark Reaction): The primary amine reacts with electrophiles (e.g., NHS-esters, aldehydes) on your ligand or protein.

  • Activation (Light Reaction): Upon UV irradiation (~350–365 nm), the diazirine expels nitrogen (

    
    ) to form a reactive carbene .
    
  • The "Aliphatic" Risk: Aliphatic diazirines have a significant side-reaction pathway where they isomerize to a diazo species before forming a carbene.[1] This diazo species is long-lived and preferentially reacts with acidic residues (Asp/Glu), potentially causing high background noise (pseudo-specific labeling).

Quenching Protocols

"Quenching" this molecule refers to two distinct experimental phases. Select the protocol matching your current workflow stage.

Phase A: Quenching the Amine Conjugation (Chemical Quenching)

Use this when you have reacted the probe with an NHS-ester ligand and need to stop the reaction.

The Goal: Rapidly consume excess electrophiles (NHS esters) to prevent non-specific modification of your biological target later.[2]

ParameterRecommended ReagentMechanism
Primary Quencher 1M Tris-HCl (pH 8.0) The free amine on Tris competes for unreacted NHS esters.
Alternative 1M Glycine (pH 7.5) Carboxyl-rich quencher; useful if downstream MS is sensitive to Tris.
Avoid Hydroxylamine Can cleave labile ester bonds in your ligand-probe conjugate.

Protocol:

  • Add Tris-HCl (pH 8.0) to the reaction mixture to a final concentration of 50–100 mM .

  • Incubate at Room Temperature (RT) for 15–30 minutes .

  • Purification (Mandatory): Unlike fluorophores, unreacted diazirine amine is small and interferes with binding. Remove via C18 SPE (Solid Phase Extraction) or preparative HPLC . Dialysis is often insufficient for this small molecule (MW ~99 Da).

Phase B: Quenching the Photo-Reaction (Disposal & Safety)

Use this to destroy unreacted probe after the experiment or for safe disposal of waste.

The Goal: Irreversibly destroy the potentially explosive diazirine ring.

Protocol:

  • Dilute the waste stream with Methanol (MeOH) or Ethanol (EtOH) (Protic solvents act as carbene scavengers).

  • Place the waste container in a UV crosslinker or under a UV lamp (365 nm).

  • Irradiate for 30 minutes .

  • Validation: Check UV absorbance. The characteristic diazirine absorption peak (~350 nm) should disappear.

Visualizing the Reaction Pathways

The following diagram illustrates the duality of the aliphatic diazirine mechanism—showing both the desired carbene insertion and the problematic diazo pathway.

DiazirinePathways Probe Aliphatic Diazirine (Probe) UV UV Irradiation (350-365 nm) Probe->UV Carbene Singlet Carbene (Highly Reactive) UV->Carbene Major Pathway (-N2) Diazo Diazo Isomer (Long-lived Intermediate) UV->Diazo Isomerization (Aliphatic Specific) Insertion C-H / X-H Insertion (True Binding Site) Carbene->Insertion Target Bound Scavenging Reaction with Water/Solvent (Quenched/Inactive) Carbene->Scavenging Unbound (Solvent) Diazo->Carbene Slow photolysis AcidLabeling Reaction with Asp/Glu (Background Noise) Diazo->AcidLabeling Nucleophilic Attack

Figure 1: Reaction fate of aliphatic diazirines. Note the "Diazo Isomer" pathway which is specific to aliphatic probes and causes background labeling of acidic residues.

Troubleshooting Guide (FAQ)

Issue: Low Conjugation Yield

Symptom: LC-MS shows high amounts of unreacted NHS-ligand and free diazirine amine.

  • Root Cause: The amine is supplied as a salt (e.g., HCl salt). If dissolved in water/DMSO without base, the amine is protonated (

    
    ) and non-nucleophilic.
    
  • Solution: Ensure the reaction buffer is buffered to pH 8.0–8.5 (e.g., PBS or HEPES). If using anhydrous DMSO/DMF, add 1.5 equivalents of Triethylamine (TEA) or Diisopropylethylamine (DIPEA) to activate the amine.

Issue: High Non-Specific Background

Symptom: You see labeling even when the ligand is competed out with excess cold competitor.

  • Root Cause (Scientific Insight): Aliphatic diazirines tend to isomerize to linear diazo species upon irradiation. These diazo species act as alkylating agents, reacting specifically with Carboxyl groups (Aspartate/Glutamate) on proteins, regardless of binding affinity.

  • Solution:

    • Reduce Irradiation Time: Switch from 30 mins to 1–5 mins with a high-intensity LED (365 nm). Long irradiation favors diazo accumulation.

    • Scavenger Additive: Include 10–20 mM Ammonium Bicarbonate in the buffer during irradiation to scavenge long-lived diazo species.

Issue: Probe Degradation Prior to Use

Symptom: The diazirine peak (UV ~350 nm) is absent in the stock solution.

  • Root Cause: Aliphatic diazirines are more volatile and less stable than aromatic analogs.

  • Solution: Store the neat amine at -80°C . Avoid repeated freeze-thaw cycles. Always prepare working solutions immediately before conjugation.

References

  • Dubinsky, L., et al. (2012). "Examination of the stability of diazirine-based photoaffinity probes." Bioorganic & Medicinal Chemistry Letters. (Demonstrates the stability profiles of aliphatic vs. aromatic diazirines).

  • West, A. V., et al. (2021).[3] "Labeling preferences of diazirines with protein biomolecules." Journal of the American Chemical Society.[3] (Key paper identifying the diazo-isomer background issue with alkyl diazirines).

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Standard protocols for amine-NHS quenching).

  • Tate, J. J., et al. (2012). "Recent advances in photoaffinity labeling."[1][4][5][6][7] Journal of Chemical Biology.

Sources

Technical Support Center: Mitigating Sample Damage During UV Activation of Diazirine Probes

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for diazirine-based photoaffinity labeling (PAL). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for a common challenge in PAL experiments: minimizing sample damage during UV activation. Here, we move beyond simple protocol lists to explain the underlying principles and provide data-driven recommendations to enhance the integrity and success of your experiments.

Section 1: Understanding the Fundamentals

Before troubleshooting, it's crucial to understand the mechanisms at play. This section provides a foundation for the subsequent practical advice.

Q1: What happens at a molecular level when I expose my diazirine probe to UV light?

Upon irradiation with long-wave UV light (typically 330-370 nm), the diazirine ring becomes excited and expels nitrogen gas (N₂), generating a highly reactive carbene intermediate.[1][2][3][4][5] This carbene can then rapidly and indiscriminately form a covalent bond with nearby molecules, ideally your protein of interest, by inserting into C-H, N-H, or O-H bonds.[3][5][6]

However, a competing reaction can also occur where the diazirine rearranges to form a more stable, yet still reactive, diazo isomer.[7][8][9][10] This diazo intermediate can then be protonated and react with nucleophilic amino acid residues, particularly acidic ones like aspartic and glutamic acid.[10][11][12] This alternative pathway can sometimes lead to off-target labeling.

Diazirine Photoactivation Diazirine Diazirine Probe ExcitedDiazirine Excited Diazirine (S1) Diazirine->ExcitedDiazirine UV Light (330-370 nm) Carbene Carbene Intermediate ExcitedDiazirine->Carbene - N₂ Diazo Diazo Isomer ExcitedDiazirine->Diazo Rearrangement Crosslinking Covalent Crosslinking (Target Protein) Carbene->Crosslinking Insertion Reaction N2 N₂ Gas SideReaction Off-Target Labeling (Nucleophilic Residues) Diazo->SideReaction Protonation & Nucleophilic Attack

Caption: Diazirine photoactivation pathways.

Q2: Why does UV light damage my biological sample?

UV radiation, particularly at shorter wavelengths, can be detrimental to biological molecules.[13][14] Here's a breakdown of the primary causes of damage:

  • Direct Photochemical Damage: Proteins contain chromophoric amino acids like tryptophan, tyrosine, and phenylalanine that can absorb UV light, leading to photo-oxidation and structural damage.[15] DNA and RNA are also susceptible to damage at wavelengths around 260 nm.[16]

  • Photosensitized Reactions: Endogenous or exogenous molecules in your sample can act as photosensitizers. Upon UV absorption, they can generate reactive oxygen species (ROS), such as singlet oxygen and free radicals, which can indiscriminately oxidize proteins, lipids, and nucleic acids, leading to widespread cellular damage.[15][17]

  • Heat Generation: High-intensity UV lamps can generate significant heat, which can lead to thermal denaturation of proteins and other biomolecules.[2]

Section 2: Troubleshooting Common Issues

This section addresses specific problems you might encounter and provides actionable solutions.

Q3: My crosslinking efficiency is low, and I'm seeing a lot of protein degradation. What should I do?

This is a classic sign of suboptimal UV exposure. The goal is to provide enough energy to activate the diazirine probe without causing excessive damage to the sample.

Troubleshooting Steps:

  • Verify Your UV Source: Ensure you are using a lamp that emits in the 320-370 nm range. The optimal wavelength for diazirine activation is around 345-355 nm.[1][13] Crucially, avoid lamps that emit at 254 nm, as this wavelength is highly damaging to proteins and DNA. [13] If using a broad-spectrum lamp like a mercury vapor lamp, use a filter to remove wavelengths below 300 nm.[13][14]

  • Optimize Exposure Time and Distance: This is a critical parameter that requires empirical determination.

    • Time Course Experiment: Perform a time-course experiment, irradiating your sample for varying durations (e.g., 1, 2, 5, 10, 15 minutes).[1] Analyze the results by western blot or in-gel fluorescence to find the shortest time that gives you sufficient crosslinking.

    • Distance Matters: The intensity of UV light decreases with the square of the distance from the source. For lower-wattage lamps (e.g., 6-15W), position the lamp as close as possible (1-5 cm) to the sample.[13] For high-wattage lamps (>150W), a greater distance (e.g., 20 cm) is recommended to avoid excessive heat and damage.[13]

  • Keep it Cool: To mitigate thermal damage, perform the irradiation on ice or in a cold room.[2]

Data-Driven Recommendations for UV Exposure:

Lamp TypePowerRecommended DistanceTypical Exposure Time
Hand-held UV Lamp6-8 W~1 cm5-15 minutes
Stratalinker5 x 15 W3-5 cm2-10 minutes
Mercury Vapor Lamp>150 W~20 cm (with <300 nm filter)1-5 minutes

This table provides general guidelines. Optimal conditions should be determined experimentally for your specific system.[1][13][14]

Q4: I'm observing high background and non-specific labeling. How can I improve specificity?

High background can arise from several sources, including non-specific interactions of the probe, off-target reactions of the carbene/diazo intermediates, and UV-induced protein aggregation.

Strategies for Reducing Non-Specific Labeling:

  • Competition Experiment: This is a crucial control to demonstrate the specificity of your probe's interaction. Pre-incubate your sample with a 10-100-fold molar excess of a photo-stable competitor compound (a molecule that binds to the same target but lacks the diazirine group) before adding your probe.[1] Specific crosslinking should be significantly reduced in the presence of the competitor.

  • Consider Radical Scavengers: While the primary reactive species from diazirines are carbenes and diazo compounds, UV irradiation can also generate free radicals that contribute to non-specific labeling and sample damage.[15][18] Including a radical scavenger in your buffer can help mitigate these effects.

    Recommended Radical Scavengers:

ScavengerWorking ConcentrationNotes
L-Tryptophan1-5 mMCan be added to the buffer during irradiation.
L-Tyrosine1-5 mMSimilar to tryptophan, helps quench radicals.
β-Mercaptoethanol5-10 mMA common reducing agent that can also scavenge radicals.
  • Optimize Probe Concentration: Use the lowest concentration of your diazirine probe that still provides a detectable signal. A concentration titration experiment is recommended to determine the optimal concentration for your system.[1]

Troubleshooting_Workflow Start Problem: Low Efficiency & High Damage CheckUV Verify UV Wavelength (320-370 nm) Start->CheckUV CheckUV->Start Incorrect Wavelength (e.g., 254 nm) OptimizeTime Perform Time-Course Experiment CheckUV->OptimizeTime Correct Wavelength OptimizeDistance Adjust Lamp Distance OptimizeTime->OptimizeDistance KeepCool Irradiate on Ice OptimizeDistance->KeepCool GoodEfficiency Sufficient Efficiency? KeepCool->GoodEfficiency GoodEfficiency->OptimizeTime No HighBackground Problem: High Background GoodEfficiency->HighBackground Yes Competition Perform Competition Experiment HighBackground->Competition Scavengers Add Radical Scavengers Competition->Scavengers OptimizeProbe Titrate Probe Concentration Scavengers->OptimizeProbe Success Successful Experiment OptimizeProbe->Success

Caption: A logical workflow for troubleshooting common issues.

Section 3: Advanced Protocols & Considerations

For those looking to further refine their experiments, this section offers more advanced techniques.

Q5: Are there any alternatives to traditional UV lamps that might cause less damage?

Yes, the field is evolving, and newer technologies offer gentler activation methods.

  • LED-based UV Sources: LEDs provide narrow-band emission, which can be advantageous. Using an LED with a peak emission around 365 nm can provide efficient activation with potentially less collateral damage from broader spectrum lamps.[19] Recent studies have also explored the use of visible light in combination with UVA to improve carbene generation efficiency.[19]

  • Photocatalytic Activation: An emerging technique involves using a photocatalyst that can be excited by visible light to activate the diazirine probe.[20] This method avoids the use of high-energy UV light altogether, significantly reducing the potential for sample damage.

Q6: How can I be sure that the crosslinking I'm seeing is from the carbene and not the diazo intermediate?

The reactivity of alkyl and aryl diazirines can differ. Alkyl diazirines are more prone to forming the diazo intermediate, which preferentially labels acidic residues.[9][12] Aryl diazirines tend to react more through the carbene intermediate.[9] If you are concerned about the labeling mechanism, consider using an aryl-fluorodiazirine, which has been shown to favor the carbene pathway.[12]

Section 4: Experimental Protocols

Protocol 1: Optimizing UV Exposure Time
  • Prepare identical aliquots of your sample containing the diazirine probe. Include a "no UV" control.

  • Place the samples on ice at a fixed distance from your UV lamp (e.g., 3 cm for a 15W lamp).

  • Irradiate the samples for increasing amounts of time (e.g., 0, 1, 2, 5, 10, and 15 minutes).

  • After irradiation, quench any unreacted probe according to the manufacturer's instructions.

  • Analyze the samples by SDS-PAGE and western blotting (or in-gel fluorescence) to visualize the crosslinked product.

  • Determine the shortest irradiation time that yields a robust signal for your protein of interest without significant degradation of the total protein (as assessed by a loading control).

Protocol 2: In-Cell Photo-Crosslinking with a Diazirine Probe
  • Probe Incubation: Treat your cultured cells with the diazirine probe at the desired concentration and for the appropriate time to allow for cell entry and target engagement.

  • Wash: Gently wash the cells three times with ice-cold PBS to remove any unbound probe.

  • Irradiation: Resuspend the cells in a minimal volume of ice-cold PBS. Transfer to a suitable vessel (e.g., a petri dish) and place on ice. Irradiate with a 365 nm UV lamp for the optimized duration.[21]

  • Cell Lysis: After irradiation, immediately pellet the cells and lyse them in a buffer containing protease inhibitors.

  • Downstream Analysis: Proceed with your downstream analysis, such as affinity purification of the crosslinked complexes followed by mass spectrometry or western blotting.

References

  • Fuentes-Lemus, E., & López-Alarcón, C. (2019). Photo-induced protein oxidation: mechanisms, consequences and medical applications. Essays in Biochemistry, 64(1), 1-14. [Link]

  • Mackinnon, A. L., & Taunton, J. (2009). Target Identification by Diazirine Photo-Cross-linking and Click Chemistry. Current Protocols in Chemical Biology, 1(1), 55-68. [Link]

  • Diazirine crosslinkers. (n.d.). Interchim. [Link]

  • Pizzimenti, S., et al. (2020). Protein Oxidative Damage in UV-Related Skin Cancer and Dysplastic Lesions Contributes to Neoplastic Promotion and Progression. International Journal of Molecular Sciences, 21(3), 819. [Link]

  • Reyes, D. C., et al. (2023). Optimal Wavelengths and Solvents to Modulate Diazirine Kinetics. ACS Omega, 8(20), 17765-17773. [Link]

  • West, A. V., et al. (2022). Mechanistic differences between linear vs. spirocyclic dialkyldiazirine probes for photoaffinity labeling. Chemical Science, 13(35), 10336-10344. [Link]

  • Radical scavengers | Preventing polymerization. (n.d.). ADEKA. [Link]

  • Uchinomiya, A., et al. (2022). Chemoproteomic Identification of Blue-Light-Damaged Proteins. Journal of the American Chemical Society, 144(44), 20213-20221. [Link]

  • Schuch, A. P., et al. (2021). Mechanisms of UV-induced mutations and skin cancer. DNA Repair, 107, 103205. [Link]

  • Protein Structure Mapping: Unveiling the Mechanism of Diazirine Photo-reactions. (2024, July 19). Technology Networks. [Link]

  • Diazirines Beyond Photoaffinity Labeling: A Comprehensive Overview of Applications in Biological Sciences, Materials Chemistry, and NMR‐Spectroscopy. (2024, February 19). ResearchGate. [Link]

  • Zhang, Y., et al. (2021). Elucidating the Molecular Mechanism of Dynamic Photodamage of Photosystem II Membrane Protein Complex by Integrated Proteomics Strategy. CCS Chemistry, 3(2), 443-454. [Link]

  • Hassan, M. M., & Olaoye, O. O. (2020). Recent Advances in Target Characterization and Identification by Photoaffinity Probes. Molecules, 25(10), 2285. [Link]

  • Development of diazirine–alkyne tag for protein–ligand interaction analysis with photoaffinity labeling. (2022). Chemistry Letters, 51(9), 934-937. [Link]

  • West, A. V. (2023). Systematic evaluation and tuning of diazirine chemistry used in photoaffinity labeling (Doctoral dissertation, Harvard University). [Link]

  • Evaluation of fully-functionalized diazirine tags for chemical proteomic applications. (2021). Chemical Science, 12(21), 7314-7321. [Link]

  • Diazirine-based photo-crosslinkers for defect free fabrication of solution processed organic light-emitting diodes. (2020). Journal of Materials Chemistry C, 8(33), 11463-11470. [Link]

  • Photoaffinity Labeling Preferences of Diazirines. (2021, December 3). INOUE RESEARCH GROUP. [Link]

  • Small molecule photocatalysis enables drug target identification via energy transfer. (2022, August 15). Macmillan Group - Princeton University. [Link]

  • Design, Synthesis, and Evaluation of a Diazirine Photoaffinity Probe for Ligand-Based Receptor Capture Targeting G Protein–Coupled Receptors. (2018). Molecular Pharmacology, 93(3), 224-233. [Link]

  • Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors. (2022). Molecules, 27(19), 6667. [Link]

  • Mass spectrometry based-proteomics of the effects of photodamage on Caucasian facial stratum corneum. (n.d.). Phylogene. [Link]

  • Focus on UV-Induced DNA Damage and Repair—Disease Relevance and Protective Strategies. (2020). International Journal of Molecular Sciences, 21(19), 7414. [Link]

  • Dissecting the reaction mechanism between alkyl diazirine and protein... (n.d.). ResearchGate. [Link]

  • Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. (2021). ChemBioChem, 22(14), 2393-2402. [Link]

  • Elucidating the Molecular Mechanism of Dynamic Photodamage of Photosystem II Membrane Protein Complex by Integrated Proteomics S. (2021, January 19). Chinese Chemical Society. [Link]

  • New findings shed light on the repair of UV-induced DNA damage. (2020, December 8). ScienceDaily. [Link]

  • From Free‐Radical to Radical‐Free: A Paradigm Shift in Light‐Mediated Biofabrication. (2023). Advanced Materials, 35(11), 2209364. [Link]

  • Developing diazirine-based chemical probes to identify histone modification 'readers' and 'erasers'. (2015). Chemical Communications, 51(2), 348-351. [Link]

  • Science Talks Lecture 49: Oxidative Damage in Protiens. (2021, May 25). YouTube. [Link]

  • Photocrosslinkable natural polymers in tissue engineering. (2022). Frontiers in Bioengineering and Biotechnology, 10, 981105. [Link]

  • Current Understanding of the Applications of Photocrosslinked Hydrogels in Biomedical Engineering. (2022). Gels, 8(4), 212. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to Validating Protein Interactions with Photo-Reactive Amino Acids

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of Capturing Protein Interactions

In the intricate choreography of cellular life, protein-protein interactions (PPIs) are the principal dancers. They form the backbone of signaling pathways, metabolic processes, and structural complexes. Understanding these interactions is paramount for deciphering biological mechanisms and developing targeted therapeutics. However, many of these interactions are transient, weak, or context-dependent, making them notoriously difficult to study.[1][2] Traditional methods that rely on affinity purification often fail to capture these fleeting moments, as the interactions may not survive the harsh conditions of cell lysis and purification.[3]

To truly understand the cellular interactome, we need methods that can "freeze" these interactions as they happen, within the native environment of a living cell. This guide provides an in-depth comparison of a powerful in vivo crosslinking strategy utilizing the photo-activatable amino acid, 2-(3-Methyl-3H-diazirin-3-yl)ethan-1-amine (a functional analog of L-Photo-Methionine), against other established techniques for PPI validation. We will delve into the causality behind experimental choices, provide field-proven protocols, and offer a clear comparative framework to guide your research.

The Power of "Seeing" Interactions: Photo-Activatable Amino Acid Crosslinking

The core principle of this technology is elegant: trick the cell into building proteins with a latent chemical "camera" embedded directly into the polypeptide chain. Photo-reactive amino acids, such as L-Photo-Methionine and L-Photo-Leucine, are structural mimics of their natural counterparts.[4][5][6] This similarity allows them to be accepted by the cell's own translational machinery and incorporated into newly synthesized proteins, replacing the endogenous amino acids.[7]

These bio-orthogonal amino acids contain a diazirine ring, a small, light-sensitive functional group that remains inert in the dark.[8][9] Upon exposure to a specific wavelength of UV light (typically ~365 nm), the diazirine ring is activated, releasing nitrogen gas and generating a highly reactive carbene intermediate.[7][10] This carbene reacts instantaneously and non-specifically with any nearby molecule, forming a stable, covalent bond. Because the probe is part of the protein itself, this creates a "zero-length" crosslink, covalently trapping interacting partners that are in direct physical contact.[8][11]

Experimental Workflow: From Metabolic Labeling to Mass Spectrometry

The workflow involves metabolically labeling cells, triggering the crosslinking with light, and then identifying the captured interaction partners.

G cluster_0 In Vivo Labeling & Crosslinking cluster_1 Downstream Analysis A 1. Cell Culture Prepare cells in methionine/leucine- depleted media. B 2. Metabolic Labeling Supplement media with L-Photo-Methionine/Leucine. A->B C 3. Incubation Allow cells to incorporate the photo-amino acids into proteins. B->C D 4. UV Activation Expose cells to 365 nm UV light to trigger crosslinking. C->D E 5. Cell Lysis Lyse cells under denaturing conditions to preserve complexes. D->E F 6. Affinity Purification (Optional) Purify a specific bait protein and its crosslinked partners. E->F G 7. SDS-PAGE / Western Blot Analyze crosslinked complexes by size shift. F->G H 8. Mass Spectrometry Excise bands and identify crosslinked proteins and interaction sites. G->H

Caption: Workflow for Photo-Amino Acid Crosslinking.

Causality & Key Considerations
  • Why use amino acid-depleted media? To maximize the incorporation of the photo-reactive analogs, the endogenous pool of natural methionine and leucine must be reduced. This is a critical step for achieving a sufficient labeling rate for successful crosslinking.[8]

  • Why use both photo-methionine and photo-leucine? While methionine is a relatively rare amino acid, leucine is more abundant. Using both analogs together increases the probability that a photo-reactive residue will be present at a protein-protein interaction interface.[7][8]

  • Why is UV activation a major advantage? The temporal control is exquisite. Crosslinking is only initiated when you decide to turn on the light, allowing you to capture interactions at a specific time point, for instance, after stimulating a signaling pathway.[2][12]

  • What are the limitations? The primary concerns are potential UV-induced cellular damage and the non-specific reactivity of the carbene, which can lead to background crosslinking.[12] Careful optimization of UV exposure time and intensity is crucial. Additionally, the efficiency of incorporation can vary between cell types and proteins.[8]

Comparative Analysis: Choosing the Right Tool for the Job

Photo-reactive amino acid crosslinking does not exist in a vacuum. Its utility is best understood in comparison to other prevalent methods for PPI analysis.

Affinity Purification-Mass Spectrometry (AP-MS)

AP-MS is the workhorse of interactomics.[13] A "bait" protein is tagged (e.g., with FLAG or HA), expressed in cells, and then purified from cell lysates using an antibody against the tag. The co-purifying "prey" proteins are then identified by mass spectrometry.[3]

  • Principle: Relies on the stability of the protein complex to survive cell lysis and multiple wash steps.

  • Best For: Identifying stable, high-affinity protein complexes.[3]

  • Key Difference: AP-MS identifies members of a stable complex, while photo-crosslinking identifies direct, proximal interactors, including transient ones. A protein identified by AP-MS may be an indirect interactor, binding to another member of the complex rather than the bait itself.

  • Limitations: Prone to missing weak or transient interactions that dissociate during purification.[14] Overexpression of the bait protein can lead to non-physiological, artificial interactions.

Proximity-Dependent Biotinylation (BioID & TurboID)

This in vivo technique uses a promiscuous biotin ligase (BirA* in BioID, or faster engineered versions in TurboID/miniTurbo) fused to a bait protein.[15][16] When supplied with biotin, the ligase releases activated biotin (Bio-AMP), which then covalently attaches to lysine residues of any protein within a short radius (~10 nm).[15] Biotinylated proteins are then purified with streptavidin and identified by mass spectrometry.

  • Principle: Enzymatic labeling of proximal proteins in their native cellular environment.

  • Best For: Mapping the general protein neighborhood of a bait protein and identifying weak or transient interactors without requiring the interaction to survive lysis.[15][17]

  • Key Difference: BioID has a larger labeling radius (~10 nm) compared to the zero-length crosslink of photo-amino acids.[15] It identifies proteins that are proximal but not necessarily in direct physical contact. The labeling process in traditional BioID is slow (18-24 hours), capturing a long history of interactions, whereas TurboID is much faster (minutes).[18][19]

  • Limitations: The labeling radius can lead to the identification of bystanders that are not true interactors. The long labeling time of BioID can be problematic for studying dynamic processes.[19]

G cluster_0 In Vivo Biotinylation cluster_1 Purification & Identification A 1. Transfection Express bait protein fused to a biotin ligase (e.g., TurboID). B 2. Biotin Addition Add excess biotin to cell media to initiate labeling. A->B C 3. Incubation Short incubation (e.g., 10 min for TurboID) for proximity labeling. B->C D 4. Quench & Lyse Stop reaction and lyse cells under harsh denaturing conditions. C->D E 5. Streptavidin Affinity Purification Capture all biotinylated proteins from the lysate. D->E F 6. On-Bead Digestion Digest captured proteins into peptides. E->F G 7. Mass Spectrometry Analyze peptides to identify proximal proteins. F->G

Sources

The Minimalist's Choice: Comparing 2-(3-Methyl-3H-diazirin-3-yl)ethan-1-amine to Alternative Diazirine Probes

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Chemical Biologists, and Drug Development Professionals Focus: Photoaffinity Labeling (PAL), Target Deconvolution, and Proteomic Profiling

Executive Summary

In the realm of target deconvolution and chemical proteomics, photoaffinity labeling (PAL) is a cornerstone technique for capturing transient ligand-protein interactions[1]. The choice of the photoreactive group dictates the success of the crosslinking event. While bulky trifluoromethylphenyl diazirines (TPDs) have long been the gold standard due to their high reactivity[1][2], the advent of minimalist aliphatic diazirines—specifically 2-(3-Methyl-3H-diazirin-3-yl)ethan-1-amine —has revolutionized the field. By offering an ultra-small steric footprint combined with a versatile primary amine handle, this aliphatic probe preserves native ligand binding affinities that bulkier probes often disrupt[3].

This guide objectively compares the mechanistic performance, crosslinking efficiency, and experimental utility of 2-(3-Methyl-3H-diazirin-3-yl)ethan-1-amine against traditional aryl and TPD diazirine alternatives.

Mechanistic Profiling: Aliphatic vs. Aryl Diazirines

To understand the experimental divergence between 2-(3-Methyl-3H-diazirin-3-yl)ethan-1-amine and TPDs, one must examine the causality behind their photochemistry.

The Steric Advantage

2-(3-Methyl-3H-diazirin-3-yl)ethan-1-amine is a "minimalist" tag. When appended to a small-molecule pharmacophore via simple amide coupling, it adds only a few atoms to the scaffold. In contrast, TPDs introduce a bulky phenyl ring and a highly lipophilic trifluoromethyl (-CF₃) group[2][4]. For low-molecular-weight drugs, the addition of a TPD often abrogates target binding affinity due to severe steric clashing and altered physicochemical properties (e.g., drastic reductions in aqueous solubility)[5][6].

Photochemical Divergence: Carbene vs. Diazo Isomerization

Both aliphatic and TPD probes are activated by long-wave UV light (~350–365 nm), which is safe for biological samples[1]. However, their reactive intermediates differ significantly:

  • TPD Probes: The electron-withdrawing -CF₃ group and the conjugated phenyl ring stabilize the diazirine, ensuring that UV irradiation predominantly yields a highly reactive singlet carbene [1][5]. This carbene rapidly inserts into nearby C-H, N-H, or O-H bonds, resulting in broad-spectrum, high-efficiency crosslinking[2].

  • Aliphatic Diazirines: Upon irradiation, aliphatic diazirines like 2-(3-Methyl-3H-diazirin-3-yl)ethan-1-amine generate carbenes, but they also undergo a competing side reaction: isomerization into a linear diazo compound [1][4]. This diazo intermediate is longer-lived and acts as an electrophile, reacting preferentially with nucleophilic amino acid residues (such as Glutamate and Aspartate)[4][7].

While this isomerization lowers the absolute crosslinking yield compared to TPDs, it provides complementary labeling data [4]. Aliphatic diazirines often capture distinct binding site residues that TPDs miss, making them invaluable for comprehensive binding pocket mapping[4].

Photochemistry D Aliphatic Diazirine (Minimalist Probe) UV UV Irradiation (350-365 nm) D->UV C Singlet Carbene (Short-lived) UV->C -N2 (Primary) Diazo Diazo Isomer (Longer-lived) UV->Diazo Isomerization (Side Reaction) CH Broad Insertion (C-H, N-H, O-H) C->CH Nuc Nucleophilic Attack (Glu/Asp Specific) Diazo->Nuc

Photochemical pathways of aliphatic diazirines showing carbene vs. diazo generation.

Quantitative Performance Comparison

The following table synthesizes the operational and physicochemical differences between 2-(3-Methyl-3H-diazirin-3-yl)ethan-1-amine and standard TPD probes to guide your selection.

Feature2-(3-Methyl-3H-diazirin-3-yl)ethan-1-amineTrifluoromethylphenyl Diazirines (TPDs)
Steric Bulk Minimal (Aliphatic chain)High (Phenyl ring + CF₃ group)
Aqueous Solubility High (Hydrophilic)Low (Highly lipophilic)
Activation Wavelength 350 – 365 nm350 – 365 nm
Crosslinking Efficiency Moderate (Due to diazo isomerization)High (Stabilized singlet carbene)
Residue Preference Nucleophilic (Glu, Asp) + C-H insertionBroad (C-H, N-H, O-H insertion)
Synthetic Tractability Excellent (Primary amine allows 1-step amide coupling)Moderate (Often requires multi-step de novo synthesis)
Impact on Drug Affinity Low disruption (Ideal for small fragments)High disruption (Best for large peptides/lipids)

Experimental Workflows: A Self-Validating System

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), the following protocols are designed as self-validating systems. They include critical control steps to distinguish specific target engagement from non-specific background labeling.

Protocol A: Probe Conjugation via Amide Coupling

The primary amine on 2-(3-Methyl-3H-diazirin-3-yl)ethan-1-amine allows for rapid attachment to any carboxylic acid-containing pharmacophore.

Reagents:

  • Target Pharmacophore (with free -COOH)

  • 2-(3-Methyl-3H-diazirin-3-yl)ethan-1-amine hydrochloride

  • Coupling Agent: HATU or EDC/NHS

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvent: Anhydrous DMF

Step-by-Step Methodology:

  • Activation: Dissolve 1.0 eq of the pharmacophore in anhydrous DMF. Add 1.5 eq of HATU and 3.0 eq of DIPEA. Stir at room temperature for 15 minutes to form the active ester.

  • Coupling: Add 1.2 eq of 2-(3-Methyl-3H-diazirin-3-yl)ethan-1-amine hydrochloride to the mixture.

  • Reaction: Stir under an inert atmosphere (N₂) at room temperature for 4–6 hours. Caution: Keep the reaction shielded from direct ambient light to prevent premature diazirine degradation.

  • Purification: Quench with water, extract with EtOAc, and purify via reverse-phase HPLC. Confirm mass via LC-MS (monitor for the intact diazirine ring; avoid high-temperature ionization which may expel N₂).

Protocol B: Photocrosslinking and Target Enrichment

This protocol outlines the in vitro labeling of a protein lysate.

Step-by-Step Methodology:

  • Incubation: Treat 1 mg/mL of cellular proteome lysate with the synthesized aliphatic diazirine probe (typically 1–10 µM final concentration).

  • Self-Validation Control: Prepare a parallel sample containing the probe (10 µM) PLUS a 100-fold excess of the unlabeled parent drug (1 mM). This competitive control proves that the crosslinking is driven by specific binding pocket affinity, not random collision.

  • Equilibration: Incubate both samples at 37°C for 1 hour to allow equilibrium binding.

  • Irradiation: Transfer samples to a 96-well plate on an ice block (to prevent thermal degradation of proteins). Irradiate at 365 nm using a 6W UV-LED array for 10–15 minutes[3][8]. Causality note: 365 nm is chosen because it efficiently activates the diazirine without causing the oxidative protein damage associated with 254 nm UV light.

  • Downstream Analysis: Lyse and append a fluorophore or biotin tag via Click Chemistry (if the probe contains an alkyne/azide handle), followed by SDS-PAGE or LC-MS/MS proteomics to identify the labeled residues.

Workflow Step1 1. Conjugation (EDC/NHS Coupling of Amine) Step2 2. Target Incubation (+/- Competitor Control) Step1->Step2 Step3 3. UV Irradiation (365 nm, 15 min on ice) Step2->Step3 Step4 4. Click Chemistry (Fluorophore/Biotin Attachment) Step3->Step4 Step5 5. LC-MS/MS or SDS-PAGE (Target Identification) Step4->Step5

Standard photoaffinity labeling workflow using an aliphatic diazirine probe.

Conclusion & Selection Guide

The choice between 2-(3-Methyl-3H-diazirin-3-yl)ethan-1-amine and a TPD probe is a trade-off between steric preservation and absolute crosslinking yield .

  • Choose 2-(3-Methyl-3H-diazirin-3-yl)ethan-1-amine when: You are working with low-molecular-weight fragments, highly sensitive binding pockets, or when aqueous solubility is a critical bottleneck[5][6]. It is the ultimate "minimalist" tool.

  • Choose TPDs when: You are labeling lipid membranes, working with large peptide therapeutics where steric bulk is tolerated, or when you require the absolute highest yield of covalent adducts[2][4].

Ultimately, leading chemical proteomics strategies often deploy both aliphatic and TPD probes in parallel, as their distinct photochemical pathways (diazo vs. carbene) yield complementary maps of the target protein's binding landscape[4].

References

  • Validation of trifluoromethylphenyl diazirine cholesterol analogues as cholesterol mimetics and photolabeling reagents National Institutes of Health (NIH) / PMC URL:[Link]

  • 3-Trifluoromethyl-3-Aryldiazirine Photolabels with Enhanced Ambient Light Stability National Institutes of Health (NIH) / PMC URL:[Link]

  • Current advances of carbene-mediated photoaffinity labeling in medicinal chemistry Royal Society of Chemistry (RSC) URL:[Link]

  • Development of Diazirine-based crosslinking agents for covalently linking protein ResearchGate URL:[Link]

  • Photoaffinity Probes to Label Formyl Peptide Receptor 1 White Rose eTheses Online URL:[Link]

  • Current advances of carbene-mediated photoaffinity labeling in medicinal chemistry National Institutes of Health (NIH) / PMC URL:[Link]

  • Design, Synthesis, and Biological Evaluation of Chemical Proteomic Probes for MoA Studies The University of Liverpool Repository URL:[Link]

  • Mapping two neurosteroid-modulatory sites in the prototypic pentameric ligand-gated ion channel GLIC CORE URL:[Link]

Sources

A Head-to-Head Comparison for Chemical Biologists and Drug Discovery Professionals: Diazirine vs. Benzophenone Photo-Crosslinkers

Author: BenchChem Technical Support Team. Date: March 2026

In the intricate world of molecular interactions, the ability to capture fleeting moments of binding between a ligand and its protein target is paramount. Photo-crosslinkers are indispensable tools in chemical biology and drug discovery, offering a method to convert transient, non-covalent interactions into stable, covalent bonds upon activation with light.[1] This guide provides a detailed comparison of two of the most prevalent classes of photo-crosslinkers: the compact and highly reactive diazirines, specifically represented by 2-(3-Methyl-3H-diazirin-3-yl)ethan-1-amine, and the well-established benzophenones.

Part 1: The Fundamental Difference - Mechanism of Action

The choice between a diazirine and a benzophenone photo-crosslinker fundamentally comes down to the nature of the reactive intermediate generated upon UV irradiation. These differences in mechanism dictate their reactivity, specificity, and ultimately, their suitability for a given biological question.

Benzophenone: The Selective Hydrogen Abstractor

Upon exposure to long-wave UV light (typically 350-365 nm), the benzophenone moiety is excited from its ground state to a singlet state, which rapidly converts to a more stable triplet diradical state via intersystem crossing.[2] This triplet diradical is the key reactive species. It preferentially abstracts a hydrogen atom from an adjacent C-H bond, creating a pair of radicals that then combine to form a stable carbon-carbon (C-C) covalent bond.[3]

A notable feature of this mechanism is its potential for reversibility. If the excited benzophenone does not encounter a suitable hydrogen donor, it can return to its ground state, allowing for repeated excitation.[2] Furthermore, the excited benzophenone is not reactive with water, a significant advantage when working in aqueous biological systems.[2][3]

Caption: Photochemical activation pathway of Benzophenone.

Diazirine: The Non-Selective Carbene Insertion

Alkyl diazirines, such as 2-(3-Methyl-3H-diazirin-3-yl)ethan-1-amine, are three-membered ring structures that are also activated by long-wave UV light (330-370 nm).[2][4] Upon photoactivation, the diazirine ring efficiently extrudes nitrogen gas (N₂) to generate a highly reactive and short-lived carbene intermediate.[2][5]

This carbene is exceptionally reactive and can rapidly and non-selectively insert into various chemical bonds in its immediate vicinity, including C-H, N-H, and O-H bonds, to form stable covalent linkages.[2][6] The small size of the diazirine group, being nearly isosteric to a methyl group, is a major advantage, as it allows for its incorporation into small molecules or peptides with minimal steric perturbation of the native interaction.[6]

Caption: Photochemical activation pathway of Diazirine.

Part 2: Performance Comparison - A Data-Driven Analysis

The distinct mechanisms of benzophenones and diazirines lead to significant differences in their experimental performance. The choice of crosslinker should be guided by the specific requirements of the experiment, such as the need for high efficiency, specificity, or minimal probe perturbation.

FeatureBenzophenone2-(3-Methyl-3H-diazirin-3-yl)ethan-1-amine
Activation Wavelength ~350-365 nm[2]~330-370 nm[2][7]
Reactive Intermediate Triplet Diradical[3]Carbene[6]
Reactivity Moderately reactive; abstracts H from C-H bonds.[3]Highly reactive; inserts into C-H, N-H, O-H bonds.[2]
Crosslinking Efficiency Variable; can be lower but benefits from reversibility.[2][3]Generally higher efficiency and faster kinetics.[8]
Specificity Preferential for electron-rich C-H bonds.[3]Non-selective; reacts with most proximal bonds.[2]
Size / Steric Hindrance Bulky, aromatic structure.[6]Very small, minimal steric hindrance.[6][9]
Reaction with Water Not reactive with water.[2][10]Carbene can be quenched by water, potentially lowering yield.[3]
Non-Specific Binding Aromatic structure can cause non-specific hydrophobic interactions.[11]Less hydrophobic, leading to lower non-specific labeling.[8][11]
Background Signal Can contribute to higher autofluorescence.[11]Lower background fluorescence signal.[11]
Stability Generally stable to typical lab conditions and reducing agents.[3]Can be unstable and rearrange to a linear diazo isomer.[12]
Insights from Experimental Data

Several studies have directly compared the performance of these two photo-crosslinkers, providing valuable insights for researchers.

  • Efficiency and Specificity: A study developing photoaffinity probes to capture histone modification 'readers' found that diazirine-based probes demonstrated significantly higher photo-cross-linking efficiencies and specificities compared to their benzophenone-based counterparts.[8] The diazirine probes also showed less non-specific labeling in complex protein mixtures.[8]

  • Background and Signal-to-Noise: In the context of in-gel immunoassays, while benzophenone-containing hydrogels showed higher protein capture at equal concentrations, diazirine-based gels exhibited negligible autofluorescence and a 50% reduction in background signal.[11] By increasing the diazirine concentration, comparable protein capture could be achieved, resulting in similar signal-to-noise ratios.[11]

  • Orthogonal Reactivity: Research in cross-linking/mass spectrometry (CLMS) has shown that benzophenone and diazirine cross-linkers can be complementary.[13] A study using sulfo-SBP (a benzophenone linker) and sulfo-SDA (a diazirine linker) found they displayed orthogonal reactivity, with the benzophenone having a stronger preference for linking to hydrophobic residues.[13][14] Using both linkers provided access to different protein regions that were unreachable with a single cross-linker alone, dramatically increasing the density of structural data.[13]

Part 3: Experimental Protocols and Workflows

Successful photo-crosslinking experiments depend on carefully optimized protocols. Below are generalized, step-by-step methodologies for a typical photo-affinity labeling (PAL) experiment.

Photo_Affinity_Labeling_Workflow cluster_prep Step 1: Preparation cluster_binding Step 2: Binding cluster_crosslinking Step 3: Crosslinking cluster_analysis Step 4: Analysis Probe_Synthesis Synthesize Probe: Ligand + Crosslinker + Reporter Tag Incubation Incubate Probe with Biological Sample (e.g., Lysate) Probe_Synthesis->Incubation UV_Irradiation Irradiate with UV Light (~365 nm, 1-60 min, on ice) Incubation->UV_Irradiation Formation of non-covalent complex Analysis Downstream Analysis UV_Irradiation->Analysis Covalent bond formation SDS_PAGE SDS-PAGE & In-Gel Fluorescence Analysis->SDS_PAGE Pull_Down Affinity Purification (Pull-Down) Analysis->Pull_Down Mass_Spec Mass Spectrometry (Target ID & Site Mapping) Pull_Down->Mass_Spec

Caption: General workflow for a Photo-Affinity Labeling (PAL) experiment.

Protocol 1: Benzophenone-Based Photo-Affinity Labeling
  • Probe Preparation: Synthesize the photo-probe by conjugating the benzophenone moiety to your ligand of interest. Often, a reporter tag (e.g., alkyne, biotin) is also included for downstream detection and purification.[15]

  • Incubation: Incubate the benzophenone-probe with the target protein or cell lysate in a suitable buffer (e.g., Tris or PBS). This is typically done for 15-60 minutes at room temperature or 4°C to allow for the formation of the non-covalent ligand-protein complex.[16]

  • UV Irradiation: Place the sample on ice in a suitable container (e.g., a 96-well plate or petri dish). Irradiate at 365 nm using a UV crosslinker device.[16] Irradiation times can vary significantly (5-60 minutes) and must be optimized.[17] Longer irradiation may be required due to the lower quantum yield of benzophenones compared to other crosslinkers.[3]

  • Quenching (Optional): The reaction can be quenched by adding a radical scavenger, though often the removal of the UV light is sufficient.

  • Analysis:

    • Visualization: Add a fluorescent azide via click chemistry (if an alkyne handle was used) and analyze the sample by SDS-PAGE and in-gel fluorescence scanning to visualize the covalently labeled protein(s).[18]

    • Identification: For target identification, perform an affinity pull-down using the biotin tag, followed by on-bead digestion and analysis by LC-MS/MS.

Protocol 2: Diazirine-Based Photo-Affinity Labeling
  • Probe Preparation: Synthesize the photo-probe by conjugating the 2-(3-Methyl-3H-diazirin-3-yl)ethan-1-amine (or a similar diazirine derivative) to your ligand. The primary amine on this specific linker allows for straightforward coupling to carboxyl groups or NHS esters.[9] Incorporate a reporter tag as needed.

  • Incubation: Incubate the diazirine-probe with the biological sample. Incubation conditions are similar to those for benzophenones (15-60 minutes, 4°C to RT).[12] Due to their stability in typical laboratory lighting, experiments do not need to be performed in the dark.[7]

  • UV Irradiation: Place the sample on ice and irradiate with UV light at 330-370 nm.[7] Due to the high reactivity of the carbene intermediate, irradiation times are often shorter than for benzophenones (1-30 minutes) but should be empirically determined.[12]

  • Analysis: The downstream analysis workflow is identical to the benzophenone protocol. Proceed with click chemistry and SDS-PAGE for visualization or affinity purification and mass spectrometry for target identification.[6]

Conclusion: Selecting the Right Tool for the Job

Both benzophenone and diazirine photo-crosslinkers are powerful tools for covalently capturing molecular interactions. The optimal choice depends entirely on the experimental context.

Choose a 2-(3-Methyl-3H-diazirin-3-yl)ethan-1-amine-based probe when:

  • Minimal steric hindrance is critical: The small size of the diazirine is ideal for probes where a bulky tag might disrupt the natural protein-ligand interaction.[6]

  • High crosslinking efficiency is required: Diazirines often provide higher yields and require shorter irradiation times.[8]

  • Low background is a priority: Diazirines tend to have lower non-specific binding and autofluorescence, improving the signal-to-noise ratio.[11]

Choose a benzophenone-based probe when:

  • Probe stability is a concern: Benzophenones are generally more robust and less prone to unwanted side reactions than diazirines.[3]

  • Working in a system where C-H bonds are the primary target: The selectivity of the triplet diradical for C-H bonds can be an advantage.[3]

  • Aqueous quenching is a problem: The non-reactivity of excited benzophenone with water ensures that the reactive species is not prematurely consumed in aqueous buffers.[2]

By understanding the fundamental chemistry and performance characteristics of these crosslinkers, researchers can make informed decisions to design more effective experiments, leading to clearer insights into the complex and dynamic world of biomolecular interactions.

References

  • Ramadoss, A. P., & Muthusubramanian, L. (2022). Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors. International Journal of Molecular Sciences, 23(23), 15409. [Link]

  • Zeng, H., & Chen, P. R. (2015). Photolytic Labeling and Its Applications in Protein Drug Discovery and Development. Journal of Pharmaceutical Sciences, 104(6), 1909-1918. [Link]

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  • Leung, C. S., & Spring, D. R. (2016). Development of a Multifunctional Benzophenone Linker for Peptide Stapling and Photoaffinity Labelling. ChemBioChem, 17(8), 699-702. [Link]

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A Researcher's Guide to Assessing Off-Target Effects of Diazirine-Based Photo-Affinity Probes

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Analysis of 2-(3-Methyl-3H-diazirin-3-yl)ethan-1-amine and its Alternatives

Introduction: The Double-Edged Sword of Reactivity in Chemical Proteomics

In the quest to identify the cellular targets of bioactive small molecules, photo-affinity labeling (PAL) has become an indispensable tool.[1] By incorporating a photoreactive moiety onto a ligand of interest, researchers can, upon UV irradiation, forge a covalent bond between the ligand and its interacting proteins, capturing even transient or low-affinity interactions within the complex milieu of a living cell. Among the arsenal of photoreactive groups, diazirines are prized for their small size and the highly reactive carbene species they generate upon photolysis, which can theoretically insert into any proximal C-H or R-H bond.[2][3]

The molecule 2-(3-Methyl-3H-diazirin-3-yl)ethan-1-amine is a compact, versatile building block for creating such probes. Its alkyl diazirine group provides the photo-crosslinking capability, while the primary amine serves as a convenient handle for conjugation to a pharmacophore of interest.[4] However, the very reactivity that makes this and other alkyl diazirine probes so effective is also the primary source of their off-target effects. Understanding and controlling for these non-specific interactions is paramount for the accurate interpretation of any chemical proteomics experiment.

This guide provides a comprehensive framework for assessing the off-target effects of probes derived from 2-(3-Methyl-3H-diazirin-3-yl)ethan-1-amine. We will delve into the mechanistic basis of its off-target reactivity, compare its performance to alternative photoreactive groups and target identification technologies, and provide detailed, field-proven protocols for the rigorous, self-validating assessment of on- and off-target engagement.

The Mechanistic Underpinnings of Alkyl Diazirine Off-Target Effects

The primary challenge in interpreting PAL data is distinguishing between specific, ligand-directed labeling and non-specific, background labeling. For alkyl diazirines, this challenge is rooted in their photochemical isomerization pathway. Upon irradiation with ~350 nm light, an alkyl diazirine does not exclusively form the desired, indiscriminately reactive carbene. It also forms a longer-lived, electrophilic diazo intermediate .[3]

This diazo intermediate possesses a distinct and problematic reactivity profile: it preferentially reacts with acidic residues, namely the carboxylate side chains of aspartic acid (Asp) and glutamic acid (Glu) .[3] This reaction is pH-dependent and represents a systematic, chemistry-driven source of off-target labeling, rather than a proximity-driven one. Consequently, proteins rich in acidic residues or possessing negatively charged surface patches are disproportionately labeled by alkyl diazirine probes, irrespective of a specific binding event.[3]

Furthermore, because 2-(3-Methyl-3H-diazirin-3-yl)ethan-1-amine contains a primary amine, it will be protonated and carry a net positive charge at physiological pH. This positive charge can lead to non-specific electrostatic interactions with negatively charged protein surfaces, further increasing the labeling of acidic proteins and potentially membrane proteins, which are embedded in a more hydrophobic environment that can elevate the pKa of acidic residues.[3]

This inherent chemical bias is a critical consideration when designing experiments and interpreting their results.

Comparative Analysis: Performance Against Alternatives

No single chemical probe is perfect. The choice of technology should be guided by the specific biological question and a thorough understanding of the pros and cons of each approach. Here, we compare probes derived from 2-(3-Methyl-3H-diazirin-3-yl)ethan-1-amine against other common PAL probes and alternative target identification technologies.

Comparison with Other Photo-Affinity Probes

The choice of photoreactive headgroup is a critical design parameter that directly influences a probe's off-target profile.

Photoreactive GroupAlkyl Diazirine (e.g., 2-(3-Methyl-3H-diazirin-3-yl)ethan-1-amine) Aryl Diazirine Benzophenone
Activation λ ~350 nm~350 nm~350-360 nm
Reactive Intermediate Carbene & Diazo IsomerPrimarily CarbeneTriplet Ketone
Primary Off-Target Mechanism Diazo reaction with acidic residues (Asp, Glu); electrostatic interactions.[3]Broader, less biased reactivity via carbene; generally lower background.Hydrogen abstraction, often from C-H bonds. Can be more selective but requires longer irradiation.
Advantages Small size, high reactivity, rapid photolysis.[2]Small size, reduced bias for acidic residues compared to alkyl diazirines.[3]Stable, low reactivity with water, less prone to rearrangement.
Disadvantages Systematic off-target labeling of acidic proteins.[3]Can still exhibit some background labeling.Bulky, requires longer UV exposure which can cause cellular damage, may act as a photosensitizer.[5]
Best For... General purpose PAL, surveying membrane proteomes.[3]Situations where the acidic residue bias of alkyl diazirines is a concern.Probes where a larger modification is tolerated and shorter irradiation times are not critical.
Comparison with Orthogonal Target Identification Technologies

Photo-affinity labeling is not the only method for identifying protein-ligand interactions. Orthogonal, non-PAL methods can provide powerful validation of putative targets and offer a different set of experimental biases.

TechnologyPhoto-Affinity Labeling (PAL) Thermal Proteome Profiling (TPP) Affinity Purification-Mass Spectrometry (AP-MS)
Principle UV-induced covalent crosslinking of a ligand to its binding partners in a native environment.[1]Measures changes in protein thermal stability upon ligand binding across the proteome.[6]"Bait" protein (often tagged) is used to pull down its interacting "prey" proteins from a cell lysate for MS identification.[7]
Advantages Captures direct binding events, including transient interactions, in live cells.[1] Amenable to binding site mapping.[1]Label-free, does not require modification of the small molecule. Measures target engagement in a physiological context.[6][8]Identifies components of stable protein complexes. Well-established protocols and data analysis pipelines.[9]
Disadvantages Requires synthesis of a chemical probe. Potential for off-target labeling due to probe chemistry.[3]Indirectly measures binding. Not all binding events result in a stability shift (false negatives).[8] Can miss transient interactions.Performed on cell lysates, which disrupts cellular organization and may miss weak interactions. Overexpression of bait can lead to artifacts.[7]
Data Output List of enriched proteins upon photocrosslinking, relative quantification.List of proteins with significant melting point shifts (ΔTm) upon ligand treatment.[6]List of proteins that co-purify with the bait protein.

Experimental Design for a Self-Validating Workflow

To confidently distinguish true targets from off-target noise, a multi-pronged, self-validating experimental strategy is essential. The workflow below integrates key controls to de-risk the inherent biases of alkyl diazirine probes.

PAL_Workflow cluster_prep Phase 1: Probe & System Preparation cluster_exp Phase 2: Labeling & Competition cluster_proc Phase 3: Proteomic Processing cluster_analysis Phase 4: Data Acquisition & Analysis A Synthesize PAL Probe (Ligand + Linker + Diazirine) D Incubate Cells/Lysate: 1. PAL Probe Only 2. PAL Probe + Excess Parent Compound 3. Negative Control Probe A->D B Synthesize Negative Control Probe (Inactive Ligand or Scrambled Moiety) B->D C Culture Cells/Prepare Lysate C->D E UV Irradiation (365 nm) (e.g., 10-20 min on ice) D->E F Cell Lysis E->F G Click Chemistry (Append Biotin-Azide to Alkyne Handle) F->G H Streptavidin Enrichment G->H I On-Bead Protein Digestion (Trypsin) H->I J Peptide Labeling (e.g., TMT) I->J K LC-MS/MS Analysis J->K L Database Search & Protein ID K->L M Quantitative Analysis: - Identify enriched proteins - Assess competition effect L->M N Target Validation (Orthogonal Methods) M->N Data_Analysis cluster_ms MS Data Acquisition cluster_id Protein Identification cluster_quant Quantitative & Statistical Analysis cluster_target Target Identification RawData LC-MS/MS Raw Files Search Database Search (e.g., MaxQuant, Proteome Discoverer) RawData->Search ProteinList Identified Protein List Search->ProteinList Quant Reporter Ion Quantification (TMT Ratios) ProteinList->Quant Stats Calculate Fold Change & p-value (Probe vs. Competition) Quant->Stats Volcano Volcano Plot Visualization Stats->Volcano Targets High-Confidence Targets (High Fold Change, Low p-value) Volcano->Targets

Figure 2. Bioinformatic workflow for identifying high-confidence targets from quantitative proteomics data.

Conclusion and Future Outlook

The small molecule 2-(3-Methyl-3H-diazirin-3-yl)ethan-1-amine is a powerful tool for building chemical probes, but its utility is directly tied to the researcher's ability to navigate its inherent chemical biases. The off-target reactivity of the diazo intermediate towards acidic residues is a predictable and systematic characteristic of alkyl diazirines. [3]However, by employing a rigorous, self-validating experimental design centered on quantitative proteomics and competition analysis, these off-target effects can be effectively deconvoluted from specific, ligand-directed interactions.

The future of target identification will likely involve an integrated, multi-modal approach. Combining the direct binding information from PAL with orthogonal, label-free methods like Thermal Proteome Profiling will provide the highest degree of confidence in target validation. As our understanding of the subtle reactivity of photoreactive groups continues to grow, so too will our ability to design more precise probes and more robust workflows, ultimately accelerating the journey from a bioactive hit to a validated therapeutic target.

References

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  • Franken, H., et al. (2015). Thermal proteome profiling for monitoring ligand interactions in cells. Nature Protocols, 10(10), 1567-1593. Available at: [Link]

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A Researcher's Guide to Confirming Covalent Modification by 2-(3-Methyl-3H-diazirin-3-yl)ethan-1-amine via Mass Spectrometry

Author: BenchChem Technical Support Team. Date: March 2026

In the dynamic landscape of chemical biology and drug discovery, the precise identification of molecular interactions is paramount. Photo-affinity labeling (PAL) has emerged as a powerful technique to capture and characterize these interactions, particularly for identifying the protein targets of small molecules.[1][2] Among the various photoreactive probes, those based on the diazirine moiety have gained prominence due to their small size, stability, and efficient photo-activation.[3] This guide provides an in-depth comparison and a detailed protocol for confirming covalent modification of proteins by 2-(3-Methyl-3H-diazirin-3-yl)ethan-1-amine (MdDA), a compact and versatile diazirine-based probe, using mass spectrometry.

The Rationale for Choosing Diazirine-Based Probes

The selection of a photoreactive group is a critical first step in any PAL experiment. While several options exist, including aryl azides and benzophenones, diazirines offer distinct advantages.[4] Upon exposure to UV light, diazirines form highly reactive carbene intermediates that can insert into a wide range of chemical bonds, including C-H and R-H bonds, in their immediate vicinity.[3][4] This broad reactivity makes them particularly effective at labeling binding pockets that may lack highly reactive amino acid side chains.[1] Furthermore, the small size of the diazirine group minimizes perturbations to the parent molecule's bioactivity.[3]

MdDA, with its molecular formula C4H9N3 and average mass of 99.14 Da, is a particularly useful building block for creating custom photo-affinity probes.[5][6] Its primary amine handle allows for straightforward conjugation to a small molecule of interest via standard amide bond formation or other amine-reactive chemistries.[7]

The Mechanism of MdDA-Mediated Covalent Modification

The process of photo-affinity labeling with an MdDA-derivatized probe involves a sequence of well-defined steps:

  • Binding: The probe, now containing your small molecule of interest linked to the MdDA moiety, is incubated with the target protein or complex biological sample (e.g., cell lysate) to allow for non-covalent binding to its target.[3][8]

  • Photoactivation: The sample is then irradiated with UV light (typically around 350-365 nm), which triggers the diazirine ring to lose nitrogen gas (N2).[3][4]

  • Carbene Formation: This photo-decomposition generates a highly reactive and short-lived carbene intermediate.[3][4]

  • Covalent Crosslinking: The carbene rapidly and indiscriminately forms a covalent bond with the nearest amino acid residue within the binding site, thus "trapping" the interaction.[3][8]

It is important to acknowledge that the photochemistry of dialkyldiazirines can also lead to the formation of diazo intermediates, which can be protonated to form diazonium ions that act as alkylating agents.[9][10] These diazonium ions show a preference for reacting with carboxylic acid residues (aspartate and glutamate).[10] Therefore, understanding the potential for both carbene insertion and diazonium alkylation is crucial for data interpretation.

MdDA_Activation_Pathway cluster_0 Photo-Affinity Labeling with MdDA Probe_Binding MdDA-Probe binds non-covalently to target protein UV_Activation UV Irradiation (350-365 nm) Probe_Binding->UV_Activation Incubation Carbene_Formation Reactive Carbene Intermediate Formation UV_Activation->Carbene_Formation Photolysis Covalent_Modification Covalent Bond Formation with Target Protein Carbene_Formation->Covalent_Modification Insertion/Alkylation

Caption: Workflow of MdDA-mediated photo-affinity labeling.

Confirming Covalent Modification: A Mass Spectrometry-Centric Approach

Mass spectrometry is the definitive analytical tool for confirming covalent modification and identifying the precise site of labeling.[2][8][11] Two primary mass spectrometry-based strategies are employed: intact protein analysis and peptide-level analysis (peptide mapping).[11][12]

1. Intact Protein Mass Analysis:

This "top-down" approach involves analyzing the entire, undigested protein. It serves as the initial and most direct confirmation of covalent labeling.[11]

  • Principle: A successful covalent modification will result in a predictable mass shift in the protein's molecular weight, corresponding to the mass of the photo-affinity probe that has been attached.[11]

  • Why it's crucial: This initial screen provides a clear "yes/no" answer to whether the labeling reaction was successful and can also reveal the stoichiometry of the binding (i.e., how many probe molecules are bound to each protein molecule).[2][11]

2. Peptide Mapping (Bottom-Up Proteomics):

To pinpoint the exact location of the modification, the labeled protein is proteolytically digested into smaller peptides, which are then analyzed by tandem mass spectrometry (LC-MS/MS).[12]

  • Principle: The covalent modification will be attached to a specific peptide, resulting in a mass increase for that particular peptide.[12] Fragmentation of this modified peptide in the mass spectrometer allows for the identification of the exact amino acid residue that was labeled.

  • Why it's crucial: Peptide mapping provides high-resolution information about the binding site, which is invaluable for understanding the molecular basis of the interaction and for structure-activity relationship (SAR) studies.[2]

Experimental Guide: A Step-by-Step Protocol

This protocol outlines a general workflow for labeling a target protein with a custom MdDA-based probe and confirming the modification using mass spectrometry.

Part 1: Protein Labeling with MdDA Probe
  • Probe-Protein Incubation:

    • In a suitable, UV-transparent microcentrifuge tube or plate, combine your purified target protein with the MdDA-derivatized small molecule probe.

    • Causality: The concentrations should be optimized to favor the formation of the non-covalent complex. A typical starting point is a 1:5 to 1:10 molar ratio of protein to probe. The incubation should be performed in a buffer that maintains the protein's stability and activity.

  • Negative Controls (Essential for Trustworthiness):

    • No UV Control: A sample containing both the protein and the probe but is not exposed to UV light. This control ensures that any observed modification is light-dependent.

    • No Probe Control: A sample containing the protein that is exposed to UV light but without the probe. This control accounts for any potential UV-induced protein damage.

    • Competition Control: A sample containing the protein, the MdDA probe, and an excess of the unmodified parent small molecule. A significant reduction in labeling in this sample indicates that the probe is binding to the same site as the parent molecule.

  • UV Irradiation:

    • Place the samples on ice to minimize heat-induced protein degradation.

    • Irradiate the samples with a UV lamp at 350-365 nm for a predetermined amount of time (typically 5-30 minutes).[4]

    • Causality: The duration of UV exposure is a critical parameter that needs to be optimized to achieve sufficient labeling efficiency while minimizing protein damage.

  • Sample Quenching and Preparation:

    • After irradiation, quench any unreacted carbene by adding a scavenger reagent like dithiothreitol (DTT).

    • Prepare the samples for mass spectrometry analysis. This may involve removing excess, unbound probe through techniques like buffer exchange or protein precipitation.

Part 2: Mass Spectrometry Analysis

Workflow for Intact Mass Analysis:

  • Sample Introduction: The labeled and control protein samples are introduced into an electrospray ionization (ESI) mass spectrometer, often coupled with liquid chromatography (LC) for desalting.

  • Data Acquisition: Acquire mass spectra over a mass range that encompasses the expected molecular weights of both the unmodified and modified protein.

  • Data Analysis: Deconvolute the raw spectra to determine the molecular weights of the species present in each sample. Compare the spectra from the labeled sample to the negative controls. A new peak corresponding to the mass of the protein plus the mass of the MdDA probe fragment (after loss of N2) confirms covalent modification.

Workflow for Peptide Mapping:

  • Protein Denaturation, Reduction, and Alkylation: The protein samples are denatured (e.g., with urea), the disulfide bonds are reduced (with DTT), and the resulting free thiols are alkylated (e.g., with iodoacetamide).

    • Causality: This process unfolds the protein to ensure efficient digestion by the protease.

  • Proteolytic Digestion: Add a protease, most commonly trypsin, to the protein samples and incubate overnight. Trypsin cleaves proteins C-terminal to arginine and lysine residues, generating a predictable set of peptides.

  • LC-MS/MS Analysis: The resulting peptide mixtures are separated by reverse-phase liquid chromatography and analyzed by tandem mass spectrometry.

    • Causality: The mass spectrometer will first measure the mass-to-charge ratio of the intact peptides (MS1 scan). It will then select and fragment peptides (MS2 scan), generating a fragmentation pattern that is unique to the peptide's amino acid sequence.

  • Database Searching and Data Analysis: The acquired MS/MS spectra are searched against a protein sequence database using specialized software. The search parameters must include the expected mass shift of the MdDA modification as a variable modification. The software will identify the peptide that has been modified and pinpoint the specific amino acid residue.

Mass_Spec_Workflow cluster_1 Sample Preparation cluster_2 Mass Spectrometry Analysis cluster_3 Data Interpretation Labeling Protein Labeling with MdDA Probe Digestion Proteolytic Digestion (for Peptide Mapping) Labeling->Digestion Intact_MS Intact Protein Mass Analysis Labeling->Intact_MS Controls Preparation of Negative Controls Controls->Intact_MS LC_MSMS Peptide Mapping (LC-MS/MS) Digestion->LC_MSMS Mass_Shift Confirm Mass Shift Intact_MS->Mass_Shift Site_ID Identify Modification Site LC_MSMS->Site_ID

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Safety Operating Guide

2-(3-Methyl-3H-diazirin-3-yl)ethan-1-amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

EHS Operational Guide: Safe Handling and Deactivation Procedures for 2-(3-Methyl-3H-diazirin-3-yl)ethan-1-amine

As a photoaffinity labeling (PAL) reagent, 2-(3-Methyl-3H-diazirin-3-yl)ethan-1-amine is highly valued in chemical proteomics for its ability to map protein-ligand interactions. However, the very feature that makes it useful—the strained, three-membered diazirine ring—also makes it an energetic and potentially hazardous material. Smaller aliphatic diazirines are inherently less stable than their aryl counterparts and can pose explosive hazards if concentrated or mishandled[1].

This guide provides researchers and environmental health and safety (EHS) professionals with the mechanistic rationale and step-by-step operational procedures required to safely handle, deactivate, and dispose of waste containing 2-(3-Methyl-3H-diazirin-3-yl)ethan-1-amine.

Hazard Profile and Physicochemical Properties

Before designing a disposal protocol, it is critical to understand the energetic causality of the molecule. Upon exposure to UV light (typically 330–370 nm) or excessive thermal stress, the diazirine moiety isomerizes and expels nitrogen gas (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) to generate a highly reactive singlet carbene intermediate[2]. In a sealed waste container, unquenched diazirines present a dual hazard: rapid pressurization from 

evolution and exothermic solvent ignition from the carbene insertion reaction.

Table 1: Quantitative and Qualitative Hazard Summary

Property / HazardEHS ImplicationOperational Causality & Mitigation
Photoreactivity HighAmbient laboratory lighting can trigger slow degradation. Waste must be stored in amber or foil-wrapped containers until intentional deactivation[3].
Thermal Stability Low to ModerateSmall alkyl diazirines can decompose exothermically. Solutions must never be allowed to evaporate to dryness, as concentrated residues pose an explosion risk[1].
Gas Evolution High (Pressure Hazard)Photolysis releases equimolar

gas. Waste containers must be vented or loosely capped prior to complete deactivation to prevent structural rupture[4].
Chemical Reactivity High (Carbene generation)The resulting carbene will rapidly insert into nearby O-H, N-H, or C-H bonds[2]. Waste should be diluted in a protic solvent (e.g., water, methanol) to safely quench the carbene.

Deactivation and Disposal Workflow

To safely process 2-(3-Methyl-3H-diazirin-3-yl)ethan-1-amine waste, the energetic functional group must be intentionally deactivated (quenched) in a controlled environment before the bulk liquid is handed over to institutional EHS facilities.

G Start Diazirine Waste Generation Prep Fume Hood & PPE Verification Start->Prep Cooling Ice Bath Cooling (0°C) Prep->Cooling Prevent thermal activation Quench Controlled UV Quenching (350-370 nm) Cooling->Quench Dilute solution Vent N2 Gas Venting & Solvent Insertion Quench->Vent Carbene formation Dispose EHS Hazardous Waste Handoff Vent->Dispose Inert byproduct

Workflow for the safe handling, controlled deactivation, and disposal of diazirine-containing waste.

Step-by-Step Deactivation Protocol

This procedure utilizes controlled photolysis to safely exhaust the energetic potential of the diazirine ring. By irradiating the waste in a dilute, protic solvent, the generated carbene immediately reacts with the solvent (e.g., forming an ether if quenched in an alcohol), rendering the molecule inert[4].

Prerequisites:

  • Perform all steps in a certified chemical fume hood to safely exhaust evolved

    
     gas and potential solvent vapors.
    
  • PPE Required: Splash goggles, heavy-duty nitrile or butyl rubber gloves, and a flame-resistant lab coat.

Step 1: Dilution and Solvent Preparation

  • Action: Ensure the diazirine waste is highly dilute (ideally < 10 mM). If the waste is concentrated, dilute it using a miscible protic solvent such as methanol, ethanol, or water.

  • Causality: A protic solvent acts as an immediate chemical sink for the highly reactive carbene intermediate. Dilution ensures that the exothermic heat of the carbene insertion reaction is safely absorbed by the bulk solvent mass, preventing boiling or ignition.

Step 2: Thermal Control

  • Action: Transfer the diluted waste solution into an open-top borosilicate glass beaker or Erlenmeyer flask. Place the vessel into an ice-water bath to bring the internal temperature to 0°C[3].

  • Causality: The photolysis of diazirines is an exothermic process. Maintaining the solution at 0°C suppresses secondary thermal degradation pathways and prevents the volatilization of the quenching solvent.

Step 3: Controlled UV Quenching

  • Action: Position a long-wave UV lamp (350–365 nm) above the ice bath, directing the light into the open vessel. Irradiate the solution while maintaining gentle magnetic stirring.

  • Causality: UV light at this specific wavelength matches the absorption maximum of the diazirine ring, cleanly initiating the loss of ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     and the formation of the singlet carbene without depositing excess thermal energy into the system[2]. Stirring ensures uniform exposure and prevents localized concentration of unquenched material.
    

Step 4: Monitoring and Verification

  • Action: Monitor the solution for the evolution of gas bubbles (

    
    ). Continue irradiation until gas evolution completely ceases (typically 30 to 60 minutes depending on volume and concentration).
    
  • Causality: The cessation of bubbling is a primary visual indicator that the energetic diazo/diazirine species have been fully converted into inert solvent-adducts.

Step 5: Institutional EHS Handoff

  • Action: Once quenched, remove the solution from the ice bath and allow it to reach room temperature. Transfer the now-inert liquid to a standard, compatible hazardous waste carboy.

  • Action: Label the container accurately according to your institution's EHS guidelines (e.g., "Aqueous/Organic Waste containing trace deactivated amines"). Do not dispose of this down the drain[3].

  • Causality: Even though the energetic hazard has been neutralized, the resulting organic amines and solvents still constitute regulated chemical waste and must be incinerated or processed by licensed environmental disposal contractors.

References

  • 3, Benchchem. 2.5, Royal Society Publishing. 3.1, Semantic Scholar. 4.4, NIH. 5.2, University of Siena (USiena Air).

Sources

Comprehensive Safety & Operational Guide: Handling 2-(3-Methyl-3H-diazirin-3-yl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling bifunctional photoactivatable reagents requires more than just following a safety data sheet; it requires a deep mechanistic understanding of the molecule's reactivity. 2-(3-Methyl-3H-diazirin-3-yl)ethan-1-amine (CAS: 36902-22-4 for freebase; 25055-95-2 for the HCl salt) is a highly specialized building block used extensively in photoaffinity labeling (PAL) and the synthesis of custom crosslinkers.

This guide provides a self-validating, step-by-step operational framework for researchers and drug development professionals, ensuring both uncompromised safety and high-fidelity experimental results.

PART 1: Chemical Hazard Profile & Mechanistic Causality

To handle this compound effectively, you must understand the dual nature of its functional groups. The molecule presents two distinct reactive centers, each dictating specific safety and logistical protocols.

The Diazirine Motif: Photolability and Thermal Sensitivity

The 3-(trifluoromethyl) or 3-methyl-3H-diazirine ring is a stable carbene precursor in the dark, but it is highly sensitive to specific wavelengths of light.

  • The Mechanism: Upon long-wave UV irradiation (optimally between 345 nm and 365 nm), the diazirine ring undergoes photolysis, expelling nitrogen gas (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) and generating a highly reactive singlet carbene intermediate[1]. This carbene inserts into C-H, N-H, and O-H bonds at near diffusion-controlled rates, achieving "zero-length" covalent crosslinking[2].
    
  • The Causality of Wavelength Selection: It is critical to use 365 nm UV lamps rather than standard 254 nm germicidal lamps. Short-wave UV (254 nm) causes severe photodestruction of proteins and nucleic acids, leading to massive background degradation and false-positive aggregation[1].

  • Ambient Light Hazard: Exposure to ambient laboratory lighting can cause slow, premature photolysis, rendering the reagent inert before the experiment begins.

The Aliphatic Primary Amine: Corrosivity and Nucleophilicity

The terminal primary amine is a powerful nucleophile. In its freebase form, it is highly basic, flammable, and corrosive, capable of causing severe skin burns and eye damage (GHS H314)[3].

  • The Causality of Buffer Selection: Because the primary amine is intended to be conjugated to your target molecule (e.g., via EDC/NHS coupling to a carboxylic acid), your reaction environment must be strictly devoid of competing amines. Using buffers like Tris or Glycine will competitively consume the coupling reagents, completely quenching your intended conjugation[4].

PART 2: Personal Protective Equipment (PPE) Matrix

To mitigate the corrosive nature of the amine and the photoreactive nature of the diazirine, the following PPE is mandatory.

Equipment CategorySpecificationMechanistic Causality / Rationale
Hand Protection Double-layered Nitrile or Neoprene gloves (≥0.11 mm thickness).The primary amine is highly corrosive and can penetrate standard latex. Double gloving ensures integrity if the outer layer is compromised[3].
Eye/Face Protection Chemical safety goggles; add a face shield if handling the volatile freebase.Prevents severe ocular damage from splashes. The freebase vapor is highly irritating to mucous membranes[3].
Body Protection Flame-retardant, fully buttoned lab coat.Protects against the flammability of the freebase and solvent vehicles (e.g., DMF/DMSO) used for stock solutions[3].
Environmental Fume hood with amber lighting or low-light conditions.Prevents premature photolysis of the diazirine ring by ambient fluorescent lab lighting.

PART 3: Operational Plan: Step-by-Step Methodology

Every protocol must be a self-validating system. The following workflow ensures that the diazirine-amine is successfully conjugated to your target before you initiate the irreversible photoactivation step.

Phase 1: Reagent Preparation & Conjugation
  • Environmental Setup: Dim the ambient laboratory lights. Perform all handling of the diazirine inside a certified fume hood.

  • Stock Solution Preparation: Dissolve 2-(3-Methyl-3H-diazirin-3-yl)ethan-1-amine in anhydrous, amine-free solvent (e.g., dry DMSO or DMF) to create a 10 mM to 50 mM stock. Note: If using the HCl salt, it is water-soluble, but anhydrous organic solvents prevent premature hydrolysis of downstream coupling reagents.

  • Buffer Exchange: Ensure your target molecule (e.g., a protein or small molecule carboxylic acid) is in an amine-free buffer such as 1X PBS or HEPES (pH 7.2–7.5)[4].

  • Coupling Reaction: Add the diazirine-amine to the activated target molecule. Incubate at room temperature for 2 hours under continuous agitation in an amber or foil-wrapped vial.

  • Quenching & Desalting: Quench the unreacted coupling reagents. Remove excess, unreacted diazirine-amine using a Zeba spin desalting column or dialysis cassette[1]. Failure to remove free diazirine will result in massive off-target crosslinking during photoactivation.

Phase 2: Validation Checkpoint
  • Self-Validation: Before proceeding to the UV crosslinking step, analyze an aliquot of your conjugated target via LC-MS or MALDI-TOF. You must observe a mass shift corresponding to the addition of the diazirine moiety. If the mass shift is absent, do not proceed to Phase 3.

Phase 3: Photoactivation (Crosslinking)
  • Sample Positioning: Place the desalted, diazirine-conjugated sample in a shallow, uncovered multi-well plate or petri dish. UV light penetration drops logarithmically with depth[1].

  • Thermal Control: Place the sample vessel on an ice bath. UV lamps generate significant heat, which can cause thermal degradation of proteins and induce non-specific background interactions.

  • Irradiation: Position a 365 nm UV lamp approximately 3–5 cm above the sample. Irradiate for 10 to 15 minutes[1].

  • Downstream Analysis: The highly reactive carbene has now formed covalent bonds with adjacent interacting molecules. Proceed to cell lysis, Western blotting, or LC-MS/MS proteomics.

PART 4: Workflow Visualization

The following diagram illustrates the logical progression and self-validating nature of the diazirine handling workflow.

G Step1 1. Reagent Preparation (Amber Vials, Amine-Free Buffer) Step2 2. Target Conjugation (EDC/NHS or equivalent) Step1->Step2 Add to Target QC1 Validation: LC-MS Confirm Mass Shift Step2->QC1 Desalt & Isolate Step3 3. Photoactivation (365 nm UV, Ice Bath, 10-15 min) QC1->Step3 Proceed ONLY if Verified Step4 4. Downstream Analysis (Western Blot / Proteomics) Step3->Step4 Carbene Insertion

Figure 1: Self-validating workflow for diazirine conjugation and UV photoactivation.

PART 5: Emergency Response & Disposal Plan

  • Spill Protocol: If the freebase liquid or HCl powder is spilled, immediately extinguish all ignition sources. Do not use water if the spill involves concentrated freebase, as the reaction can be exothermic. Cover the spill with an inert, dry absorbent material (e.g., sand or vermiculite), sweep mechanically using non-sparking tools, and place in a sealed hazardous waste container[3][5].

  • Skin/Eye Exposure: In case of contact with the corrosive amine, immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing immediately. Seek emergency medical attention, as amine burns can cause deep tissue damage[3][6].

  • Chemical Waste Disposal: Unreacted diazirine waste must be collected in a dedicated, clearly labeled "Light-Sensitive Halogenated/Non-Halogenated Organic Waste" container. Do not mix with strong acids or oxidizing agents.

References

  • Interchim. "Diazirine crosslinkers - Handling and Storage." Uptima Powered by Interchim. Available at:[Link]

  • Ang, E. W. J., et al. "Optimal wavelengths and solvents to modulate diazirine kinetics." ACS Omega (2025). Available at:[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.